molecular formula C7H4N2O4 B3285751 7-Nitro-3H-benzooxazol-2-one CAS No. 81117-90-0

7-Nitro-3H-benzooxazol-2-one

Cat. No.: B3285751
CAS No.: 81117-90-0
M. Wt: 180.12 g/mol
InChI Key: SKYBXCYGTUEWBK-UHFFFAOYSA-N
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Description

7-Nitro-3H-benzooxazol-2-one ( 81117-90-0) is a benzoxazolone derivative with the molecular formula C 7 H 4 N 2 O 4 and a molecular weight of 180.12 g/mol . This compound is part of the benzoxazolone family, which is recognized in medicinal chemistry as a privileged scaffold and a stable bioisosteric replacement for phenolic and catecholic moieties, making it highly valuable for the design of metabolically stable drug-like molecules . Benzoxazolone derivatives have garnered significant interest for their role as inhibitors of biologically relevant targets. Research highlights their potential as acid ceramidase inhibitors, which is a key enzyme regulating sphingolipid metabolism and a potential drug target for severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's disease . Furthermore, related 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been studied as a new class of suicide inhibitors for glutathione S-transferases (GSTs), demonstrating a potential mechanism of action for anticancer drugs . The electron-withdrawing nitro group on the benzoxazolone core contributes to the compound's electronic properties and reactivity, making it a versatile building block for further chemical elaboration in organic synthesis and drug discovery programs . This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYBXCYGTUEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Nitro-3H-benzooxazol-2-one chemical structure and properties

[1]

CAS Number: 81117-90-0 Synonyms: 7-Nitro-2-benzoxazolinone; 7-Nitro-1,3-benzoxazol-2(3H)-one; 92LH59 Molecular Formula: C₇H₄N₂O₄ Molecular Weight: 180.12 g/mol

Executive Summary & Significance

7-Nitro-3H-benzooxazol-2-one is a specialized heterocyclic scaffold distinct from the more common 6-nitro isomer. While the 6-nitro derivative is readily accessible via direct nitration of 2-benzoxazolinone (BOA), the 7-nitro isomer requires precise de novo synthesis, typically via Curtius rearrangement.

Its primary significance lies in medicinal chemistry as a privileged scaffold for the synthesis of:

  • Muscarinic Agonists/Antagonists: Used in the development of antipsychotics and cognitive enhancers for Alzheimer’s disease (e.g., targeting M1/M4 receptors).

  • Chemokine Receptor Antagonists: Specifically CXCR1/CXCR2 inhibitors for treating inflammatory dermatological pathologies.

  • Bioactive Amines: It serves as the immediate precursor to 7-amino-2-benzoxazolinone (CAS 81282-60-2), a versatile "warhead" for further derivatization.

Chemical Structure & Identification

The compound features a benzene ring fused to a 2-oxazolone ring, with a nitro group at the 7-position (adjacent to the ring oxygen).

PropertyData
SMILES O=C1=C2OC(=O)NC2=CC=C1
InChIKey InChIKey=... (Analogous to 6-nitro isomer but regioisomeric)
Appearance Solid (Pale yellow to orange crystalline powder)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.[1]
pKa (Predicted) ~6.5 - 7.5 (NH proton is acidified by the electron-withdrawing nitro group)
Structural Distinction (Critical)

Researchers must not confuse this compound with 6-nitro-2-benzoxazolinone (CAS 4694-91-1).

  • 6-Nitro: Product of direct electrophilic nitration.

  • 7-Nitro: Product of cyclization/rearrangement strategies.

Synthesis & Production Protocols

Method A: Curtius Rearrangement (Primary Route)

This method is preferred for high-purity synthesis as it avoids the mixture of isomers inherent in nitration attempts. It starts from 2-hydroxy-3-nitrobenzoic acid .[2]

Mechanism:

  • Acyl Azide Formation: The carboxylic acid reacts with diphenylphosphoryl azide (DPPA).

  • Rearrangement: Thermal decomposition yields the isocyanate intermediate.

  • Cyclization: Intramolecular trapping of the isocyanate by the adjacent phenolic hydroxyl group forms the oxazolone ring.

Protocol:

  • Reagents: 2-Hydroxy-3-nitrobenzoic acid (1.0 eq), DPPA (1.0 eq), Triethylamine (1.0 eq), Toluene (anhydrous).

  • Procedure:

    • Charge a reaction vessel with 2-hydroxy-3-nitrobenzoic acid and toluene under Argon.

    • Add triethylamine followed by DPPA.[2][3]

    • Heat the mixture to 110°C (reflux) for 20 hours .

    • Cool to room temperature.[4]

    • Quench with water and extract with ethyl acetate.[2]

    • Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from ethanol or column chromatography (EtOAc/Hexane).

Method B: Cyclization of 2-Amino-6-nitrophenol

An alternative route involves the fusion of the aminophenol precursor with a carbonyl source.

  • Precursor: 2-Amino-6-nitrophenol (obtained from controlled reduction of 2,6-dinitrophenol).

  • Reagent: Urea (melt fusion at 170°C) or Phosgene/Triphosgene (in THF/DCM).

  • Note: This method is less common due to the difficulty in sourcing/making pure 2-amino-6-nitrophenol compared to the benzoic acid starting material in Method A.

Visualization: Synthesis Pathways

Synthesiscluster_0Comparison of RoutesStart12-Benzoxazolinone(BOA)HNO3HNO3 / H2SO4(Direct Nitration)Start1->HNO3Prod66-Nitro-BOA(Major Product)HNO3->Prod6 Electrophilic Subst.Start22-Hydroxy-3-nitrobenzoic acidDPPADPPA / Et3N / Toluene(Curtius Rearrangement)Start2->DPPAIsocyanate[Isocyanate Intermediate]DPPA->IsocyanateProd77-Nitro-3H-benzooxazol-2-one(Target)Isocyanate->Prod7 Cyclization

Caption: Contrast between direct nitration (yielding 6-nitro) and Curtius rearrangement (yielding 7-nitro).

Reactivity & Derivatization

The 7-nitro scaffold is rarely the final drug; it is a "chemical handle."

Reduction to 7-Amino-2-benzoxazolinone
  • Reagents: H₂ / Pd-C (10%) in Ethanol.

  • Conditions: Room temperature, 2 hours, hydrogen atmosphere.

  • Product: 7-Amino-2(3H)-benzoxazolone (CAS 81282-60-2).[1]

  • Utility: The resulting amine can be acylated, alkylated, or sulfonated to create libraries of bioactive compounds.

N-Alkylation

The proton on the nitrogen (position 3) is acidic.

  • Reagents: Alkyl halide (R-X), Base (K₂CO₃ or NaH), Solvent (DMF or Acetone).

  • Outcome: N-substituted derivatives (e.g., N-methyl, N-benzyl).

  • Application: Modulates lipophilicity and receptor binding affinity (e.g., for 5-HT receptor targeting).

Biological Applications

Pharmacology[1][6][7][8][9]
  • Muscarinic Modulation: Derivatives of 7-nitro-BOA (specifically piperazine-linked analogues) exhibit high affinity for M1 and M4 muscarinic receptors . They act as partial agonists/antagonists, offering potential therapies for schizophrenia by balancing dopamine pathways without severe extrapyramidal side effects.

  • Anti-Inflammatory (Dermatology): 3,4-diamino-3-cyclobutene-1,2-dione derivatives synthesized from the 7-amino scaffold (reduced from 7-nitro) are potent CXCR2 antagonists . These are investigated for treating psoriasis and neutrophilic dermatoses.

Antimicrobial Activity

Like its 6-nitro isomer, the 7-nitro derivative possesses inherent antifungal and antibacterial properties, likely disrupting microbial cell walls or metabolic enzymes, though it is less potent than specific sulfonamide-linked derivatives.

Safety & Handling

GHS Classification: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Use only in a chemical fume hood.

  • Wear nitrile gloves and safety goggles.

  • Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents and strong bases (which may open the oxazolone ring).

References

  • Synthesis of 7-Nitro-3H-benzooxazol-2-one (92LH59): Rasmussen, T. et al. "Benzimidazolidinone derivatives as muscarinic agents." U.S. Patent 6,225,312 & AU Patent 2002327810.

  • Curtius Rearrangement Methodology: Shioiri, T., Ninomiya, K., & Yamada, S. "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203-6205.

  • CXCR2 Antagonist Synthesis: "Disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds." U.S. Patent 9,526,732.

  • General Benzoxazolinone Properties: Dogruer, D. S. et al. "Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives." Journal of Heterocyclic Chemistry.

  • Chemical Identity (CAS 81117-90-0): ChemicalBook / Molaid Database Entry for 7-nitro-3H-benzooxazol-2-one.

7-nitro-2-benzoxazolinone CAS number and synonyms

[1]

Chemical Identity & Nomenclature

7-nitro-2-benzoxazolinone is a specialized heterocyclic building block, distinct from the more common 6-nitro isomer. It serves as a critical scaffold in the synthesis of dopaminergic and serotonergic ligands (e.g., bifeprunox intermediates) and bioactive agrochemicals.

Attribute Details
Primary Name 7-Nitro-2-benzoxazolinone
IUPAC Name 7-nitro-3H-1,3-benzoxazol-2-one
CAS Registry Number 13451-79-1 (Note: Often cited via derivatives; verify specific batch CAS as 6-nitro isomer is 4694-91-1)
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
SMILES O=C1Nc2cccc([O-])c2O1
InChI Key (Isomer specific)
Synonyms
  • 7-Nitro-2(3H)-benzoxazolone[1][2][3][4]

  • 7-Nitro-1,3-benzoxazol-2(3H)-one

  • 7-Nitro-benzo[d]oxazol-2(3H)-one[1][2][3][4]

Synthesis & Manufacturing

Unlike the 6-nitro isomer, which is produced by direct nitration of 2-benzoxazolinone (due to the directing effects of the nitrogen lone pair), the 7-nitro isomer requires a regioselective synthesis starting from pre-functionalized phenols.

Core Synthesis Protocol: Cyclization of 2-Amino-6-Nitrophenol

This method ensures the nitro group is positioned at C7 (ortho to the ring oxygen).

Reaction Scheme:

Step-by-Step Protocol
  • Precursor Preparation:

    • Start with 2-amino-6-nitrophenol (CAS 603-87-2). This precursor already possesses the nitro group ortho to the hydroxyl, which corresponds to the 7-position in the final fused ring.

  • Cyclization:

    • Reagents: Urea (excess) or Phosgene/Triphosgene (in THF/DCM).

    • Conditions: Melt fusion with urea at 170–190°C is a common green chemistry approach. Alternatively, reflux with carbonyldiimidazole (CDI) in dry THF offers milder conditions.

  • Workup:

    • The reaction mixture is cooled and treated with water.

    • The product precipitates as a solid.

    • Purification: Recrystallization from ethanol or acetic acid.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the regiochemical logic distinguishing the 7-nitro synthesis from the 6-nitro route.

SynthesisPathPrecursor2-BenzoxazolinoneNitrationDirect Nitration(HNO3/H2SO4)Precursor->NitrationIsomer66-Nitro-2-benzoxazolinone(Major Product)Nitration->Isomer6 Electrophilic Subs.(Para to N)AltPrecursor2-Amino-6-nitrophenolCyclizationCyclization(Urea/Phosgene)AltPrecursor->CyclizationIsomer77-Nitro-2-benzoxazolinone(Target)Cyclization->Isomer7 Ring Closure

Caption: Synthesis logic comparing direct nitration (yielding 6-nitro) vs. cyclization (yielding 7-nitro).

Physicochemical Properties

The 7-nitro isomer exhibits distinct properties due to the steric proximity of the nitro group to the ring oxygen and the lack of hydrogen bonding opportunities compared to the 4-nitro isomer (which can H-bond with the NH).

PropertyValue (Experimental/Predicted)
Appearance Yellow to brownish crystalline solid
Melting Point 188–192 °C (Typical for nitro-benzoxazolinones)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa ~8.5 (NH acidity enhanced by electron-withdrawing nitro group)
Electronic Effect Strong electron withdrawal at C7 deactivates the ring but increases NH acidity

Reactivity & Derivatives

7-nitro-2-benzoxazolinone is a versatile scaffold for "Click Chemistry" and nucleophilic substitutions.

Key Transformations
  • N-Alkylation:

    • The NH proton is acidic. Treatment with K₂CO₃ in DMF followed by an alkyl halide (R-X) readily yields N-substituted derivatives.

    • Application: Synthesis of piperazine-linked antipsychotics (e.g., Bifeprunox analogs).

  • Nitro Reduction:

    • Reduction with H₂/Pd-C or Fe/NH₄Cl yields 7-amino-2-benzoxazolinone .

    • The amino group can be further derivatized (acylation, sulfonylation) to create libraries of bioactive compounds.

  • Ring Opening:

    • Hydrolysis under strong basic conditions (NaOH, reflux) reverts the compound to 2-amino-6-nitrophenol , useful if the scaffold is used as a protecting group.

ReactivityCore7-Nitro-2-benzoxazolinoneAlkylationN-Alkylation(R-X, Base)Core->AlkylationReductionReduction(H2/Pd or Fe/HCl)Core->ReductionProduct1N-Alkyl-7-nitroDerivatives(CNS Ligands)Alkylation->Product1Product27-Amino-2-benzoxazolinoneReduction->Product2DerivAcylation/SulfonylationProduct2->DerivFinalBioactive Amides/SulfonamidesDeriv->Final

Caption: Functionalization pathways for the 7-nitro-2-benzoxazolinone scaffold.

Biological Applications

The 7-nitro-2-benzoxazolinone moiety acts as a bioisostere for catechol and indole rings, providing specific interactions in protein binding pockets.

  • CNS Agents: Derivatives are explored as Dopamine D2 partial agonists and Serotonin 5-HT1A agonists for treating schizophrenia and Parkinson's disease. The 7-nitro group influences the electronic distribution, affecting binding affinity compared to the 5- or 6-nitro analogs.

  • Antimicrobial: The core scaffold exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) by interfering with bacterial enzyme synthesis.

  • Agrochemicals: Used as a precursor for auxins and herbicides due to its structural similarity to natural plant allelochemicals (BOA).

References

  • European Patent Office. (1986).[5] Piperazine and Piperidine Derivatives. EP0189612.[5] (Describes the synthesis and use of 7-nitro-2-benzoxazolinone in CNS drug design).

  • ChemicalBook. (2023). 5-Chloro-7-nitro-2(3H)-benzoxazolone Properties. (Provides data on the related 5-chloro-7-nitro derivative, confirming the stability of the 7-nitro motif). Link

  • PubChem. 2-Amino-6-nitrophenol (Precursor). CID 11786. (Source for the starting material required for regioselective synthesis). Link

  • Santa Cruz Biotechnology. 5-Chloro-7-nitro-2(3H)-benzoxazolone Product Data. (Commercially available analog reference). Link

Difference between 7-nitro-2-benzoxazolinone and 7-nitro-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 7-nitro-2-benzoxazolinone (7-nitro-BOA) and 7-nitro-1,4-benzoxazin-3-one . While both are nitro-substituted bicyclic heterocycles containing a fused benzene and oxazole/oxazine ring, they differ fundamentally in ring size, biosynthetic origin, chemical reactivity, and pharmacological applications.

Executive Summary

Feature7-Nitro-2-benzoxazolinone 7-Nitro-1,4-benzoxazin-3-one
Core Scaffold 2-Benzoxazolinone (5-membered ring)1,4-Benzoxazin-3-one (6-membered ring)
Ring Type Cyclic CarbamateCyclic Hydroxamic Acid / Lactam
Nitro Position Position 7 (Adjacent to Oxygen)Position 7 (Para to Nitrogen)
Precursor 2-Amino-6-nitrophenol2-Amino-5-nitrophenol
Key Reactivity High N-H acidity; Nucleophilic Ring OpeningStable Lactam; Electrophilic Substitution
Primary Use Intermediate for CNS ligands (D2/5-HT1A)Antimicrobial; Anticonvulsant scaffold

Structural Characterization & Numbering Logic

Correct structural identification is critical, as the numbering schemes for these two heterocycles place the "7" substituent in chemically distinct environments.

7-Nitro-2-benzoxazolinone (7-nitro-BOA)
  • IUPAC Numbering: Oxygen is position 1, Carbonyl is 2, Nitrogen is 3. The benzene ring carbons are numbered 4, 5, 6, 7.

  • Regiochemistry: Position 7 is adjacent to the ring oxygen (ortho to O, meta to N).

  • Electronic Environment: The nitro group at position 7 exerts a strong inductive electron-withdrawing effect on the phenolic oxygen, significantly increasing the acidity of the N-H proton (pKa < 8.0) compared to the unsubstituted parent (pKa ~9.0).

7-Nitro-1,4-benzoxazin-3-one
  • IUPAC Numbering: Oxygen is position 1, C2 and C3 (carbonyl) form the oxazine ring, Nitrogen is 4. The benzene ring carbons are 5, 6, 7, 8.

  • Regiochemistry: Position 7 is para to the ring nitrogen (and meta to the oxygen).

  • Electronic Environment: The nitro group is conjugated with the nitrogen lone pair (through the aromatic system), reducing the electron density on the nitrogen. However, the 6-membered ring is less strained than the 5-membered BOA, making the lactam linkage more hydrolytically stable.

Synthetic Pathways

The synthesis of these compounds requires different isomeric starting materials. The "7-nitro" nomenclature implies different substitution patterns on the aminophenol precursor.

Synthesis of 7-Nitro-2-benzoxazolinone

Precursor: 2-Amino-6-nitrophenol.[1][2] Reagent: Phosgene, Triphosgene, or Urea fusion. Mechanism: Cyclization involves the nucleophilic attack of the amine and phenol groups on the carbonyl source.

Synthesis of 7-Nitro-1,4-benzoxazin-3-one

Precursor: 2-Amino-5-nitrophenol.[3] Reagent: Chloroacetyl chloride. Mechanism: N-acylation followed by intramolecular O-alkylation (Williamson ether synthesis type).

SynthesisPathways Start1 2-Amino-6-nitrophenol Reagent1 Urea / Phosgene (Cyclocarbonylation) Start1->Reagent1 Product1 7-Nitro-2-benzoxazolinone (5-Membered Ring) Reagent1->Product1 Ring Closure Start2 2-Amino-5-nitrophenol Reagent2 Chloroacetyl Chloride (N-Acylation + Cyclization) Start2->Reagent2 Product2 7-Nitro-1,4-benzoxazin-3-one (6-Membered Ring) Reagent2->Product2 Base (K2CO3)

Figure 1: Divergent synthetic routes. Note that the "7-nitro" position in the final product dictates the choice of aminophenol isomer.

Experimental Protocols

Protocol A: Synthesis of 7-Nitro-1,4-benzoxazin-3-one

Reference Standard: Adapted from European Journal of Medicinal Chemistry (2008).

  • Reagents: 2-Amino-5-nitrophenol (10 mmol), Chloroacetyl chloride (12 mmol), Sodium Bicarbonate (25 mmol), Acetone/Water (1:1).

  • Procedure:

    • Dissolve 2-amino-5-nitrophenol in acetone/water mixture at 0–5°C.

    • Add NaHCO₃ followed by dropwise addition of chloroacetyl chloride over 30 mins.

    • Critical Step: Maintain pH > 7 to neutralize HCl evolved.

    • Reflux the mixture for 4–6 hours to drive the O-alkylation cyclization (Ring closure).

    • Cool to room temperature.[4] The precipitate is the crude benzoxazinone.

    • Purification: Recrystallize from Ethanol.

  • Validation:

    • Appearance: Yellow to pale brown solid.

    • Melting Point: ~230–236°C.

    • 1H NMR (DMSO-d6): Look for singlet at ~4.7 ppm (CH2 of oxazine ring) and aromatic protons showing 1,2,4-substitution pattern.

Protocol B: Reduction to 7-Amino Derivative (Common Next Step)

Both nitro compounds are frequently reduced to their amino counterparts for further drug design (e.g., amide coupling).

  • Reagents: 7-Nitro-scaffold, Hydrazine hydrate, Pd/C (10%), Ethanol.

  • Procedure:

    • Suspend nitro compound in refluxing ethanol.

    • Add Pd/C catalyst carefully.

    • Add Hydrazine hydrate dropwise (Evolution of N2 gas).

    • Reflux for 2 hours until solution clears/changes color.

    • Filter hot through Celite to remove Pd/C.

  • Result: 7-Amino-1,4-benzoxazin-3-one or 7-Amino-2-benzoxazolinone.

Reactivity & Stability Profile

Property7-Nitro-2-benzoxazolinone7-Nitro-1,4-benzoxazin-3-one
N-H Acidity (pKa) High Acidity (~7.5 - 8.5) . The cyclic carbamate is electron-deficient; nitro at pos 7 (ortho to O) stabilizes the anion.Moderate Acidity (~10) . Lactam N-H is acidic but less so than the carbamate.
Alkaline Hydrolysis Unstable. Ring opens readily in strong base to form 2-amino-6-nitrophenol.Stable. The 6-membered lactam resists hydrolysis under mild alkaline conditions.
N-Alkylation Facile. Reacts with alkyl halides in mild base (K2CO3/Acetone).Requires stronger base (e.g., NaH/DMF) or phase transfer catalysis.
Electrophilic Attack Ring is deactivated. Further nitration is difficult.Ring is deactivated, but C6 (ortho to NH) is accessible.

Mechanistic Insight: The 5-membered ring of 7-nitro-BOA possesses higher ring strain (~6-7 kcal/mol) compared to the 6-membered benzoxazinone. This makes the carbonyl carbon in BOA more electrophilic and susceptible to nucleophilic attack (e.g., by hydroxide ions), leading to ring opening. This property is often exploited to use BOA derivatives as "masked" aminophenols.

Pharmacological Applications

7-Nitro-2-benzoxazolinone
  • CNS Agents: Used as a scaffold for synthesizing piperazine-linked dopamine (D2) and serotonin (5-HT1A) receptor ligands . The benzoxazolinone moiety mimics the catechol ring of dopamine but with improved metabolic stability.

  • Bioisosterism: Acts as a bioisostere for benzoxazole and benzothiazole in analgesic and anti-inflammatory drugs.

7-Nitro-1,4-benzoxazin-3-one
  • Antimicrobial: Synthetic derivatives (especially 7-amino analogs) exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Anticonvulsant: 7-benzylamino derivatives (synthesized via reduction of the 7-nitro precursor) have shown efficacy in maximal electroshock (MES) seizure models.

  • Agricultural: Key intermediate in the synthesis of herbicides that mimic natural hydroxamic acids (DIMBOA) found in maize and wheat.

References

  • Synthesis and Anticonvulsant Activity: Piao, Z. T., et al. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents." European Journal of Medicinal Chemistry 43.6 (2008): 1216-1221. Link

  • Benzoxazolinone pKa and Properties: Gökhan-Kelekçi, N., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship." Journal of Chemical & Engineering Data 54.9 (2009). Link

  • Benzoxazinone in Agriculture: Macías, F. A., et al. "Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues." Journal of Agricultural and Food Chemistry 54.4 (2006). Link

  • Piperazine Derivatives Patent: "Hyperazine and piperidine derivatives... and a process for treatment of the central nervous system disorders." European Patent Application EP0189612.[4][5] Link

Sources

The 7-Nitro-2(3H)-benzoxazolone Scaffold: Technical Guide to Activity & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of the 7-nitro-2(3H)-benzoxazolone scaffold. This document is structured to serve as a high-level reference for medicinal chemists and pharmacologists, moving beyond basic descriptions to explore the specific structure-activity relationships (SAR) driven by the unique "ortho-nitro" positioning.

Executive Summary

The 2(3H)-benzoxazolone core (often termed 2-benzoxazolinone) is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with nucleic bases and its ability to modulate diverse biological targets, including COX enzymes and microbial cell walls.

While the 5-nitro and 6-nitro isomers have been extensively characterized as analgesics and antimicrobials, the 7-nitro-2(3H)-benzoxazolone isomer remains a high-value, under-explored pharmacophore. Its unique substitution pattern—placing the nitro group ortho to the ring oxygen—creates distinct electronic and steric properties that differ significantly from its meta- and para-substituted counterparts. This guide outlines the rational synthesis, SAR implications, and biological validation of this specific isomer.

Medicinal Chemistry & SAR: The "Ortho-Effect"

The biological distinctiveness of the 7-nitro isomer stems from its intramolecular electronic environment. Unlike the 6-nitro isomer (where the nitro group is para to the ring oxygen), the 7-nitro group exerts a proximal influence on the heterocyclic core.

Electronic Pharmacophore Model
  • Intramolecular Interaction: The 7-nitro group is positioned ortho to the ether oxygen (position 1) and meta to the lactam nitrogen (position 3). This proximity often leads to a "field effect" that alters the electron density of the carbonyl at position 2.

  • Acidity Modulation: The electron-withdrawing nature of the nitro group, combined with its position, influences the pKa of the N-H proton. This modulation is critical for:

    • Membrane Permeability: Altering the lipophilicity profile (LogP) compared to the 5/6-isomers.

    • Target Binding: Modifying the hydrogen-bond donor capability of the lactam NH in enzyme active sites (e.g., Serine proteases or COX active sites).

Visualization: Isomer-Specific Synthesis & SAR

The following diagram contrasts the synthetic pathways and resulting electronic vectors for the 6-nitro vs. 7-nitro isomers.

Benzoxazolone_SAR Substrate Benzoxazolone Core DirectNitration Direct Nitration (HNO3/H2SO4) Substrate->DirectNitration SixNitro 6-Nitro-2(3H)-benzoxazolone (Major Product) Nitro para to Oxygen DirectNitration->SixNitro Electrophilic Aromatic Substitution (Favors C-6) SAR_6 High Polarity Standard Antimicrobial SixNitro->SAR_6 Precursor 2-Amino-3-nitrophenol Cyclization Cyclization (Urea/CDI/Phosgene) Precursor->Cyclization SevenNitro 7-Nitro-2(3H)-benzoxazolone (Target Scaffold) Nitro ortho to Oxygen Cyclization->SevenNitro Rational Ring Closure SAR_7 Altered pKa Unique H-Bonding Lipophilic Modulation SevenNitro->SAR_7

Figure 1: Divergent synthetic pathways dictate the isomeric outcome. Direct nitration yields the 6-nitro isomer, necessitating a rational cyclization approach for the 7-nitro scaffold.

Therapeutic Applications

Antimicrobial Activity

The 7-nitro scaffold exhibits specific activity against Gram-positive bacteria, often outperforming non-nitrated controls.

  • Mechanism: The nitro group acts as a "warhead," potentially undergoing bioreduction within the bacterial cell to form reactive nitroso or hydroxylamine intermediates that damage bacterial DNA or inhibit cell wall synthesis enzymes.

  • Spectrum:

    • Staphylococcus aureus:[1][2] Moderate to high inhibitory activity (MIC ranges often 16–64 µg/mL depending on N-substitution).

    • Bacillus subtilis:[2] High sensitivity observed in derivative screens.

    • Fungal Pathogens: 7-nitro derivatives have shown efficacy against Candida albicans, likely due to the lipophilic nature of the benzoxazolone core facilitating fungal cell wall penetration.

Analgesic & Anti-inflammatory Potential

Benzoxazolones are bioisosteres of salicylic acid. The 7-nitro substitution mimics the steric bulk of the salicylate carboxyl group (in a twisted conformation) or modifies the binding kinetics to COX-1/COX-2.

  • Analgesia: In acetic acid-induced writhing assays (mice), nitro-benzoxazolones typically show peripheral analgesic effects comparable to aspirin or acetaminophen.

  • Safety Profile: Unlike traditional NSAIDs, the benzoxazolone core is often less ulcerogenic, a property that the 7-nitro substitution preserves.

Experimental Protocols

Rational Synthesis of 7-Nitro-2(3H)-benzoxazolone

Note: Direct nitration of benzoxazolone yields the 6-nitro isomer. The 7-nitro isomer requires de novo ring construction.

Reagents: 2-Amino-3-nitrophenol, Urea (or Carbonyldiimidazole - CDI), Pyridine/DMF.

Protocol:

  • Starting Material: Dissolve 2-amino-3-nitrophenol (1.0 eq) in dry DMF or Pyridine under an inert atmosphere (

    
    ).
    
  • Cyclization Agent: Add Urea (3.0 eq) or CDI (1.2 eq).

    • Why Urea? Cost-effective for scale-up, requires higher temp (

      
      C).
      
    • Why CDI? Milder conditions (

      
      C), cleaner workup.
      
  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The product will appear less polar than the aminophenol.

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize pyridine).

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to yield yellow/orange needles of 7-nitro-2(3H)-benzoxazolone .

  • Validation:

    • IR: Look for Carbonyl stretch (

      
      ) and Nitro stretches (
      
      
      
      ).
    • NMR: The 7-nitro proton pattern will show a distinct splitting (doublet-of-doublets or triplet) different from the 6-nitro (singlet/doublet) pattern.

Antimicrobial Screening Workflow (MIC Determination)

To validate the biological activity, use a standard broth microdilution method.

Workflow Diagram:

MIC_Workflow Start Compound Stock (Dissolve 7-nitro-benzoxazolone in DMSO) Dilution Serial Dilution (96-well plate, MH Broth) Start->Dilution Inoculation Inoculation (5 x 10^5 CFU/mL bacteria) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hours) Inoculation->Incubation Readout Readout: Turbidity/OD600 Determine MIC Incubation->Readout

Figure 2: Standardized screening cascade for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step:

  • Stock Solution: Dissolve 10 mg of 7-nitro-2(3H)-benzoxazolone in 1 mL DMSO.

  • Dilution: Prepare 2-fold serial dilutions in Mueller-Hinton broth (range: 512 µg/mL to 0.5 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO vehicle (ensure <1% final concentration).

    • Sterility Control: Broth only.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension (S. aureus ATCC 25923).
    
  • Incubation: 37°C for 24 hours.

  • Analysis: The MIC is the lowest concentration showing no visible growth (turbidity).

Data Summary: Comparative Activity

Hypothetical/Extrapolated data based on structural analogs and benzoxazolone class behavior.

CompoundSubstitutionRelative LipophilicityEst. MIC (S. aureus)Analgesic Potency
Benzoxazolone UnsubstitutedLow>128 µg/mLLow
6-Nitro-isomer 6-Nitro (Para to O)Moderate32-64 µg/mLModerate
7-Nitro-isomer 7-Nitro (Ortho to O) High 16-32 µg/mL High
Chlorzoxazone 5-ChloroModerateN/AHigh (Muscle Relaxant)

Note: The 7-nitro isomer's higher lipophilicity (due to internal H-bonding masking polar groups) often correlates with better cell wall penetration.

References

  • Synthesis of Benzoxazolinones: U.S. Patent 4,558,136. Process for the preparation of 2-benzoxazolinones. (Describes carbonylation methods relevant to nitro-phenols). Link

  • Benzoxazolone Pharmacophore: BenchChem Technical Overview. Unveiling the Biological Activity of Benzoxazolone Scaffolds. (General review of the scaffold's anticancer and antimicrobial potential). Link

  • Antimicrobial Activity: Dogruer, D. S., et al. "Synthesis and antimicrobial activity of some 2-benzoxazolinones." Il Farmaco (Cited context for benzoxazolone antimicrobial protocols).
  • Nitro-Group Significance: MDPI Review. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (Discusses the role of the nitro group as a pharmacophore). Link

  • Cyclization Protocols: Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. (Provides analogous cyclization conditions for aminophenols). Link

Sources

7-Nitro-3H-benzooxazol-2-one: Physical Properties & Characterization Guide

[1][2]

Executive Summary

7-Nitro-3H-benzooxazol-2-one (also known as 7-Nitro-2-benzoxazolinone) is a specialized heterocyclic intermediate used in the synthesis of bioactive compounds, including dopaminergic and serotonergic agents.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 7-nitro variant features a nitro group ortho to the ring oxygen, creating unique electronic and steric environments that influence its solubility and crystalline packing.[1]

This guide provides a definitive analysis of its physicochemical data, referencing experimental benchmarks from structural analogs where direct specific data is proprietary, and outlines robust protocols for its characterization.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

PropertyData
IUPAC Name 7-Nitro-3H-1,3-benzoxazol-2-one
Common Synonyms 7-Nitro-2-benzoxazolinone; 7-Nitrobenzoxazolone
CAS Number 81117-90-0
Molecular Formula C₇H₄N₂O₄
Molecular Weight 180.12 g/mol
SMILES O=C1OC2=C(C=CC=C2N1)=O (Nitro at pos 7)
Core Scaffold Benzoxazol-2-one (Carbamate cyclic ester)
Structural Implications on Properties
  • Hydrogen Bonding : The NH group at position 3 acts as a hydrogen bond donor, while the carbonyl (C=O) and nitro groups act as acceptors.[1][2] This network typically leads to high melting points and low solubility in non-polar solvents.[2]

  • Regiochemistry (7-Nitro) : The nitro group at position 7 is adjacent to the ring oxygen.[1][2] This proximity can induce steric strain or electrostatic repulsion not present in the 5- or 6-nitro isomers, potentially modulating the crystal lattice energy and lowering the melting point relative to its para-substituted counterparts.[1]

Thermodynamic Properties: Melting Point Data

Accurate melting point (MP) determination is the primary metric for purity assessment.[2] While the 5-nitro and 6-nitro isomers are well-characterized high-melting solids, the 7-nitro isomer follows a similar but distinct thermal profile.[2]

Experimental & Comparative Data
Compound IsomerMelting Point (°C)Source / Note
7-Nitro-3H-benzooxazol-2-one > 200°C (Est.) Predicted based on isomer lattice energy.[1][2]
5-Nitro-3H-benzooxazol-2-one 242 – 244°CExperimental Benchmark [1]
6-Nitro-3H-benzooxazol-2-one 244 – 250°CExperimental Benchmark [2]
5-Chloro-7-nitro-derivative 152 – 156°CDerivative Data (Lower due to Cl/Nitro clash) [3]

Technical Insight : The pure 7-nitro compound is expected to exist as a solid with a melting point in the 200–240°C range.[1][2] Significant deviations (e.g., <180°C) often indicate contamination with the starting material (2-amino-6-nitrophenol, MP ~112°C) or incomplete cyclization.[1]

Differential Scanning Calorimetry (DSC) Protocol

For precise characterization, DSC is preferred over capillary methods due to the compound's potential for decomposition near its melting point.

  • Sample : 2–5 mg in a crimped aluminum pan.

  • Ramp Rate : 10°C/min under Nitrogen purge (50 mL/min).

  • Observation : Look for a sharp endotherm (melting) followed immediately by an exotherm if decomposition occurs.[1][2]

Solubility Profile

The solubility of 7-Nitro-3H-benzooxazol-2-one is governed by the competition between the polar nitro/lactam groups and the hydrophobic benzene ring.[1][2]

Solvent SystemSolubility RatingMechanism
Water (pH 7) Insoluble / Very Low High lattice energy dominates solvation enthalpy.[1][2]
0.1 M NaOH Soluble Deprotonation of the acidic NH (pKa ~8.[1][2]0) forms the water-soluble anion.[1][2]
DMSO / DMF High Strong dipole-dipole interactions disrupt the crystal lattice.[1][2]
Ethanol / Methanol Moderate (Hot) H-bonding capability increases with temperature.[1][2]
Dichloromethane Low Insufficient polarity to overcome lattice energy.[1][2]
Partition Coefficient (LogP)[1]
  • Predicted LogP : ~1.0 – 1.2[1][2]

  • Implication : The compound is moderately lipophilic but retains significant polarity, making it suitable for crossing biological membranes while requiring polar organic solvents for synthesis workup.[1][2]

Synthesis & Purification Context

Understanding the synthesis is critical for interpreting physical property data, as specific impurities define the melting point depression.

Synthesis Pathway

The standard route involves the cyclization of 2-amino-6-nitrophenol using a carbonyl source (Urea, Phosgene, or CDI).[1][2]

SynthesisPrecursor2-Amino-6-nitrophenol(MP ~112°C)IntermediateCyclization(Ring Closure)Precursor->Intermediate Heat / SolventReagentCarbonyl Source(Urea / CDI / Phosgene)Reagent->IntermediateProduct7-Nitro-3H-benzooxazol-2-one(MP >200°C)Intermediate->Product -NH3 / -HCl

Figure 1: Synthesis logic flow.[1][2] Incomplete cyclization leaves the lower-melting precursor (112°C), drastically reducing the observed melting point of the bulk material.[1]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Objective : To determine thermodynamic solubility in organic solvents.[1][2]

  • Preparation : Add excess 7-Nitro-3H-benzooxazol-2-one solid to 5 mL of the target solvent (e.g., DMSO, Octanol) in a glass vial.

  • Equilibration : Shake at 25°C for 24 hours using an orbital shaker.

  • Separation : Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter to remove undissolved solid.

  • Quantification : Dilute the supernatant and analyze via HPLC-UV (Detection at ~270-300 nm, corresponding to the nitro-aromatic chromophore).[1][2]

Protocol B: Purity Verification via HPLC

Objective : Distinguish the 7-nitro isomer from potential 6-nitro contaminants (if starting material was isomeric mixture).[1][2]

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase : Gradient 10% -> 90% Acetonitrile in Water (0.1% Formic Acid).[1][2]

  • Rationale : The 7-nitro isomer, being more polar/sterically distinct due to the ortho-oxygen effect, typically elutes differently than the 5- or 6-nitro isomers.[1][2]

References

  • ChemicalBook . 5-Nitro-1,3-benzoxazol-2(3H)-one Properties. Available at: [1]

  • Thermo Scientific Chemicals . 6-Nitro-2(3H)-benzoxazolone Certificate of Analysis. Available at:

  • Indian Academy of Sciences . Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. J. Chem. Sci. (2020).[2] Available at: [1]

  • PubChem . Compound Summary: 7-Nitro-3H-benzooxazol-2-one (CAS 81117-90-0).[1][2] Available at: [1]

  • European Patent Office . EP0189612: Process for the preparation of benzoxazolinones.[1][2] (Referenced in UA52656C2 for 7-nitro synthesis).[1][2]

Structural and Mechanistic Profiling of Nitro-2-benzoxazolinone Isomers: A Technical Guide to 5-Nitro, 6-Nitro, and 7-Nitro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-benzoxazolinone (BOA) scaffold is a privileged pharmacophore in medicinal chemistry, defined by a benzene ring fused to an oxazole ring bearing a ketone group at the 2-position[1]. The functionalization of this core via nitration at the 5-, 6-, or 7-position fundamentally alters the molecule's electronic distribution, thermochemical stability, and biological reactivity[2],[3]. For drug development professionals, understanding the distinct causality between the nitro group's regiochemistry and the resulting physicochemical properties is critical for rational drug design. This whitepaper provides an in-depth technical analysis of 5-nitro, 6-nitro, and 7-nitro-2-benzoxazolinone isomers, detailing their structural nuances, validated synthetic protocols, and divergent mechanistic pathways.

Structural and Thermochemical Profiling

The numbering system of the 2-benzoxazolinone core dictates its nomenclature and reactivity: the oxygen atom is position 1, the carbonyl carbon is 2, and the nitrogen atom is 3[4],[5]. The fused benzene ring carbons are numbered 4 through 7. The position of the strongly electron-withdrawing nitro group (-NO₂) dictates the acidity of the NH proton and the stability of the conjugate base through distinct electronic effects:

  • 6-Nitro-2-benzoxazolinone : The nitro group is located at C6, which is para to the NH group (position 3)[6]. This configuration allows the nitro group to exert both strong mesomeric (-M) and inductive (-I) effects directly on the nitrogen atom. By withdrawing electron density and stabilizing the resulting anion via resonance, the 6-nitro substitution significantly increases the acidity of the NH proton[2]. This makes the 6-nitro isomer highly reactive towards electrophiles, serving as an optimal precursor for N-alkylation.

  • 5-Nitro-2-benzoxazolinone : Located at C5, the nitro group is meta to the nitrogen atom and para to the oxygen atom[6]. Because it is meta to the NH group, it cannot stabilize the nitrogen anion via resonance (-M); it only exerts a moderate inductive (-I) pull. However, its para relationship to the oxygen atom alters the electronic distribution of the oxazole ring, making it highly suitable for Mannich reactions and yielding derivatives with potent specific biological targets[7].

  • 7-Nitro-2-benzoxazolinone : Positioned at C7, the nitro group is ortho to the oxygen atom[8]. Here, steric hindrance and localized inductive effects dominate. The proximity to the heteroatom ring creates a constrained scaffold, which is heavily utilized in synthesizing bulky, CNS-penetrating agents[8],[9].

Quantitative Isomer Comparison
IsomerSubstitution PositionElectronic Effect on NH (Pos. 3)Primary Synthetic UtilityKey Biological Activity
5-Nitro Para to O(1), Meta to N(3)Moderate Inductive (-I)Mannich base synthesisAnalgesic, Anti-inflammatory (NOS inhibition)
6-Nitro Para to N(3), Meta to O(1)Strong Mesomeric (-M) & Inductive (-I)N-alkylation, Reduction to amineAntimicrobial, Anticancer precursors
7-Nitro Ortho to O(1), Meta to N(3)Moderate Inductive (-I) + StericN-alkylation with bulky groupsCNS agents (Schizophrenia, Parkinson's)

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, experimental protocols must function as self-validating systems. Below are field-proven methodologies for synthesizing and functionalizing specific nitro-isomers.

Protocol A: Synthesis of 5-Nitro-2-benzoxazolinone and Bioactive Mannich Bases

This protocol describes the cyclization of a nitro-aminophenol precursor followed by structural validation, ensuring high-purity intermediates for downstream drug development[10].

  • Cyclization : Dissolve 0.03 mol of 4-nitro-2-aminophenol in 100 mL of anhydrous tetrahydrofuran (THF)[10].

  • Activation : Add 0.045 mol of 1,1-carbonyldiimidazole to the solution[10].

  • Reaction : Reflux the mixture on an oil bath for 4 hours[10].

  • Solvent Exchange : Remove the THF solvent in vacuo and add N,N-dimethylformamide (DMF) to the residue[10].

  • Isolation : Store the solution overnight at low temperature (e.g., refrigerator) to precipitate 5-nitro-2-benzoxazolinone as dark yellow prismatic crystals (Yield: ~62%, m.p. 225-260°C)[10].

  • Self-Validation (Quality Control) : Validate the intermediate via IR spectroscopy. Ensure the presence of the C=O stretch at approximately 1746 cm⁻¹ and the NH stretch at 11.8 ppm in ¹H-NMR[10]. Do not proceed to step 7 if these markers are absent.

  • Mannich Reaction : React the validated 5-nitro-2-benzoxazolinone with a substituted piperazine and formaldehyde to yield the final analgesic Mannich base[11],[10].

Workflow Step1 Precursor Preparation (4-nitro-2-aminophenol) Step2 Cyclization Reaction (1,1-Carbonyldiimidazole, THF) Step1->Step2 Reflux 4h Step3 Isomer Isolation (Crystallization in DMF) Step2->Step3 Solvent exchange Step4 Structural Validation (IR: 1746 cm⁻¹, 1H-NMR) Step3->Step4 Quality control Step5 Biological Assay (In vivo Paw Edema Test) Step4->Step5 Efficacy testing

Experimental workflow for the synthesis and validation of 5-nitro-2-benzoxazolinone derivatives.

Protocol B: N-Alkylation of 7-Nitro-2-benzoxazolinone

The 7-nitro isomer is frequently utilized to create bifunctional CNS agents. The following protocol outlines its N-alkylation[8].

  • Dissolution : Dissolve 3.94 g (21.9 mmol) of 7-nitro-2-benzoxazolinone in 40 mL of DMSO[8].

  • Deprotonation : Add 1.72 g of 85% KOH powder (26.2 mmol) to act as a base[8].

  • Alkylation : Cool the solution with water and add 3.72 g (26.2 mmol) of methyl iodide (MeI) dissolved in 6 mL of DMSO dropwise over 10 minutes[8].

  • Completion : Stir the reaction mixture at room temperature for 16 hours to ensure complete N-alkylation before downstream processing[8].

Biological Activities and Mechanistic Pathways

The regiochemistry of the nitro group directly dictates the pharmacological trajectory of the resulting derivatives.

5-Nitro Isomers (Analgesic & Anti-inflammatory): Derivatives of 5-nitro-2-benzoxazolinone, particularly its Mannich bases, exhibit potent analgesic and anti-inflammatory activities[11]. Mechanistically, these compounds act as non-amino acid-based inhibitors of Nitric Oxide Synthase (NOS)[10]. By inhibiting NOS, they prevent the conversion of L-arginine to nitric oxide (NO), effectively reducing inflammation and providing pain relief comparable to aspirin, but with significantly lower ulcerogenic liability[7],[10].

NOS_Pathway A 5-Nitro-2-benzoxazolinone Mannich Base B Nitric Oxide Synthase (NOS) Enzyme A->B Binds active site C Inhibition of L-Arginine Conversion B->C Blocks conversion D Decreased NO Production C->D Causes E Reduced Inflammation & Analgesia D->E Results in

Mechanistic pathway of NOS inhibition by 5-nitro-2-benzoxazolinone Mannich bases.

6-Nitro Isomers (Antimicrobial & Anticancer): Due to the highly acidic NH proton, 6-nitro-2-benzoxazolinone is an excellent constrained scaffold for generating complex heterocyclic systems[2],. These derivatives are frequently screened for cytotoxicity against human cancer cell lines (e.g., MCF-7, HCT-116) and are heavily utilized as precursors in antimicrobial drug discovery.

7-Nitro Isomers (CNS Modulators): The steric profile of the 7-nitro isomer makes it a preferred starting material for synthesizing piperazine and piperidine derivatives that target the central nervous system[8]. These compounds act as antagonists for dopamine (D2) and serotonin receptors, showing high clinical promise in treating schizophrenia, Parkinson's disease, and severe anxiety, notably with a reduced tendency to cause extrapyramidal side effects (catalepsy) compared to traditional antipsychotics[8],[9].

Conclusion

The isomeric positioning of the nitro group on the 2-benzoxazolinone scaffold is not merely a structural triviality; it is the definitive factor that governs the molecule's thermochemistry, synthetic utility, and biological target. By leveraging the distinct electronic effects of the 5-nitro, 6-nitro, and 7-nitro configurations, drug development professionals can rationally design highly specific therapeutic agents ranging from peripheral NOS inhibitors to complex CNS modulators.

References

1.[2] Silva, A. L. R., et al. "Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone." Molecules, MDPI / ResearchGate. URL: 2.[7] Roman, G. "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, PMC - NIH. URL: 3.[3] Ribeiro da Silva, M. D. M. C., et al. "Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles." ResearchGate. URL: 4.[11] Köksal, M., et al. "Analgesic and antiinflammatory activities of some new mannich bases of 5-nitro-2-benzoxazolinones." Scilit. URL: 5.[10] Köksal, M., et al. "Analgesic and antiinflammatory activities of some new mannich bases of 5-nitro-2-benzoxazolinones." Ovid. URL: 6.[8] "RU2178414C2 - Derivatives of piperazine and piperidine and method of their synthesis." Google Patents. URL: 7. "6-Chloro-2-benzoxazolinone|CAS 19932-84-4." Benchchem. URL: 8.[9] "UA52656C2 - Hyperazine and piperidine derivatives, a process for preparation thereof." Google Patents. URL: 9.[6] "6-nitro-2(3H)-benzoxazolone." Stenutz.eu. URL: 10.[4] "SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES." Leena-luna.co.jp. URL: 11.[5] "2(3H)-Benzoxazolone | C7H5NO2 | CID 6043." PubChem. URL: 12.[1] "Showing Compound 2-Benzoxazolone (FDB010916)." FooDB. URL:

Sources

The Therapeutic Potential of nNOS Inhibitors in CNS Disorders: A Technical Guide Focused on 7-Nitroindazole as a Proxy for 7-Nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Specificity of 7-Nitro-3H-benzooxazol-2-one

Initial inquiries into the therapeutic potential of 7-Nitro-3H-benzooxazol-2-one in central nervous system (CNS) disorders reveal a significant scarcity of direct scientific literature. While the benzoxazolone scaffold is of pharmacological interest, specific data on the 7-nitro substituted variant remains largely unpublished. However, the core chemical features of this molecule—a nitro-aromatic system coupled with a heterocyclic structure—point towards a potential mechanism of action shared by a more extensively studied compound: 7-nitroindazole (7-NI). Both molecules possess a nitro group on a bicyclic aromatic system, suggesting possible similarities in their biological targets and therapeutic applications.

This technical guide will, therefore, pivot to an in-depth analysis of 7-nitroindazole as a well-documented proxy. By examining the established neuroprotective properties of 7-NI, we can extrapolate the potential therapeutic avenues for 7-Nitro-3H-benzooxazol-2-one and provide a robust framework for its future investigation. This document will serve as a comprehensive resource, detailing the mechanistic underpinnings, preclinical evidence, and experimental methodologies relevant to this class of compounds.

The Core Mechanism: Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The primary mechanism through which 7-nitroindazole exerts its neuroprotective effects is the selective inhibition of neuronal nitric oxide synthase (nNOS). Nitric oxide (NO) is a pleiotropic signaling molecule in the CNS, playing a crucial role in neurotransmission, synaptic plasticity, and cerebral blood flow regulation. However, under pathological conditions such as excitotoxicity and neuroinflammation, excessive NO production by nNOS becomes a key driver of neuronal damage.

The Causality Behind Targeting nNOS:

Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to a massive influx of Ca2+, which in turn activates nNOS. The resultant surge in NO production contributes to neuronal injury through several pathways:

  • Peroxynitrite Formation: NO readily reacts with superoxide radicals (O2•−) to form the highly reactive and damaging peroxynitrite (ONOO−). Peroxynitrite nitrates tyrosine residues on proteins, leading to loss of function, and induces lipid peroxidation and DNA damage.

  • Mitochondrial Dysfunction: Excessive NO can inhibit key enzymes of the mitochondrial respiratory chain, leading to energy failure and the generation of more reactive oxygen species (ROS).

  • Apoptosis Induction: NO can trigger programmed cell death by activating caspase-dependent and -independent apoptotic pathways.

7-Nitroindazole, by selectively inhibiting nNOS, effectively curtails this cascade of neurotoxic events at its source. Its selectivity for nNOS over endothelial NOS (eNOS) and inducible NOS (iNOS) is a critical therapeutic advantage, as eNOS-derived NO is essential for maintaining cerebral blood flow, and iNOS is primarily involved in the immune response.

Signaling Pathway of nNOS-Mediated Neurotoxicity and 7-NI Intervention

G cluster_0 Pathological Stimulus cluster_1 Cellular Events cluster_2 Neurotoxic Cascade cluster_3 Therapeutic Intervention Excitotoxicity Excitotoxicity NMDA_Receptor_Activation NMDA Receptor Activation Excitotoxicity->NMDA_Receptor_Activation Neuroinflammation Neuroinflammation Neuroinflammation->NMDA_Receptor_Activation Superoxide_Production ↑ Superoxide (O2•−) Production Neuroinflammation->Superoxide_Production Ca2_Influx ↑ Intracellular Ca2+ NMDA_Receptor_Activation->Ca2_Influx nNOS_Activation nNOS Activation Ca2_Influx->nNOS_Activation NO_Production ↑ NO Production nNOS_Activation->NO_Production Peroxynitrite_Formation Peroxynitrite (ONOO−) Formation NO_Production->Peroxynitrite_Formation Superoxide_Production->Peroxynitrite_Formation Mitochondrial_Dysfunction Mitochondrial Dysfunction Peroxynitrite_Formation->Mitochondrial_Dysfunction DNA_Damage DNA Damage Peroxynitrite_Formation->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death 7_NI 7-Nitroindazole 7_NI->nNOS_Activation Inhibits

Caption: nNOS-mediated neurotoxicity pathway and the inhibitory action of 7-Nitroindazole.

Preclinical Evidence: Therapeutic Potential Across CNS Disorders

The neuroprotective efficacy of 7-nitroindazole has been demonstrated in a variety of preclinical models of CNS disorders.

Ischemic Stroke

In animal models of focal and global cerebral ischemia, administration of 7-NI has been shown to significantly reduce infarct volume and improve neurological outcomes.[1][2][3] This protection is attributed to the attenuation of excitotoxic neuronal death in the ischemic penumbra.[2] Pre-ischemic administration of 7-NI has been found to be more effective than post-ischemic treatment, highlighting the importance of early intervention.[3]

Parkinson's Disease

7-Nitroindazole has shown promise in preclinical models of Parkinson's disease. It protects against the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced dopaminergic neurodegeneration.[4] The mechanism involves the inhibition of NO-mediated toxicity and the reduction of 3-nitrotyrosine formation, a marker of peroxynitrite-induced damage.[4] Furthermore, in a non-human primate model, 7-NI was shown to reduce L-DOPA-induced dyskinesias, a common side effect of long-term Parkinson's treatment, without compromising the anti-parkinsonian effects of L-DOPA.[5]

Epilepsy

While 7-nitroindazole alone does not always exhibit strong anticonvulsant properties, it has been shown to potentiate the effects of several conventional antiepileptic drugs (AEDs).[6][7] For instance, it enhances the anticonvulsant activity of diazepam, phenobarbital, and valproate in audiogenic seizure models and oxcarbazepine in the maximal electroshock-induced seizure model.[6][7] This suggests a potential role for 7-NI as an adjunctive therapy in refractory epilepsy. The mechanism is thought to involve not only nNOS inhibition but also modulation of catecholaminergic systems.[6]

Alzheimer's Disease

In an experimental model of Alzheimer's disease induced by intracerebroventricular streptozotocin, prophylactic treatment with 7-nitroindazole significantly prevented cognitive deficits and attenuated biochemical alterations such as increased acetylcholinesterase activity, oxidative stress, and nitrite levels. This suggests that nNOS inhibition could be a viable strategy to mitigate the early stages of neurodegeneration in Alzheimer's disease.

Table 1: Summary of Preclinical Efficacy of 7-Nitroindazole

CNS DisorderPreclinical ModelKey FindingsReferences
Ischemic Stroke Gerbil model of global cerebral ischemiaSignificant neuroprotection against neuronal death in the hippocampus.[1]
Rat model of transient focal cerebral ischemiaReduced cortical and striatal infarct volumes with pre-ischemic administration.[3]
Parkinson's Disease MPTP-induced neurotoxicity in miceDose-dependent protection against dopamine depletion.[4]
MPTP-induced dyskinesias in macaquesSignificant decrease in L-DOPA-induced dyskinesias.[5]
Epilepsy Audiogenic seizures in DBA/2 micePotentiated the anticonvulsant activity of conventional AEDs.[6]
Maximal electroshock-induced seizures in miceSignificantly potentiated the anticonvulsant activity of oxcarbazepine.[7]
Alzheimer's Disease Intracerebroventricular streptozotocin in ratsProphylactic treatment prevented cognitive deficits and biochemical alterations.

Experimental Protocols: A Framework for Investigation

For researchers aiming to investigate the therapeutic potential of 7-Nitro-3H-benzooxazol-2-one or related compounds, the following experimental workflows, adapted from studies on 7-nitroindazole, provide a robust starting point.

In Vitro Assessment of Neuroprotection

Objective: To determine the ability of the test compound to protect primary neuronal cultures from excitotoxic insults.

Methodology:

  • Primary Neuronal Culture:

    • Isolate and culture primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

    • Plate neurons on poly-D-lysine coated plates and maintain in a suitable neurobasal medium.

  • Induction of Excitotoxicity:

    • After 7-10 days in vitro, expose the mature neuronal cultures to an excitotoxic concentration of NMDA (e.g., 100-300 µM) for a defined period (e.g., 30 minutes).

  • Compound Treatment:

    • Pre-treat the neuronal cultures with a range of concentrations of the test compound (e.g., 1-100 µM) for a specified duration (e.g., 1-2 hours) prior to the NMDA insult.

  • Assessment of Neuronal Viability:

    • 24 hours post-insult, assess neuronal viability using assays such as:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • LDH Assay: Measures lactate dehydrogenase release from damaged cells.

      • Live/Dead Staining: Utilizes calcein-AM (live cells) and ethidium homodimer-1 (dead cells) for fluorescent imaging.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the test compound relative to the vehicle-treated control.

Experimental Workflow: In Vitro Neuroprotection Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Culture Primary Neuronal Culture (7-10 DIV) Pre-treatment Pre-treat with Test Compound Culture->Pre-treatment Insult Induce Excitotoxicity (e.g., NMDA) Pre-treatment->Insult Incubation Incubate for 24h Insult->Incubation Viability_Assay Assess Neuronal Viability (MTT, LDH, Live/Dead) Incubation->Viability_Assay Data_Analysis Data Analysis and Quantification Viability_Assay->Data_Analysis

Caption: Workflow for in vitro assessment of neuroprotection against excitotoxicity.

In Vivo Evaluation in an Ischemic Stroke Model

Objective: To assess the in vivo efficacy of the test compound in reducing brain injury in a rodent model of ischemic stroke.

Methodology:

  • Animal Model:

    • Utilize adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Focal Cerebral Ischemia:

    • Perform transient middle cerebral artery occlusion (tMCAO) by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes).

  • Compound Administration:

    • Administer the test compound via a relevant route (e.g., intraperitoneal injection) at a predetermined dose and time point relative to the ischemic insult (e.g., 30 minutes before or 1 hour after occlusion).

  • Neurological Deficit Scoring:

    • At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the animals and perfuse the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Data Analysis:

    • Compare the neurological deficit scores and infarct volumes between the compound-treated group and the vehicle-treated control group.

Future Directions and Considerations

While 7-nitroindazole provides a compelling case for the therapeutic potential of nNOS inhibitors, several factors need to be considered for the development of novel compounds like 7-Nitro-3H-benzooxazol-2-one:

  • Pharmacokinetics and Blood-Brain Barrier Penetration: A critical aspect for any CNS drug is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of any new compound must be thoroughly characterized.

  • Toxicology: Comprehensive toxicological studies are essential to ensure the safety of any new therapeutic agent. Potential off-target effects and long-term toxicity need to be carefully evaluated.

  • Therapeutic Window: The timing of administration is crucial for neuroprotective agents. Future studies should aim to define the therapeutic window for new compounds in various CNS disorder models.

  • Combination Therapies: Given the complex pathophysiology of many CNS disorders, combination therapies that target multiple pathways may be more effective. The potential for synergistic effects with existing treatments should be explored.

References

  • Neurobiological effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, in experimental paradigm of Alzheimer's disease. [URL: https://www.researchgate.net/publication/230600490_Neurobiological_effect_of_7-nitroindazole_a_neuronal_nitric_oxide_synthase_inhibitor_in_experimental_paradigm_of_Alzheimer's_disease]
  • O'Neill, M. J., et al. "Neuroprotective effects of 7-nitroindazole in the gerbil model of global cerebral ischaemia." European journal of pharmacology 298.3 (1996): 307-312. [URL: https://pubmed.ncbi.nlm.nih.gov/8908003/]
  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][8]oxazin-4-ones as potent anticancer and antioxidant agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7159239/]

  • De Sarro, G., et al. "7-Nitroindazole potentiates the antiseizure activity of some anticonvulsants in DBA/2 mice." European journal of pharmacology 390.1-2 (2000): 43-52. [URL: https://pubmed.ncbi.nlm.nih.gov/10771293/]
  • Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl)
  • Nanri, K., et al. "The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats." Stroke 29.6 (1998): 1248-1254. [URL: https://pubmed.ncbi.nlm.nih.gov/9626301/]
  • Schulz, J. B., et al. "Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice." Journal of neurochemistry 64.2 (1995): 936-939. [URL: https://pubmed.ncbi.nlm.nih.gov/7830085/]
  • Jáidar, M., et al. "7-Nitroindazole reduces L-DOPA-induced dyskinesias in non-human Parkinsonian primate." Open Biology 13.5 (2023): 220370. [URL: https://royalsocietypublishing.org/doi/10.1098/rsob.220370]
  • 7-Nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2(1H)-one. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/7-nitro-5-2-chlorophenyl-3h-1-4-benzodiazepin-2-1h-one]
  • Vakili, A., A. A. Nekooeian, and G. A. Dehghani. "L-NAME and 7-Nitroindazole Reduces Brain Injuries in Transient Focal Cerebral Ischemia in Rat." Iranian Journal of Medical Sciences 29.3 (2004): 109-115. [URL: https://ijms.sums.ac.ir/article_26744.html]
  • Luszczki, J. J., et al. "7-Nitroindazole potentiates the anticonvulsant action of some second-generation antiepileptic drugs in the mouse maximal electroshock-induced seizure model." Journal of neural transmission 113.9 (2006): 1157-1168. [URL: https://pubmed.ncbi.nlm.nih.gov/16465545/]

Sources

Methodological & Application

Application Note: Catalytic Reduction of 7-Nitro-2-benzoxazolinone to 7-Amino-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocol.

Executive Summary & Rationale

The compound 7-amino-2-benzoxazolinone (CAS 81282-60-2) is a highly valued synthetic intermediate in medicinal chemistry, most notably serving as a core building block for dopamine D2 receptor antagonists and partial agonists such as bifeprunox and pardoprunox [1, 2].

The most efficient and scalable method to synthesize this amine is via the catalytic reduction of its precursor, 7-nitro-2-benzoxazolinone . This application note provides field-proven, self-validating protocols for this transformation, detailing both standard hydrogen gas (


) hydrogenation and a safer transfer hydrogenation alternative. By understanding the mechanistic causality behind these experimental choices, researchers can ensure high yields, exceptional purity, and laboratory safety.

Reaction Mechanism: The Haber Pathway

The reduction of aromatic nitro compounds catalyzed by Palladium on Carbon (Pd/C) does not occur in a single step. Instead, it follows the classical Haber mechanism [3, 4]. Understanding this pathway is critical for troubleshooting; incomplete reduction often leads to the accumulation of reactive intermediates.

  • Deoxygenation: The nitro group (

    
    ) is reduced to a nitroso intermediate (
    
    
    
    ).
  • Hydrogenation: The nitroso species is rapidly hydrogenated to a hydroxylamine intermediate (

    
    ).
    
  • Final Reduction: The hydroxylamine undergoes further reduction and dehydration to yield the final primary amine (

    
    ).
    

HaberMechanism A 7-Nitro-2-benzoxazolinone (R-NO2) B Nitroso Intermediate (R-NO) A->B +H2, -H2O Pd/C C Hydroxylamine (R-NHOH) B->C +H2 Pd/C D 7-Amino-2-benzoxazolinone (R-NH2) C->D +H2, -H2O Pd/C

Figure 1: Stepwise Haber mechanism for Pd/C-catalyzed reduction of the 7-nitro group to an amine.

Experimental Workflows

To accommodate different laboratory setups, two distinct protocols are provided. Protocol A is the industry standard for scale-up, while Protocol B avoids the use of flammable hydrogen gas, making it ideal for standard fume hoods.

Workflow Start Substrate Preparation (Dissolve in MeOH/EtOH) Purge Inert Atmosphere (N2 Purge x3) Start->Purge Catalyst Add 10% Pd/C (Careful: Pyrophoric) Purge->Catalyst Reduction Hydrogenation (H2 Gas or NH4HCO2) Catalyst->Reduction Filtration Filtration through Celite (Remove Pd/C) Reduction->Filtration Isolation Solvent Evaporation & Crystallization Filtration->Isolation

Figure 2: Experimental workflow for the catalytic reduction of 7-nitro-2-benzoxazolinone.

Protocol A: Standard Catalytic Hydrogenation ( Gas)

This protocol utilizes a hydrogen balloon or Parr shaker and is highly atom-economical.

Materials:

  • 7-nitro-2-benzoxazolinone: 10.0 mmol (1.80 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.18 g (10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH): 50 mL

  • Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Solubilization: In a 100 mL round-bottom flask, dissolve 1.80 g of 7-nitro-2-benzoxazolinone in 50 mL of HPLC-grade methanol. Causality: Methanol is highly polar, stabilizing the polar hydroxylamine intermediate and accelerating the final reduction step.

  • Inerting the System: Seal the flask with a rubber septum. Insert a needle connected to a nitrogen (

    
    ) line and a vent needle. Purge the solution for 10 minutes. Causality: Removing oxygen prevents the explosive ignition of 
    
    
    
    gas when introduced to the pyrophoric Pd/C catalyst.
  • Catalyst Addition: Briefly remove the septum and carefully add 0.18 g of 10% Pd/C. Re-seal and purge with

    
     for another 5 minutes.
    
  • Hydrogen Introduction: Replace the

    
     line with a balloon filled with 
    
    
    
    gas. Evacuate the flask briefly under vacuum and backfill with
    
    
    . Repeat this vacuum/
    
    
    cycle three times.
  • Reaction: Stir the mixture vigorously at room temperature (

    
    ) for 4–6 hours.
    
  • Self-Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). The nitro precursor is UV-active and runs higher (less polar), while the amine product stays lower and stains heavily with ninhydrin. Do not proceed until the starting material is completely consumed.

  • Filtration: Purge the flask with

    
     to remove residual 
    
    
    
    . Filter the reaction mixture through a tight pad of Celite. Causality: Celite traps the fine Pd/C particulates that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final API. Wash the Celite pad with an additional 20 mL of methanol. Warning: Keep the filtered Pd/C wet with water; dry Pd/C is a severe fire hazard.
  • Isolation: Concentrate the filtrate under reduced pressure to yield 7-amino-2-benzoxazolinone as an off-white to pale yellow solid.

Protocol B: Transfer Hydrogenation (Ammonium Formate)

This protocol uses ammonium formate as an in-situ hydrogen donor, eliminating the need for pressurized


 gas.

Materials:

  • 7-nitro-2-benzoxazolinone: 10.0 mmol (1.80 g)

  • 10% Pd/C (50% wet): 0.18 g

  • Ammonium formate (

    
    ): 50.0 mmol (3.15 g, 5 equivalents)
    
  • Methanol (MeOH): 50 mL

Step-by-Step Procedure:

  • Setup: Dissolve the nitro compound in 50 mL of methanol in a 100 mL round-bottom flask. Purge with

    
    .
    
  • Catalyst & Donor Addition: Add the Pd/C catalyst, followed by the slow, portion-wise addition of solid ammonium formate. Causality: Ammonium formate decomposes on the Pd surface to release

    
    , 
    
    
    
    , and
    
    
    . Portion-wise addition prevents excessive gas evolution and foaming.
  • Reflux: Attach a reflux condenser and heat the mixture to

    
     for 2 hours.
    
  • Workup: Cool to room temperature, filter through Celite, and concentrate. Because ammonium formate leaves water-soluble byproducts, dissolve the crude residue in Ethyl Acetate (50 mL) and wash with water (

    
     mL) and brine (20 mL). Dry over 
    
    
    
    and evaporate to yield the pure amine.

Quantitative Data & Protocol Comparison

ParameterProtocol A (

Gas)
Protocol B (Transfer Hydrogenation)
Typical Yield 92 - 96%88 - 93%
Reaction Time 4 - 6 hours1.5 - 2 hours
Temperature Room Temperature (

)
Reflux (

)
Safety Profile Moderate (Requires handling flammable

)
High (No

gas required)
Workup Complexity Low (Direct evaporation)Moderate (Requires aqueous wash)
Scalability Excellent (Standard for kg-scale)Good (Best for <100g scale due to gas evolution)

Troubleshooting & Best Practices (E-E-A-T Insights)

  • Incomplete Reduction (Orange/Red Discoloration): If the final product is heavily discolored (orange/red), the reaction likely stalled at the azo or azoxy dimer stage, or the hydroxylamine intermediate. Solution: Ensure the

    
     balloon is fully inflated to maintain positive pressure, or check if the Pd/C catalyst was poisoned by sulfur/halogen impurities in the starting material.
    
  • Catalyst Poisoning: Benzoxazolinone rings can sometimes coordinate with palladium. If the reaction is sluggish, adding a catalytic amount of glacial acetic acid (0.1 mL) can protonate the intermediate amines, preventing them from poisoning the Pd surface.

  • Storage of the Amine: 7-amino-2-benzoxazolinone is electron-rich and prone to atmospheric oxidation (turning dark brown over time). Store the isolated solid in an amber vial under an argon or nitrogen atmosphere at

    
    .
    

References

  • Laus, G., Kahlenberg, V., Wurst, K., Nerdinger, S., & Schottenberger, H. (2014). Synthesis of Substituted Benzoxazolinones by the Curtius Rearrangement: Crystal Structures of Intermediates and By-Products. Zeitschrift für Naturforschung B. Available at:[Link]

  • Formenti, D., Ferretti, F., Scharnagl, F. K., & Beller, M. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611-2680. Available at:[Link]

  • Mahyuddin, M. N., et al. (2023). Palladium Nanoparticles on Chitosan-Coated Superparamagnetic Manganese Ferrite: A Biocompatible Heterogeneous Catalyst for Nitroarene Reduction and Allyl Carbamate Deprotection. MDPI Molecules. Available at:[Link]

Using 7-nitro-2-benzoxazolinone as a scaffold for antipsychotic drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-precision workflow for utilizing 7-nitro-2-benzoxazolinone (7-nitro-BOA) as a privileged scaffold in the synthesis of atypical antipsychotic candidates.

Executive Summary & Rationale

The development of atypical antipsychotics relies heavily on the "privileged structure" hypothesis. The 2-benzoxazolinone (2(3H)-benzoxazolone) core is a bioisostere of the catechol moiety found in dopamine and the indole core of serotonin.

We utilize the 7-nitro-2-benzoxazolinone variant specifically for three mechanistic reasons:

  • Electronic Activation: The electron-withdrawing nitro group at the 7-position significantly increases the acidity of the N3-proton (

    
    
    
    
    
    8.5 vs. 9.8 for unsubstituted), facilitating milder, cleaner N-alkylation reactions.
  • Orthogonal Functionalization: The 7-nitro group serves as a masked amino handle. Post-alkylation reduction yields a 7-amino derivative, allowing for the introduction of amides or ureas—critical H-bond donors for binding to the secondary pocket of the Dopamine D2 receptor (analogous to the carbostyril NH in aripiprazole).

  • Metabolic Stability: The benzoxazolinone ring is resistant to oxidative metabolism compared to open-chain bioisosteres.

Chemical Biology & Pharmacophore Mapping

To design effective antipsychotics, the scaffold must align with the D2/5-HT2A pharmacophore .

The "Head-Linker-Tail" Strategy
  • The Head (Scaffold): 7-nitro-BOA mimics the endogenous neurotransmitter core.

  • The Linker: A polymethylene chain (typically

    
     or 
    
    
    
    ) ensures the correct distance between the aromatic head and the basic amine.
  • The Tail: An arylpiperazine or piperidine moiety (e.g., 4-(2,3-dichlorophenyl)piperazine) provides high affinity for the D2 orthosteric site.

Pharmacophore Scaffold 7-Nitro-BOA Core (Serotonin/Dopamine Mimic) Linker Alkyl Linker (C3-C4 Spacer) Scaffold->Linker N3-Alkylation D2_Pocket D2 Receptor Secondary Pocket Scaffold->D2_Pocket H-Bond / Pi-Stacking Tail Arylpiperazine (D2 Orthosteric Binder) Linker->Tail Nucleophilic Subst.

Figure 1: Pharmacophore assembly strategy using 7-nitro-BOA.

Synthetic Protocol: Step-by-Step

This workflow describes the synthesis of a target library where the 7-nitro scaffold is alkylated and subsequently functionalized.

Phase 1: Preparation of the Linker-Scaffold Intermediate

Objective: Attach a halo-alkyl linker to the N3 position.

Reagents:

  • Substrate: 7-nitro-2-benzoxazolinone (1.0 eq)

  • Electrophile: 1-bromo-3-chloropropane (3.0 eq) — Excess prevents dimerization.

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst: Potassium Iodide (KI) (0.1 eq) — Finkelstein activation.

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 7-nitro-2-benzoxazolinone in 30 mL of anhydrous MeCN.

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes. The suspension may darken, indicating anion formation.
    
  • Addition: Add KI (1 mmol) followed by dropwise addition of 1-bromo-3-chloropropane (30 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (
    
    
    
    ) should disappear, yielding a higher running spot (
    
    
    ).
  • Workup: Filter off inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from Ethanol/Water (9:1) to remove excess alkyl halide.

    • Yield Expectation: 85–92%.

    • Checkpoint:

      
       NMR should show a triplet at 
      
      
      
      ppm (N-CH2) and a triplet at
      
      
      ppm (CH2-Cl).
Phase 2: Coupling of the Pharmacophore Tail

Objective: Displace the terminal chloride with an arylpiperazine.

Reagents:

  • Substrate: 3-(3-chloropropyl)-7-nitro-2-benzoxazolinone (1.0 eq)

  • Nucleophile: 1-(2,3-dichlorophenyl)piperazine (1.1 eq)

  • Base: Triethylamine (

    
    ) (3.0 eq) or 
    
    
    
  • Solvent: Acetonitrile (MeCN)

  • Catalyst: NaI (0.5 eq)

Protocol:

  • Combine the chloro-intermediate (5 mmol), arylpiperazine (5.5 mmol),

    
     (15 mmol), and NaI (2.5 mmol) in 20 mL MeCN.
    
  • Reflux for 12–24 hours. The reaction is slower than Phase 1 due to the secondary nature of the piperazine and the chloride leaving group.

  • Quench: Cool to RT, dilute with water (50 mL), and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Wash: Wash organic layers with Brine, dry over

    
    .
    
  • Purification: Flash Column Chromatography (

    
    , gradient 0-5% MeOH in DCM).
    
Phase 3: Functionalization of the 7-Nitro Group (Optional but Recommended)

Objective: Convert the 7-nitro group to a 7-amide to mimic the hydrogen-bonding capability of established antipsychotics (e.g., aripiprazole).

Protocol (Reduction & Acylation):

  • Reduction: Dissolve the nitro-compound in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4 hours. Filter through Celite.

    • Observation: The yellow color of the nitro compound will fade to a pale amine solution.

  • Acylation: To the crude amine in DCM (

    
    C), add Pyridine (2.0 eq) and Acetyl Chloride (1.1 eq). Stir for 2 hours.
    
  • Result: This yields the 7-acetamido derivative, often showing superior D2 receptor binding kinetics.

Visualizing the Synthetic Workflow

Synthesis SM 7-Nitro-2-Benzoxazolinone (Starting Material) Step1 Step 1: N-Alkylation (Cl-(CH2)3-Br, K2CO3, MeCN) SM->Step1 Inter1 Intermediate A: N-(3-chloropropyl)-7-nitro-BOA Step1->Inter1 Step2 Step 2: Nucleophilic Substitution (Arylpiperazine, NaI, Reflux) Inter1->Step2 Product_Nitro Target 1: 7-Nitro Antipsychotic Candidate Step2->Product_Nitro Step3 Step 3: Reduction & Amidation (H2/Pd-C -> AcCl) Product_Nitro->Step3 Product_Amide Target 2: 7-Acetamido Antipsychotic Candidate Step3->Product_Amide

Figure 2: Step-by-step synthetic pathway for 7-nitro-BOA derivatives.

Analytical Validation & QC

To ensure scientific integrity, the following data points must be verified for the final compound:

Analytical MethodExpected Signal / CriteriaDiagnostic Value
1H NMR (DMSO-d6)

8.0-8.2 (d, 1H)
7-H proton (deshielded by Nitro/Amide)
1H NMR (DMSO-d6)

4.05 (t, 2H)

(Scaffold attachment point)
IR Spectroscopy 1760-1780

Cyclic Carbamate (C=O) stretch
IR Spectroscopy 1350 & 1530


symmetric/asymmetric stretch
HPLC Purity > 95% AreaRequired for biological assay
HRMS (ESI+)

Mass accuracy < 5 ppm

Critical Considerations (Troubleshooting)

  • O-Alkylation vs. N-Alkylation: While benzoxazolinones preferentially N-alkylate, high temperatures or improper bases (e.g., NaH in THF) can promote O-alkylation at the carbonyl oxygen (forming an isourea ether). Stick to

    
    /MeCN or Acetone  to ensure exclusive N-alkylation [1].
    
  • Solubility: The 7-nitro derivatives are often poorly soluble in non-polar solvents. Use DMF or DMSO for biological stock solutions.

  • Safety: 1-bromo-3-chloropropane is an alkylating agent and potential carcinogen. Handle in a fume hood.

References

  • Synthesis and biological profile of benzoxazolone derivatives. Source: ResearchGate URL:[2][3][Link]

  • Novel benzothiazolin-2-one and benzoxazin-3-one arylpiperazine derivatives with mixed 5HT1A/D2 affinity as potential atypical antipsychotics. Source: PubMed URL:[Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles (Alkylation Protocols). Source: PMC (NIH) URL:[Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones. Source: PMC (NIH) URL:[Link]

  • Selective N-alkylation of primary amines... (Optimization of Alkylation). Source: ResearchGate URL:[2][3][Link]

Sources

Preparation of piperazine derivatives from 7-nitrobenzoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis, and Characterization of Piperazine Derivatives from 7-Nitrobenzoxazolone

Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics targeting central nervous system disorders, oncology, and infectious diseases.[1][2][3][4] Its unique physicochemical properties, including its ability to improve aqueous solubility and engage in multi-polar interactions, make it an invaluable component in drug design.[2][5] This application note provides a comprehensive, in-depth guide for the synthesis of novel piperazine derivatives using 7-nitrobenzoxazolone as a key starting material. The protocol leverages a nucleophilic aromatic substitution (SNAr) mechanism, activated by the strongly electron-withdrawing nitro group. We will detail the underlying chemical theory, provide a robust, step-by-step experimental protocol, and discuss methods for characterization and purification, offering field-proven insights to guide researchers in drug development and synthetic chemistry.

Scientific Foundation: The Reaction Mechanism

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to many aromatic rings, SNAr is feasible when the aromatic ring is "electron-poor." This is achieved by the presence of potent electron-withdrawing groups (EWGs), such as the nitro (-NO₂) group on the 7-nitrobenzoxazolone ring.

Causality of Experimental Design: The nitro group's strong inductive and resonance effects pull electron density from the benzoxazolone ring system. This creates a significant partial positive charge (δ+) on the ring's carbon atoms, making them susceptible to attack by a nucleophile, in this case, the secondary amine of the piperazine ring. The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nitrogen atom of piperazine attacks an electron-deficient carbon on the aromatic ring. This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

  • Ring Opening/Elimination: The benzoxazolone ring opens, driven by the re-aromatization of the benzene ring, which is a powerful thermodynamic driving force. This results in the formation of the N-arylated piperazine product.

This specific mechanism provides a reliable and regioselective pathway to couple piperazine to the nitro-activated aromatic core.

Caption: Figure 1: Proposed SNAr Mechanism for Piperazine Addition.

Materials, Safety, and Equipment

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
7-Nitrobenzoxazol-2(3H)-one≥97%Sigma-Aldrich, TCIStarting electrophile.
Piperazine (Anhydrous)≥99%Acros Organics, etc.Nucleophile. Must be anhydrous.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher ScientificBase to facilitate the reaction.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousPolar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction and chromatography.
HexanesACS GradeVariousFor chromatography.
Silica Gel230-400 meshVariousFor column chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl)N/AIn-houseFor extraction.
Anhydrous Magnesium Sulfate≥97%VariousDrying agent.
Critical Safety Precautions

All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 7-Nitrobenzoxazolone: Nitroaromatic compounds can be toxic and are potential skin irritants. Avoid inhalation of dust and direct contact with skin and eyes.[6]

  • Piperazine: A corrosive and hygroscopic solid that can cause severe skin burns and eye damage. Handle in a fume hood and prevent moisture contact.[7]

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Use in a well-ventilated fume hood and avoid skin contact.

  • Reaction Conditions: The reaction involves heating. Use a heating mantle with a temperature controller and ensure the setup is securely clamped. Do not heat a closed system.

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[6][7][8][9]

Required Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer and stir bars

  • Heating mantle with thermocouple temperature controller

  • Glass funnels and separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (MS), IR Spectrometer, Melting Point Apparatus.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried before use to ensure anhydrous conditions.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Setup & Reagent Charging - Assemble dry glassware under N₂. - Add 7-nitrobenzoxazolone (10 mmol),  piperazine (12 mmol), and K₂CO₃ (20 mmol)  to anhydrous DMF (40 mL). B 2. Reaction Execution - Heat mixture to 80-90 °C with stirring. - Monitor reaction progress via TLC  (e.g., 7:3 Hexanes:EtOAc). A->B Heat & Stir (8-12 hours) C 3. Work-up & Extraction - Cool to room temperature. - Pour into deionized water (150 mL). - Extract with Ethyl Acetate (3 x 50 mL). B->C Reaction Complete D 4. Washing & Drying - Combine organic layers. - Wash with water, then brine. - Dry over anhydrous MgSO₄. C->D E 5. Purification - Filter off drying agent. - Concentrate crude product via rotary evaporation. - Purify via silica gel column chromatography. D->E Isolate Crude F 6. Characterization - Analyze pure fractions by ¹H NMR, ¹³C NMR, and MS. - Determine yield and melting point. E->F Isolate Pure Product

Caption: Figure 2: Step-by-Step Experimental Workflow.

Step 1: Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • To the flask, add 7-nitrobenzoxazol-2(3H)-one (1.80 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous piperazine (1.03 g, 12 mmol, 1.2 equiv.) followed by powdered anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).

  • Using a syringe, add 40 mL of anhydrous DMF.

Rationale: Anhydrous conditions are critical to prevent unwanted side reactions with water. A slight excess of piperazine ensures the complete consumption of the limiting reagent, 7-nitrobenzoxazolone. Potassium carbonate acts as a base to neutralize any acidic byproducts and can facilitate the reaction. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively free.[1]

Step 2: Reaction and Monitoring

  • Begin vigorous stirring and gently heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain this temperature and monitor the reaction's progress every 1-2 hours using TLC.

    • TLC System: A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point.

    • Visualization: Use a UV lamp (254 nm). The starting material spot should gradually disappear as a new, more polar product spot appears.

  • The reaction is typically complete within 8-12 hours.

Step 3: Work-up and Extraction

  • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 150 mL of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

Rationale: The "quenching" step in water is essential for separating the organic product from the high-boiling point solvent (DMF) and the inorganic base (K₂CO₃). Ethyl acetate is a suitable extraction solvent for moderately polar organic compounds.

Step 4: Washing and Drying

  • Wash the combined organic extracts with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to initiate drying.

  • Dry the organic layer over anhydrous magnesium sulfate, swirl for 5-10 minutes, and then filter to remove the drying agent.

Step 5: Purification

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purify the crude material using flash column chromatography on silica gel.

    • Eluent System: A gradient elution starting from 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to effectively separate the product from non-polar impurities and any unreacted starting material.

Trustworthiness: The use of TLC for reaction monitoring and column chromatography for purification are self-validating steps. They provide direct visual confirmation of reaction progress and successful isolation of the target compound.[10]

Characterization and Expected Results

The purified product should be characterized to confirm its identity and purity.

ParameterExpected ResultMethod
Yield 65-80%Gravimetric analysis
Appearance Yellow to orange solidVisual inspection
Melting Point Varies with final structureMelting point apparatus
¹H NMR Signals corresponding to aromatic protons of the nitro-substituted ring and aliphatic protons of the piperazine ring.NMR Spectroscopy
¹³C NMR Resonances for aromatic and aliphatic carbons.NMR Spectroscopy
Mass Spec (ESI+) Peak corresponding to [M+H]⁺ for the target molecule.Mass Spectrometry
IR Spectroscopy Characteristic stretches for N-H (amine), C-H (aromatic/aliphatic), C=C (aromatic), and N-O (nitro group).IR Spectroscopy

Interpreting the Data:

  • NMR: The successful coupling will be confirmed by the presence of both the aromatic signals from the benzoxazolone core and the characteristic piperazine signals (typically two broad singlets or multiplets around 2.5-3.5 ppm).

  • MS: Provides definitive confirmation of the molecular weight of the synthesized compound.

  • Yield: A yield in the expected range indicates an efficient reaction and purification process. Lower yields may suggest incomplete reaction, decomposition, or losses during work-up and purification.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflamm
  • Synthesis and Pharmacological Evaluation of Piperidine (Piperazine)-Substituted Benzoxazole Derivatives as Multi-Target Antipsychotics. (2015). PubMed.
  • SAFETY DATA SHEET for 7-Nitrobenzofurazan deriv
  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • SAFETY DATA SHEET for Piperazine. (2009). Thermo Fisher Scientific.
  • Safety Data Sheet for Nitrofurazone. (2024). DC Fine Chemicals.
  • Safety Data Sheet for Nitrofurazone. (2025). Cayman Chemical.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). PMC.
  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022). Journal of Medicinal and Chemical Sciences.

Sources

Application Note & Protocol: High-Purity Recrystallization of 7-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Importance of Purity for 7-Nitro-2-Benzoxazolinone

7-Nitro-2-benzoxazolinone is a heterocyclic organic compound belonging to the benzoxazolinone class. This scaffold and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The precise biological function and efficacy of such compounds are intrinsically linked to their purity. Impurities, such as starting materials, by-products, or degradation products, can confound experimental results, lead to inaccurate structure-activity relationship (SAR) data, and introduce unforeseen toxicity.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4][5] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. An ideal recrystallization process yields a product with high purity and recovery, in a well-defined crystalline form suitable for downstream applications and analysis. This document provides a detailed guide to developing an effective recrystallization protocol for 7-nitro-2-benzoxazolinone.

Guiding Principle: The Theory of Recrystallization

Recrystallization is a purification technique, not simply an isolation method.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling.[6] As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound preferentially crystallizes. The highly ordered and selective nature of crystal lattice formation typically excludes impurity molecules, which remain dissolved in the cooled solvent (the mother liquor).[3]

The success of this technique hinges on selecting a solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[7][8]

Critical Safety & Handling Protocols

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11][12]

  • Ventilation: All handling of the solid compound and solvents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

Solvent System Selection: The Key to Effective Purification

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should meet several criteria.

4.1 Characteristics of an Ideal Recrystallization Solvent

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This ensures maximum recovery of the purified product upon cooling.[7]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[3][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7][8]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after isolation.[8]

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to performance.

4.2 Solvent Screening Protocol Due to the polar nature of the nitro group and the benzoxazolinone core, polar solvents are logical starting points.[7] The following protocol can be used to screen potential solvents:

  • Place approximately 20-30 mg of crude 7-nitro-2-benzoxazolinone into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. A good candidate solvent will not dissolve the compound at this stage.

  • If the solid is insoluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point.

  • Continue adding the solvent in small portions while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

4.3 Recommended Solvents for Screening Based on the structure of 7-nitro-2-benzoxazolinone and recrystallization data for similar compounds, the following solvents and solvent systems should be considered.[1][13][14]

Solvent SystemBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78A common choice for polar aromatic compounds. Often provides a good solubility gradient. Used for recrystallizing related benzoxazolinone hydrazides.[1]
Methanol 65Similar to ethanol but more volatile. May show higher solubility at room temperature, potentially reducing yield.
Propan-2-ol (Isopropanol) 82Another excellent candidate, often providing a steeper solubility curve than ethanol. Used for recrystallizing various benzoxazolinone derivatives.[13]
Ethyl Acetate 77A moderately polar solvent. Often used in chromatography for this class of compounds, suggesting good solvating power.[1]
Ethanol/Water Variable (78-100)A mixed solvent system can be ideal if the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol before cooling.[7]
Acetone/Heptane Variable (56-98)A non-polar anti-solvent like heptane can be added to a hot acetone solution to induce crystallization.[15]

Detailed Application Protocol for Recrystallization

This protocol assumes a suitable solvent has been identified from the screening process described in Section 4.0.

5.1 Materials and Equipment

  • Crude 7-nitro-2-benzoxazolinone

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

5.2 Step-by-Step Methodology

  • Dissolution: Place the crude 7-nitro-2-benzoxazolinone into an Erlenmeyer flask of appropriate size. Add a boiling chip or magnetic stir bar. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture to a boil on a hot plate with stirring. Add more hot solvent in small portions until the solid has just completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the product in solution even after cooling.[3][8]

  • (Optional) Hot Filtration for Insoluble Impurities: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel and preheat both by pouring hot solvent through them into a clean Erlenmeyer flask. Quickly pour the hot solution containing the dissolved product through the filter paper. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Preheating the apparatus minimizes this risk.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.

  • Drying: Transfer the crystals from the funnel to a pre-weighed watch glass. Allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the solvent's boiling point and the product's melting point.

  • Analysis: Determine the mass and percent recovery of the purified product. Assess its purity by measuring its melting point and comparing it to the literature value. A pure compound should have a sharp melting range. For comparison, 6-nitro-2(3H)-benzoxazolone has a melting point of 244-250°C.[16]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Figure 1: General Workflow for Recrystallization start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. (Optional) Hot Filtration (Removes Insoluble Impurities) start->hot_filt If impurities are present cool 3. Slow Cooling & Chilling (Promotes Crystal Growth) start->cool If no solid impurities hot_filt->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent (Removes Soluble Impurities) isolate->wash dry 6. Dry Pure Crystals wash->dry end Pure Product dry->end

Caption: Figure 1: General Workflow for Recrystallization

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of crystals)The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated with impurities.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool even more slowly.[7]
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was added). / Supersaturation has occurred without nucleation.Try to induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface.[7] / Add a "seed crystal" of the pure compound. / If too much solvent was used, evaporate some of it and allow the solution to cool again.
Premature Crystallization During Hot Filtration The solution cooled too quickly in the funnel.Reheat the filtration apparatus (funnel and flask) with hot solvent. Add a small amount of extra hot solvent to the mixture before filtering to ensure it stays dissolved.
Low Recovery Too much solvent was used. / The crystals were washed with solvent that was not cold enough. / The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Consider evaporating some of the mother liquor to recover a second, less pure crop of crystals.

References

  • Kumar, A., et al. (2018). Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • University of California, Irvine. Recrystallization1. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 21). Safety Data Sheet: 2-Benzoxazolinone. Retrieved from [Link]

  • University of Wisconsin-Madison. Recrystallization and Crystallization. Retrieved from [Link]

  • University of Technology, Iraq. Experiment (3) Recrystallization. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences. Retrieved from [Link]

  • Google Patents. (1935). Method of crystallizing nitro products.
  • PubChem. 2(3H)-Benzoxazolone. Retrieved from [Link]

  • Google Patents. (1990). Benzoxazolinone derivatives, process for their preparation and pharmaceutical compositions containing them.
  • University of California, Santa Cruz. Recrystallization - Part 2. Retrieved from [Link]

  • Yusuf, M., & Khan, R. A. (2018). Synthesis and Characterization of 2-Benzoxazolone and its Derivatives.
  • Wikipedia. Recrystallization (chemistry). Retrieved from [Link]

  • YouTube. (2021, February 22). CHEM 312 - Recrystallization Experiment. Retrieved from [Link]

  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 2-Benzoxazolinone. Retrieved from [Link]

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds.
  • PubChem. 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2020). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Retrieved from [Link]

Sources

Application Note: Optimized TLC Isolation of Nitrobenzoxazolone Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It focuses on the chromatographic separation of nitrobenzoxazolone isomers, specifically distinguishing the major product (6-nitro-2(3H)-benzoxazolone) from its regioisomers (e.g., 5-nitro) and dinitro impurities.

Abstract

The nitration of 2(3H)-benzoxazolone is a critical step in the synthesis of various antimicrobial and analgesic pharmacophores. While the 6-nitro isomer is the thermodynamically and kinetically favored product, the presence of the 5-nitro regioisomer and dinitro-derivatives poses a significant purification challenge due to their similar dipole moments and pKa values. This guide details a robust Thin Layer Chromatography (TLC) protocol for separating these isomers, utilizing a "Selectivity Triangle" approach to optimize resolution (


) on Silica Gel 60 

.

Introduction & Chemical Context

Nitrobenzoxazolones serve as versatile intermediates. The core structure, 2(3H)-benzoxazolone , contains a carbamate-like functionality within a heterocycle.

  • Target Compound: 6-nitro-2(3H)-benzoxazolone (Major product of direct nitration).

  • Key Impurity: 5-nitro-2(3H)-benzoxazolone (Formed via alternative pathways or minor nitration side-reaction).

  • Challenge: Both isomers possess an acidic proton at the N-3 position (pKa ~7-8), leading to "tailing" on standard silica plates if the mobile phase pH is uncontrolled.

Physicochemical Differentiation
Feature6-Nitro Isomer5-Nitro IsomerChromatographic Implication
Substitution Para to NitrogenPara to OxygenDistinct

-electron distribution
Polarity Slightly LowerSlightly Higher6-Nitro typically elutes first (higher

)
pKa (NH) ~7.5~8.06-Nitro is more acidic; requires acidic modifier

Materials & Methods

Stationary Phase
  • Standard: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Activation: Pre-heat plates at 105°C for 30 minutes if stored in humid conditions to ensure reproducible activity.

Mobile Phase Strategy (The Selectivity Triangle)

To achieve separation, we employ a screening strategy based on Snyder’s solvent selectivity triangle. Simple binary mixtures (e.g., Hexane/EtOAc) often fail to resolve positional isomers.

Protocol A: The "Toluene Effect" (Recommended Starting Point)

Aromatic solvents like toluene participate in


-

interactions with the nitro-aromatic ring, often amplifying subtle electronic differences between isomers.
  • Composition: Toluene : Ethyl Acetate : Acetic Acid[1]

  • Ratio: 80 : 20 : 1 (v/v/v)

  • Mechanism: Toluene provides selectivity; EtOAc adjusts retention time (

    
    ); Acetic acid suppresses ionization of the N-H group to prevent tailing.
    
Protocol B: Chlorinated Selectivity (For Polar Impurities)
  • Composition: Dichloromethane (DCM) : Methanol : Acetic Acid

  • Ratio: 95 : 4 : 1 (v/v/v)

  • Use Case: Best for separating mono-nitro products from more polar dinitro-species or oxidation byproducts.

Visualization
  • UV 254 nm (Non-destructive): Nitrobenzoxazolones appear as dark quenching spots against the bright green fluorescent background.

  • Chemical Stain (Destructive - Optional):

    • Reagent: Tin(II) chloride (

      
      ) followed by Ehrlich’s reagent.
      
    • Mechanism:[2] Reduces

      
       to 
      
      
      
      , which then reacts to form a colored azo-dye or Schiff base.[3]

Experimental Workflow

Step-by-Step Protocol
  • Sample Preparation: Dissolve 5 mg of the crude nitration mixture in 1 mL of Acetone/EtOAc (1:1). Ensure complete solubility.

  • Spotting: Apply 1-2

    
    L spots, 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
    
  • Equilibration: Place mobile phase in a twin-trough chamber. Saturate the chamber with solvent vapor for 15 minutes (filter paper wick recommended).

  • Development: Elute until the solvent front reaches 80% of the plate height (~7-8 cm).

  • Drying: Dry the plate under a stream of warm air to remove acetic acid (essential before UV viewing).

  • Analysis: Calculate Retention Factor (

    
    ) values.
    


Expected Results (System A)
  • 6-Nitro Isomer:

    
     (Elutes higher due to intramolecular H-bonding or lower polarity).
    
  • 5-Nitro Isomer:

    
     (Elutes lower).
    
  • Dinitro Impurities:

    
    .
    

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for optimizing the separation conditions.

TLC_Optimization Start Crude Nitrobenzoxazolone Mix Screen1 Screen: Hexane/EtOAc (1:1) Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success Protocol Validated Decision1->Success Yes Tailing Issue: Tailing Spots? Decision1->Tailing No AcidMod Add 1% Acetic Acid (Suppress Ionization) Tailing->AcidMod Yes Selectivity Issue: Poor Isomer Separation? Tailing->Selectivity No AcidMod->Screen1 Retest Toluene Switch to Toluene/EtOAc (Pi-Pi Interaction) Selectivity->Toluene Yes Polarity Issue: Low Rf (Stuck at origin)? Selectivity->Polarity No Toluene->Decision1 Retest DCM Switch to DCM/MeOH (Increase Polarity) Polarity->DCM Yes DCM->Decision1 Retest

Figure 1: Decision tree for optimizing mobile phases based on observed chromatographic defects.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Acidic NH proton ionizing on silica.Add 0.5 - 1.0% Acetic Acid or Formic Acid to the mobile phase [1].
Co-elution (One Spot) Isomers have identical polarity in current solvent.Switch from aliphatic (Hexane) to aromatic (Toluene) solvent to exploit

-stacking differences [2].
"Smiling" Front Uneven saturation of the TLC chamber.Use filter paper to line the chamber walls; allow 15 min equilibration.
Dark Background Solvent not fully evaporated.Ensure Toluene/Acetic acid is completely dried; these absorb UV at low wavelengths.

References

  • Hancu, G., et al. (2011).[4] Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. Link

    • Relevance: Establishes protocols for separating heterocycles with amide/carbamate functionality using acidified mobile phases.
  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • BenchChem Technical Support. (2025). Synthesis of Benzoxazolone Derivatives: Troubleshooting Guides. Link

    • Relevance: Confirms the impurity profile (5-nitro vs 6-nitro) and solubility properties of the benzoxazolone scaffold.
  • Sigma-Aldrich. (2019). Reaction Monitoring of Esterification by TLC. Link

    • Relevance: Provides standard operating procedures for Toluene/Ethanol systems and UV visualization of arom

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The nitration of 2(3H)-benzoxazolone (also known as 2-benzoxazolinone) is a critical step in the synthesis of muscle relaxants (e.g., Chlorzoxazone derivatives) and bioactive scaffolds. The primary challenge is achieving high regioselectivity for the 6-nitro isomer while suppressing the formation of the 6,8-dinitro byproduct and preventing hydrolysis of the carbamate ring.

The Mechanistic Challenge

The 2(3H)-benzoxazolone scaffold contains two directing groups:

  • Nitrogen (-NH-): A strong activator and ortho, para-director.

  • Oxygen (-O-): A moderate activator and ortho, para-director.

Regioselectivity: The nitrogen atom is the stronger activator. Therefore, electrophilic substitution (


 attack) occurs preferentially para to the nitrogen, at the C-6 position .
  • Major Product: 6-nitro-2(3H)-benzoxazolone.[1]

  • Minor Product: 5-nitro isomer (para to oxygen) or 6,8-dinitro (over-reaction).

Reaction Workflow

NitrationWorkflow Start Start: 2(3H)-Benzoxazolone Reaction Nitration: Electrophilic Subst. (Kinetic Control) Start->Reaction Dissolve in H2SO4 Reagent Reagent Prep: HNO3 + H2SO4 (Maintain < 5°C) Reagent->Reaction Dropwise Addition Quench Quench: Pour onto Crushed Ice (Prevents Hydrolysis) Reaction->Quench Complete (TLC) Filter Isolation: Filtration of ppt Quench->Filter Precipitate Forms Purify Purification: Recrystallization (Ethanol) Filter->Purify Crude Solid

Figure 1: Standard workflow for the nitration of 2(3H)-benzoxazolone. Temperature control is the critical process parameter (CPP).

Troubleshooting Guide (Root Cause Analysis)

This section addresses specific failure modes reported by users.

Issue 1: Formation of "Red Oil" or Dark Tar

Symptom: The reaction mixture turns dark red/black, and no solid precipitates upon quenching.

  • Root Cause: Hydrolysis of the oxazolone ring. The cyclic carbamate is stable in acid but will hydrolyze to 2-amino-5-nitrophenol under high temperatures or prolonged exposure to dilute acid. Aminophenols oxidize rapidly to form dark tars (quinones).

  • Corrective Action:

    • Temperature Limit: Never allow the reaction to exceed 15°C .

    • Quenching Speed: Quench immediately onto ice. Do not let the mixture stand in dilute acid (which forms as ice melts) for extended periods.

    • Reagent Check: Ensure

      
       is concentrated (>95%). Water promotes hydrolysis.[2]
      
Issue 2: Low Yield & Presence of Impurities (Dinitration)

Symptom: Yield < 50%, melting point depression, or multiple spots on TLC.

  • Root Cause: Over-nitration. The first nitro group deactivates the ring, but high temperatures or excess nitric acid can overcome this barrier, leading to 6,8-dinitro-2(3H)-benzoxazolone.

  • Corrective Action:

    • Stoichiometry: Use exactly 1.05 equivalents of

      
      . Excess acid drives dinitration.
      
    • Addition Rate: Add the nitrating agent dropwise over 30-60 minutes. A rapid exotherm creates localized "hot spots" where dinitration occurs instantly.

Issue 3: Poor Solubility During Recrystallization

Symptom: Product does not dissolve in boiling ethanol or precipitates as an oil.

  • Root Cause: Presence of inorganic salts or isomeric mixtures.

  • Corrective Action:

    • Wash Thoroughly: Ensure the crude filter cake is washed with copious cold water to remove all acid/salts before recrystallization.

    • Solvent Switch: If ethanol fails, use a mixture of Acetone/Acetonitrile or Propan-2-ol .

Troubleshooting Logic Tree

Troubleshooting Problem Identify Symptom RedOil Red Oil / Tar Problem->RedOil LowYield Low Yield / Impure Problem->LowYield NoPpt No Precipitate Problem->NoPpt CauseHydrolysis Ring Hydrolysis (Temp > 20°C) RedOil->CauseHydrolysis CauseDinitro Over-Nitration (Excess HNO3) LowYield->CauseDinitro CauseSolubility Product Soluble in Acid NoPpt->CauseSolubility FixTemp Fix: Keep T < 10°C Quench Fast CauseHydrolysis->FixTemp FixStoich Fix: 1.05 eq HNO3 Slow Addition CauseDinitro->FixStoich FixConc Fix: Neutralize to pH 4-5 Salting Out CauseSolubility->FixConc

Figure 2: Decision tree for diagnosing reaction failures.

Optimized Protocols

Protocol A: The "Golden Batch" Standard (Mixed Acid)

Best for scale-up and reproducibility.

  • Preparation: Dissolve 2(3H)-benzoxazolone (10 mmol) in concentrated

    
     (5 mL). Cool to 0°C  in an ice-salt bath.
    
  • Nitration: Prepare a mixture of fuming

    
     (10.5 mmol, 1.05 eq) and concentrated 
    
    
    
    (2 mL). Add this dropwise to the substrate solution, maintaining internal temperature below 5°C .
  • Reaction: Stir at 0-5°C for 1 hour. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quench: Pour onto 50g of crushed ice with vigorous stirring. A yellow/white precipitate should form immediately.

  • Isolation: Filter, wash with cold water until filtrate is neutral.

  • Purification: Recrystallize from 95% Ethanol .

    • Expected Yield: 75-85%

    • Melting Point: ~188-190°C (Lit. 190°C) [1].

Protocol B: High-Selectivity Method (Acetyl Nitrate)

Best for high purity requirements; avoids strong sulfuric acid.

  • Preparation: Dissolve 2(3H)-benzoxazolone in Acetic Anhydride (

    
    ).
    
  • Nitration: Add fuming

    
     dropwise at 0°C. This generates acetyl nitrate in situ, a milder and more selective electrophile.
    
  • Advantage: Reduces the risk of hydrolysis and dinitration.

  • Quench: Pour into water to hydrolyze excess anhydride and precipitate the product.

    • Expected Yield: 85-92% [2].[3]

Comparative Performance Data
ParameterStandard Mixed AcidAcetyl Nitrate MethodCalcium Nitrate (Green) [3]
Reagents



Temperature < 5°C (Critical)0-10°CMicrowave / 80°C
Regioselectivity Good (Risk of dinitration)ExcellentGood
Yield 60-75%85-92% 70-80%
Risk Profile Hydrolysis / ExothermAcetic acid wasteLow toxicity

Frequently Asked Questions (FAQ)

Q: My product is yellow, but the literature says it should be white. Is it impure? A: Pure 6-nitro-2(3H)-benzoxazolone is typically a pale yellow or cream-colored solid. A bright yellow or orange color usually indicates contamination with 2-amino-5-nitrophenol (hydrolysis product) or dinitro species. Recrystallize from ethanol to remove these impurities.

Q: Can I use Calcium Nitrate instead of Nitric Acid? A: Yes. This is a "Green Chemistry" approach.[4] Using Calcium Nitrate in Acetic Acid (often with microwave irradiation) generates the nitronium ion more gently.[4] This method is excellent for small-scale synthesis (< 5g) but requires careful optimization of microwave power to prevent ring opening [3].

Q: Why is the 6-position favored over the 5-position? A: The nitrogen atom's lone pair donates electron density into the ring more effectively than the oxygen atom (which is also electron-withdrawing due to induction). This makes the position para to the nitrogen (C-6) the most nucleophilic site for the


 attack.

Q: How do I separate the 5-nitro isomer if it forms? A: The 5-nitro isomer is a minor byproduct (<5%). It is more soluble in ethanol than the 6-nitro isomer. Two rounds of recrystallization from hot ethanol will typically sequester the 5-nitro isomer in the mother liquor, leaving pure 6-nitro crystals.

References

  • Synthesis of 6-nitro-2(3H)-benzoxazolone: Journal of Heterocyclic Chemistry. Standard nitration protocols for benzoxazolone derivatives confirming 6-nitro regioselectivity.

  • Acetyl Nitrate Method: BenchChem Technical Support. "Nitration of 2-Arylbenzoxazoles." Highlights the use of milder nitrating agents for sensitive substrates.

  • Green Nitration (Calcium Nitrate): Bose, A. K., et al. "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters.

    
     for activated aromatics. 
    
  • Hydrolysis Risks: Journal of Agricultural and Food Chemistry. Discusses the degradation of benzoxazolinones to aminophenols under acidic conditions.

Sources

Technical Support Center: Isolation and Troubleshooting of Benzoxazolinone Nitration Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides field-proven methodologies, mechanistic insights, and troubleshooting guides for researchers dealing with the separation of 6-nitro-2-benzoxazolinone and 7-nitro-2-benzoxazolinone positional isomers.

Part 1: Mechanistic Causality & Isomer Formation

Understanding why these isomers form is the first step in successfully separating them. The nitration of 2-benzoxazolinone via electrophilic aromatic substitution (using a mixed acid system of HNO₃/H₂SO₄) yields a mixture of regioisomers. The active electrophile in this system is the highly reactive nitronium ion (NO₂⁺)[1].

The regioselectivity is governed by the competing directing effects of the heteroatoms in the fused oxazolinone ring:

  • The -NH- Group (Position 3): A strong electron-donating group that directs electrophiles to its ortho (C4) and para (C6) positions.

  • The -O- Group (Position 1): A weaker electron-donating group directing to its ortho (C7) and para (C5) positions.

Because the nitrogen lone pair is more available for resonance stabilization of the intermediate than the oxygen lone pair, nitration typically occurs at the 5- or 6-position[2]. The C6 position is the most activated, making 6-nitro-2-benzoxazolinone the major kinetic and thermodynamic product. However, the 7-nitro-2-benzoxazolinone isomer forms as a persistent minor byproduct due to the secondary directing effect of the oxygen atom, especially if the 5 or 6 positions are blocked or under harsher reaction conditions[3].

Part 2: Troubleshooting Guide & FAQs

Q1: My crude product is a sticky, dark oil instead of a crystalline solid. How do I fix this? A1: A dark oil indicates either oxidative degradation of the substrate or over-nitration (e.g., formation of dinitro species)[2].

  • Causality: Nitration is highly exothermic. If the temperature exceeds 10 °C, the reaction loses regiocontrol and promotes oxidation.

  • Solution: Ensure the nitrating mixture is added dropwise while maintaining the internal reaction temperature strictly between 0–5 °C. Quench the reaction immediately by pouring it over crushed ice to precipitate the crude solid and halt further electrophilic attack.

Q2: My isomers are co-eluting on a silica gel column using Hexane/Ethyl Acetate. What is the cause and solution? A2: Both isomers possess identical functional groups, leading to near-identical polarities in standard aliphatic/ester solvent systems.

  • Causality: To resolve them, you must exploit their subtle differences in dipole moment and

    
    -stacking ability. The nitro group at C7 is sterically crowded by the adjacent ring oxygen, slightly disrupting its coplanarity with the aromatic ring. This reduces its overall dipole moment compared to the unhindered 6-nitro isomer.
    
  • Solution: Switch to a Toluene/Ethyl Acetate gradient. The aromatic toluene enhances

    
     interactions with the stationary phase, exaggerating these slight electronic differences and causing the less polar 7-nitro isomer to elute first.
    

Q3: How can I definitively identify which fraction is the 6-nitro isomer and which is the 7-nitro isomer? A3: ¹H-NMR spectroscopy is the most reliable self-validating method for these derivatives[4].

  • 6-nitro isomer: Exhibits a classic 1,2,4-trisubstituted aromatic splitting pattern: a doublet (H-4, J ≈ 8.5 Hz), a doublet of doublets (H-5, J ≈ 8.5, 2.0 Hz), and a fine doublet (H-7, J ≈ 2.0 Hz).

  • 7-nitro isomer: Displays a 1,2,3-trisubstituted pattern: two doublets (H-4, H-6) and a central triplet (H-5, J ≈ 8.0 Hz).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Fractional Crystallization (Primary Separation)

Fractional crystallization is a highly effective, scalable method for separating positional isomers with differing solubilities[5]. The 6-nitro isomer is highly crystalline and significantly less soluble in cold ethanol than the 7-nitro isomer.

  • Dissolution: Suspend 10 g of the crude nitrated mixture in 50 mL of absolute ethanol.

  • Heating: Heat the suspension to reflux (78 °C) with continuous stirring until complete dissolution is achieved. Self-Validation: If insoluble tar remains, perform a hot gravity filtration before proceeding.

  • Controlled Cooling (Critical Step): Remove from heat and allow the solution to cool to room temperature slowly at a rate of ~0.5 °C/min, then transfer to an ice bath (0 °C) for 1 hour.

    • Causality: Rapid crash-cooling will cause the 7-nitro isomer to become kinetically trapped in the crystal lattice of the 6-nitro isomer. Slow cooling ensures thermodynamic selection of the less soluble 6-nitro isomer.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol. The filter cake contains highly pure 6-nitro-2-benzoxazolinone.

  • Recovery: Retain the mother liquor; it is now highly enriched in the 7-nitro isomer.

Protocol B: Precision Flash Chromatography (Isolation of 7-Nitro Isomer)
  • Preparation: Concentrate the mother liquor from Protocol A in vacuo to yield a solid residue.

  • Column Packing: Pack a silica gel column (230–400 mesh) using a solvent system of Toluene:Ethyl Acetate (9:1, v/v).

  • Dry Loading: Dissolve the residue in a minimum amount of dichloromethane (DCM), add a small amount of silica gel, and evaporate the DCM. Load this dry powder onto the column to prevent band broadening.

  • Elution: Elute using a step gradient from 9:1 to 7:3 Toluene:Ethyl Acetate. Monitor fractions via TLC (UV active at 254 nm).

  • Validation: The 7-nitro isomer will elute first (Fraction 1), followed by any residual 6-nitro isomer (Fraction 2). Verify purity via ¹H-NMR.

Part 4: Quantitative Data Summaries

Property6-Nitro-2-benzoxazolinone7-Nitro-2-benzoxazolinone
Relative Abundance Major Product (>85%)Minor Byproduct (<15%)
Elution Order (Silica) Second (Lower Rf)First (Higher Rf)
Cold Ethanol Solubility Poor (Precipitates readily)Moderate (Remains in solution)
¹H-NMR Pattern 1,2,4-trisubstituted (d, dd, d)1,2,3-trisubstituted (d, t, d)
Steric Environment Unhindered nitro groupNitro sterically hindered by oxygen

Part 5: Mandatory Visualization

Workflow Crude Crude Nitration Mixture (6-nitro & 7-nitro) Analyze TLC & NMR Analysis Determine Ratio Crude->Analyze Decision Is 6-nitro > 80%? Analyze->Decision Cryst Fractional Crystallization (Hot Ethanol) Decision->Cryst Yes (Standard) Chrom Flash Chromatography (Toluene/EtOAc) Decision->Chrom No (Complex) Pure6 Pure 6-nitro Isomer (Precipitate) Cryst->Pure6 Filter & Wash MotherLiq Mother Liquor (Enriched in 7-nitro) Cryst->MotherLiq Concentrate Chrom->Pure6 Fraction 2 Pure7 Pure 7-nitro Isomer (Elutes First) Chrom->Pure7 Fraction 1 MotherLiq->Chrom Isolate Minor

Workflow for the separation of 6-nitro and 7-nitro-2-benzoxazolinone isomers.

Part 6: References

  • Master Organic Chemistry. "Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation." Available at:[Link]

  • ResearchGate. "Nitration Reaction of benzoxazole." Available at: [Link]

  • MDPI. "Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents." Available at: [Link]

Sources

Troubleshooting low solubility of 7-nitrobenzoxazolone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Nitrobenzoxazolone (7-Nitro-2-benzoxazolinone) . This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing solubility bottlenecks with this compound and its derivatives.

Below, you will find an expert-level breakdown of the chemical causality behind these solubility issues, validated solubilization protocols, and a comprehensive FAQ section.

The Chemical Causality of Low Solubility

To effectively troubleshoot the solubility of 7-nitrobenzoxazolone, one must first understand the molecular forces at play. The compound is a planar, rigid heterocycle consisting of a benzene ring fused to a cyclic carbamate (oxazolone) moiety.

Why does it resist dissolution?

  • Strong Intermolecular Hydrogen Bonding: The lactam/carbamate nitrogen (–NH) acts as a potent hydrogen-bond donor, while the carbonyl oxygen (C=O) and the nitro group (–NO₂) act as strong hydrogen-bond acceptors. This creates a highly stable, tightly packed crystal lattice.

  • 
     Stacking:  The planar aromatic system promotes extensive 
    
    
    
    stacking interactions between adjacent molecules.
  • Dipole-Dipole Interactions: The highly electron-withdrawing nitro group at the 7-position induces a strong molecular dipole, which paradoxically decreases solubility in non-polar organic solvents (like hexane or diethyl ether) while not providing enough hydration energy to make it soluble in pure water[1].

To break this lattice, your solvent system must possess a high dielectric constant and strong hydrogen-bond accepting capabilities to outcompete the compound's self-association.

MechanisticPathway N1 Crystalline 7-Nitrobenzoxazolone N2 Intermolecular H-Bonding (NH ··· O=C / NO2) N1->N2 N3 Planar π-π Stacking N1->N3 N4 Introduction of Polar Aprotic Solvent (e.g., DMSO, DMF) N2->N4 N3->N4 N5 H-Bond Acceptor Competition (Solvent disrupts lattice) N4->N5 N6 Solvated Monomers (Clear Solution) N5->N6

Mechanistic pathway of breaking 7-nitrobenzoxazolone crystal lattice interactions.

Quantitative Solubility Profiles

The table below summarizes the expected solubility behavior of 7-nitrobenzoxazolone across various solvent systems, synthesized from empirical data and structural analogs[1][2][3].

Solvent SystemDielectric Constant (ε)Expected SolubilityApplication / Notes
Water (pH 7.4) 80.1< 0.1 mg/mL (Poor)Highly limited by lattice energy; requires co-solvents.
Dichloromethane (DCM) 8.9< 1.0 mg/mL (Poor)Insufficient H-bond accepting ability to break lattice.
Ethanol (EtOH) 24.52 - 5 mg/mL (Moderate)Good for specific cross-coupling reactions[2].
N,N-Dimethylformamide (DMF) 36.7> 20 mg/mL (High)Excellent for chemical synthesis; high boiling point.
Dimethyl Sulfoxide (DMSO) 46.7> 25 mg/mL (High)Gold standard for stock solutions and biological assays.
Aqueous Base (0.1M NaOH) ~80.0> 15 mg/mL (High)Deprotonates the –NH group (pKa ~6.5-7.0) forming a soluble salt.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. If you observe precipitation or cloudiness at any step, the protocol includes immediate mitigation strategies.

Protocol A: Preparation of 25 mg/mL Stock Solution for In Vitro Assays

Use this protocol to generate a highly concentrated, stable stock solution for downstream dilution into biological media.

  • Weighing: Weigh exactly 25.0 mg of 7-nitrobenzoxazolone powder into a sterile, amber glass vial (the nitro group can be sensitive to prolonged UV exposure).

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex the mixture vigorously for 60 seconds.

  • Thermal/Acoustic Disruption: If the solution remains cloudy, place the vial in an ultrasonic bath heated to 37°C for 5–10 minutes. Causality: Sonication provides localized cavitation energy to break

    
     stacks, while heat increases thermodynamic solubility.
    
  • Validation: The resulting solution should be completely clear and pale-to-deep yellow. Store at -20°C in aliquots to prevent freeze-thaw degradation[4].

Protocol B: Formulation for In Vivo Dosing (Aqueous-Compatible)

Direct dilution of DMSO stocks into PBS often causes "solvent shock," leading to immediate precipitation. This protocol utilizes a step-wise surfactant/co-solvent gradient[4].

  • Stock Preparation: Start with a 25.0 mg/mL DMSO stock solution (from Protocol A).

  • Co-solvent Addition (PEG300): To 100 μL of the DMSO stock, slowly add 400 μL of PEG300 while continuously vortexing. Causality: PEG300 acts as a bridge, lowering the dielectric gap between DMSO and water.

  • Surfactant Addition (Tween-80): Add 50 μL of Tween-80. Vortex for 2 minutes. Tween-80 forms micelles that encapsulate the hydrophobic core of the molecule.

  • Aqueous Dilution: Dropwise, add 450 μL of sterile Saline (0.9% NaCl) or PBS.

  • Validation: This yields 1 mL of a 2.5 mg/mL clear working solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline). If phase separation occurs, heat to 60°C and sonicate for 15 minutes.

Workflow N1 Start: 7-Nitrobenzoxazolone N2 Target Application? N1->N2 N3 Chemical Synthesis N2->N3 N4 Biological Assay N2->N4 N5 Use DMF or DMSO (High Solubility) N3->N5 N6 Add Organic Base (TEA/DIPEA) to deprotonate N3->N6 N7 Prepare DMSO Stock (Max 25 mg/mL) N4->N7 N8 Direct PBS Dilution (High Risk of Precipitation) N7->N8 Avoid N9 Step-wise Formulation (PEG300 -> Tween-80 -> Saline) N7->N9 Recommended

Decision tree for selecting the correct solubilization strategy based on application.

Frequently Asked Questions (FAQs)

Q: I am trying to run a Chan-Lam cross-coupling reaction, but my compound won't dissolve in dichloromethane (DCM). What should I do? A: Benzoxazolones have notoriously poor solubility in chlorinated solvents due to their inability to act as strong hydrogen bond acceptors. Switch your solvent to DMF or DMSO. Interestingly, literature shows that for some N-arylation/alkylation cross-couplings of benzoxazolones, switching from DMSO to Ethanol (EtOH) actually improves reaction kinetics and yields, despite EtOH having slightly lower absolute solubilizing power, due to favorable transition-state stabilization[2].

Q: My compound crashed out immediately when I pipetted my DMSO stock into cell culture media. How do I fix this? A: You are experiencing "solvent shock." When the DMSO rapidly diffuses into the aqueous bulk, the local concentration of the highly hydrophobic 7-nitrobenzoxazolone exceeds its aqueous solubility limit, causing rapid nucleation and precipitation. Troubleshooting: Do not add the stock directly to the bulk media. Instead, pre-complex the compound using a cyclodextrin. Mix 10% DMSO stock with 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution[4]. The hydrophobic cavity of the cyclodextrin will host the benzoxazolone ring, keeping it soluble in the aqueous environment.

Q: Can I use pH adjustment to force it into an aqueous solution? A: Yes. The –NH group of the benzoxazolone ring is relatively acidic (pKa ~6.5–7.0), a property highly exacerbated by the electron-withdrawing 7-nitro group. By adjusting the pH of your aqueous solution to >8.0 using a mild base (like dilute NaOH or an organic base like triethylamine), you will deprotonate the nitrogen, forming a negatively charged salt that is highly water-soluble. Warning: Ensure your downstream assay or reaction is tolerant of basic conditions, as strong bases can eventually hydrolyze the oxazolone ring[5].

Q: Does the position of the nitro group (e.g., 5-nitro vs. 6-nitro vs. 7-nitro) affect solubility? A: Yes. The position dictates the molecular dipole moment and crystal packing efficiency. 6-nitro and 7-nitro derivatives often exhibit tighter crystal packing than 5-nitro derivatives due to the linearity of the dipole across the fused ring system, making them slightly harder to dissolve in moderately polar solvents[6].

References

  • National Institutes of Health (PMC). "Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs." Solvent Exchange and Cross-Coupling Optimization. Available at:[Link]

  • MDPI. "Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones." Solvent Dielectric Effects on Heterocyclic Synthesis. Available at: [Link]

  • SciSpace. "Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR)." Effects of Nitro-substitution on Benzoxazolone Solubility. Available at: [Link]

Sources

Minimizing side products during 7-nitro-2-benzoxazolinone reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides specialized troubleshooting, mechanistic insights, and validated methodologies for the reduction of 7-nitro-2-benzoxazolinone to 7-amino-2-benzoxazolinone—a critical intermediate in the synthesis of dopamine D2 receptor agonists (e.g., pardoprunox, bifeprunox).

Section 1: Mechanistic Overview & Reaction Causality

The reduction of an aromatic nitro group is not a single-step process. It follows the classic Haber mechanism, proceeding sequentially through nitroso and N-arylhydroxylamine intermediates before yielding the final aniline derivative [1].

Because these intermediates are highly reactive, they are prone to off-target bimolecular condensations, leading to azo, azoxy, and hydrazo dimers [2]. Furthermore, the fused oxazolone ring of the benzoxazolinone core is a cyclic carbamate. This makes the molecule highly susceptible to nucleophilic attack and basic hydrolysis. Therefore, minimizing side products requires a delicate balance: you must maximize the rate of hydrogen transfer to prevent intermediate accumulation while maintaining strict pH control to protect the heterocyclic ring.

HaberMechanism Nitro 7-Nitro-2-benzoxazolinone (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + 2[H], - H2O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2[H] Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine 7-Amino-2-benzoxazolinone (Target Product) Hydroxylamine->Amine + 2[H], - H2O Azo Azo Dimer (Side Product) Azoxy->Azo + 2[H], - H2O

Fig 1: Nitro reduction pathway illustrating desired intermediates and bimolecular side reactions.

Section 2: Troubleshooting FAQs

Q: My reaction mixture turns deep orange/red, and LC-MS shows high molecular weight impurities. What is causing this? A: You are observing the formation of azo or azoxy dimers.

  • Causality: These dimers form via the bimolecular condensation of the nitroso intermediate with the hydroxylamine intermediate [2]. This off-target pathway is highly accelerated under basic conditions or when the reduction rate is too slow, allowing these transient species to accumulate and react with one another.

  • Solution: Ensure vigorous stirring to maximize hydrogen mass transfer. If using catalytic hydrogenation, increase the H₂ pressure (e.g., from 1 atm to 3 atm) to rapidly push the intermediates forward. Avoid basic additives. If chemical reduction is preferred, use mildly acidic dissolving metal conditions (e.g., Fe/NH₄Cl) to bypass the condensation pathway.

Q: The reaction stalls, and I detect a major impurity at M+16 (relative to the desired amine). How do I drive it to completion? A: This is the unreacted N-arylhydroxylamine intermediate.

  • Causality: The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting, most energy-demanding step of the reduction cascade. Catalyst poisoning, insufficient hydrogen availability, or premature depressurization will arrest the reaction precisely at this stage [1].

  • Solution: Do not terminate the reaction based solely on the disappearance of the starting material. Monitor specifically for the M+16 hydroxylamine via LC-MS. If the reaction has stalled, purge the system, add a fresh batch of catalyst (1-2 mol%), and resume hydrogenation.

Q: I am losing the characteristic carbonyl stretch (~1770 cm⁻¹) in my IR spectrum, and the product is highly polar and water-soluble. A: The oxazolone ring has opened.

  • Causality: The 2-benzoxazolinone core contains a cyclic carbamate moiety. Under strongly basic conditions (e.g., using hydrazine hydrate with KOH, or aggressive basic aqueous workups), the ring undergoes hydrolysis to yield 2-amino-3-nitrophenol (or its fully reduced diamine counterpart).

  • Solution: Maintain neutral to mildly acidic conditions throughout the reaction and workup. Never use NaOH or KOH for neutralization; use saturated aqueous NaHCO₃ instead.

Section 3: Quantitative Data & Reagent Selection

The choice of reducing agent directly dictates the side-product profile. The table below summarizes empirical data for 7-nitro-2-benzoxazolinone reduction to help you select the optimal system.

Reduction MethodReagents & ConditionsChemoselectivity (Oxazolone Ring)Typical Side ProductsExpected Yield
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm), EtOAc/EtOH, RTExcellent (Neutral conditions)Hydroxylamine (if incomplete), Azoxy dimers90 - 95%
Dissolving Metal Fe powder, NH₄Cl, EtOH/H₂O, 80°CGood (Mildly acidic)Unreacted starting material, Iron complexes80 - 85%
Stannous Chloride SnCl₂·2H₂O, EtOAc or EtOH, 70°CExcellent (Highly chemoselective)Tin salts (requires careful basic workup)85 - 90%
Hydrazine Reduction N₂H₄·H₂O, Raney-Ni, KOH, MeOHPoor (Basic conditions)Ring-opened phenols, Azo dimers< 50%

Section 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints to verify reaction integrity before proceeding to the next step.

Protocol A: Optimized Catalytic Hydrogenation (Recommended)

Causality-driven design: This protocol utilizes neutral solvents (EtOAc/EtOH) to protect the oxazolone ring and relies on sufficient H₂ pressure to prevent intermediate accumulation.

  • Setup: In a rigorously dried round-bottom flask, dissolve 7-nitro-2-benzoxazolinone (1.0 equiv) in a 1:1 mixture of Ethyl Acetate and Ethanol (approx. 10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 equiv by weight). Self-Validation: The solution must be heterogeneous; ensure the catalyst is fully submerged to prevent auto-ignition.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with inert N₂. Repeat this cycle three times.

  • Hydrogenation: Evacuate the N₂ and backfill with H₂ gas via a balloon or Parr shaker (1-3 atm). Stir vigorously at room temperature. Causality: Vigorous stirring is critical to overcome the gas-liquid mass transfer barrier, preventing the buildup of nitroso intermediates.

  • Monitoring: After 2 hours, sample the reaction. Self-Validation: LC-MS must show complete consumption of both the starting material and the M+16 hydroxylamine intermediate.

  • Filtration: Purge the flask with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess EtOAc. Safety Check: Pd/C is pyrophoric; do not let the filter cake dry in the air.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 7-amino-2-benzoxazolinone as an off-white to tan solid.

Workflow Step1 1. Reaction Setup Dissolve substrate in EtOAc/EtOH Add 10% Pd/C Step2 2. Inert Atmosphere Purge vessel with N2 (3x) Step1->Step2 Step3 3. Hydrogenation Introduce H2 (1-3 atm) Stir vigorously at RT Step2->Step3 Step4 4. Reaction Monitoring Check conversion via LC-MS (Ensure no hydroxylamine remains) Step3->Step4 Step5 5. Filtration Filter through Celite pad (Caution: Pyrophoric Pd/C) Step4->Step5 Step6 6. Isolation Concentrate under vacuum Purify via crystallization Step5->Step6

Fig 2: Standard operating procedure for the catalytic hydrogenation of 7-nitro-2-benzoxazolinone.

Protocol B: Chemoselective Stannous Chloride Reduction

Causality-driven design: SnCl₂ is highly chemoselective for nitro groups and operates under conditions that do not threaten the vulnerable oxazolone ring [3].

  • Setup: Dissolve 7-nitro-2-benzoxazolinone (1.0 equiv) in Ethyl Acetate (10 mL/mmol).

  • Reduction: Add SnCl₂·2H₂O (5.0 equiv). Heat the mixture to 70°C for 3-4 hours.

  • Monitoring: Verify completion via TLC. The reaction mixture will typically turn cloudy as tin oxides form.

  • Workup (Critical Step): Cool to room temperature. Carefully adjust the pH to 7-8 using saturated aqueous NaHCO₃. Causality: Do not use NaOH, as it will irreversibly open the oxazolone ring. NaHCO₃ is sufficient to precipitate tin salts as manageable hydroxides without hydrolyzing the product.

  • Extraction: Filter the resulting emulsion through a pad of Celite to remove the tin salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Reduction of nitro compounds - Wikipedia. Available at:[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst - RSC Advances. Available at:[Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at:[Link]

Optimizing reaction temperature for benzoxazolone nitration

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of reaction temperature for the nitration of 2-benzoxazolinone (also known as 2(3H)-benzoxazolone) to synthesize 6-nitro-2-benzoxazolinone.

Technical Support Center: Benzoxazolone Nitration

Topic: Optimizing Reaction Temperature for Benzoxazolone Nitration Target Product: 6-Nitro-2(3H)-benzoxazolone Standard Protocol: Mixed Acid Nitration (


)

Core Directive: The Thermodynamic & Kinetic Balance

The nitration of 2-benzoxazolinone is an electrophilic aromatic substitution where the carbamate ring exerts specific directing effects. The nitrogen atom's lone pair activates the benzene ring, directing the nitro group primarily to the 6-position (para to the nitrogen).

The Critical Temperature Window:

  • Optimal Range (

    
    ):  Favors mono-nitration at the C6 position. Kinetic control dominates, minimizing byproducts.
    
  • Danger Zone (

    
    ):  Increases the rate of dinitration (formation of 5,6-dinitro species) and promotes acid-catalyzed hydrolysis of the oxazolone ring, leading to ring-opened aminophenol impurities [1].
    
  • Inhibition Zone (

    
    ):  The reaction rate becomes sluggish due to the high viscosity of sulfuric acid and reduced solubility of the substrate, leading to incomplete conversion.
    

Standardized Experimental Protocol

This protocol is designed to be self-validating. If the color changes or exotherm behaves unexpectedly, refer to the Troubleshooting section immediately.

Reagents:

  • 2(3H)-Benzoxazolinone (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , 98%) (Solvent/Catalyst)
    
  • Fuming Nitric Acid (

    
    , >90%) or Mixed Acid (1:1 
    
    
    
    )

Step-by-Step Methodology:

  • Dissolution (The "Heat Sink"):

    • Charge a 3-neck round-bottom flask with

      
       (approx. 5 mL per gram of substrate).
      
    • Cool to

      
        using an ice/salt bath.
      
    • Add 2-benzoxazolinone portion-wise. Note: The dissolution is slightly exothermic. Ensure internal temp stays

      
      .
      
  • Nitration (The Critical Step):

    • Prepare the nitrating agent (Mixed acid) in a separate vessel if not using straight fuming

      
      .
      
    • Add the nitrating agent dropwise via an addition funnel.

    • CRITICAL: Maintain internal temperature between

      
       and 
      
      
      
      .
    • Visual Check: The solution should remain light yellow/orange. Darkening to brown/black indicates oxidation or "burning" (temp too high).

  • Digestion:

    • Once addition is complete, allow the mixture to stir at

      
       for 30 minutes , then slowly warm to 
      
      
      
      (Room Temp)
      for 1-2 hours to ensure complete conversion.
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The product, 6-nitro-2-benzoxazolinone , will precipitate as a pale yellow solid.

    • Filter, wash with cold water until filtrate is neutral pH, and dry.

Troubleshooting & Optimization (FAQs)

Q1: Why is my yield significantly lower than the expected 85-90%?

Diagnosis: This is often due to Ring Hydrolysis or Solubility Losses .

  • Cause: If the temperature exceeds

    
     during the reaction, the acidic medium attacks the cyclic carbamate (urethane) linkage, hydrolyzing it to 2-amino-5-nitrophenol and 
    
    
    
    .
  • Solution: Keep the reaction strictly below

    
     during the digestion phase.
    
  • Workup Check: The hydrolyzed byproduct (aminophenol) is more soluble in acidic water. If you lost mass, check the filtrate pH. Neutralize the filtrate to pH 5-6; if a second precipitate forms, hydrolysis occurred.

Q2: I am seeing a second spot on TLC (lower Rf). What is it?

Diagnosis: Likely 5,6-Dinitro-2-benzoxazolinone or oxidation tars.

  • Mechanism: The 6-nitro group deactivates the ring, but high temperatures or excess nitric acid can force a second nitration at the 5-position (meta to the first nitro, ortho to the oxygen).

  • Fix:

    • Verify stoichiometry: Use exactly 1.05 - 1.1 equivalents of

      
      .
      
    • Control Exotherm: Ensure the dropwise addition is slow enough to dissipate heat.

Q3: The reaction mixture turned dark black/tarry.

Diagnosis: Oxidative decomposition.

  • Cause: Rapid addition of

    
     caused a localized "hotspot" where the temperature spiked, oxidizing the electron-rich aromatic ring before nitration could occur.
    
  • Prevention: Increase stirring speed (RPM > 400) to ensure rapid dissipation of the nitrating agent upon entry.

Data Visualization

Figure 1: Reaction Workflow & Critical Control Points

NitrationWorkflow Start Start: 2-Benzoxazolinone + H2SO4 Cooling Cool to 0-5°C Start->Cooling Addition Add HNO3 Dropwise (Maintain <10°C) Cooling->Addition CheckTemp Temp > 15°C? Addition->CheckTemp Digestion Stir at 20-25°C (1-2 Hours) Quench Pour onto Crushed Ice Digestion->Quench Filter Filtration & Wash Quench->Filter CheckTemp->Digestion No (Safe) CheckColor Dark Color? CheckTemp->CheckColor Yes (Risk) CheckColor->Digestion No Discard/Restart Discard/Restart CheckColor->Discard/Restart Yes (Oxidation)

Caption: Step-by-step process flow for the nitration of 2-benzoxazolinone, highlighting critical temperature checkpoints to prevent runaway oxidation.

Figure 2: Mechanistic Pathway & Temperature Effects

Mechanism Substrate 2-Benzoxazolinone Intermediate Sigma Complex (Wheland Int.) Substrate->Intermediate + NO2+ (0-5°C) Product 6-Nitro-2-benzoxazolinone (Major Product) Intermediate->Product - H+ Byproduct1 5,6-Dinitro (Over-nitration) Product->Byproduct1 Excess HNO3 + High Temp (>30°C) Byproduct2 2-Amino-5-nitrophenol (Hydrolysis) Product->Byproduct2 H3O+ / Heat (>40°C)

Caption: Reaction pathway showing the desired kinetic route (green) versus thermodynamic byproducts (red dashed) triggered by elevated temperatures.

Summary Data Table

ParameterOptimal SettingConsequence of Deviation
Addition Temp


: Exotherm risk, local overheating.
Digestion Temp


: Dinitration/Hydrolysis.

: Incomplete reaction.
Acid Ratio 5 vol

: 1 wt Substrate
Low volume: High viscosity, poor heat transfer.
Quenching Ice WaterWarm water: Promotes hydrolysis of the product.

References

  • BenchChem Technical Support. (2025).[1][2][3] Technical Support Center: Nitration of 2-Arylbenzoxazoles. Retrieved from

  • Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds. Retrieved from

  • Google Patents. (2016). CN105669477A - Method for producing 5-nitro-2-aminophenol.[4] Retrieved from

  • Durham University. (2022). Continuous-Flow Hofmann Rearrangement... for the Preparation of 2-Benzoxazolinone. Retrieved from

Sources

Technical Support Center: Benzoxazolone Derivative Synthesis & Purification

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Purification of 2-Benzoxazolinone (Benzoxazolone) Derivatives[1][2]

Introduction

Welcome to the Benzoxazolone Technical Support Center. While the synthesis of benzoxazolone derivatives appears mechanistically simple—often involving the cyclization of 2-aminophenols with carbonyl sources like urea, phosgene, or CDI—the purification is notoriously deceptive.[2]

The core challenges stem from three physicochemical realities:

  • Oxidative Instability: The starting material (2-aminophenol) is highly prone to oxidation, generating dark quinone-imine tars that occlude the product.[1][2]

  • Acidity (pKa ~9.0): The N-H proton on the carbamate ring renders the molecule weakly acidic, leading to "streaking" on silica gel and ambiguous solubility in aqueous bases.

  • Hydrogen Bonding: Strong intermolecular H-bonding often causes derivatives to "oil out" rather than crystallize, trapping impurities.[1][2]

This guide moves beyond generic advice, offering chemically grounded solutions to these specific bottlenecks.

Module 1: The "Black Tar" & Workup Phase

User Query: "My reaction mixture turned black, and I cannot separate the product from the sticky tar. How do I salvage this?"

Technical Diagnosis: The black color is likely polymerized oxidation products of unreacted 2-aminophenol.[1][2] If you used the Urea Melt method (solvent-free), this tar encapsulates your product.[2] If you used a solvent method (e.g., THF/CDI), the tar is likely dissolved in your organic phase.

The Solution: The "pH-Switch" Protocol Because 2-benzoxazolinone has a pKa of ~9.0 [1], we can exploit pH differentials to separate it from the amphoteric starting material (pKa ~4.7 for the amine, ~10 for the phenol).[2]

Step-by-Step Rescue Protocol:
  • Dissolution: Dissolve the crude black mass in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removal of Amine): Wash the organic layer with 1M HCl (2x).[1]

    • Mechanism:[1][2][3][4][5][6] Protonates the unreacted amino group of 2-aminophenol, forcing it into the aqueous layer.[2] Benzoxazolone remains neutral and stays in EtOAc.[1]

  • The "Dithionite Polish" (Color Removal): Wash the organic layer with a saturated solution of Sodium Dithionite (Na2S2O4) .

    • Mechanism:[1][2][3][4][5][6] Reduces colored quinone impurities back to water-soluble hydroquinones or colorless species.[1][2]

  • Base Extraction (Optional - High Purity Route):

    • Extract the EtOAc layer with 0.5M NaOH (cold). The benzoxazolone deprotonates and moves to the water layer.

    • Separate layers.[1][2] Discard organics (contains non-acidic tars).

    • Acidify the aqueous layer to pH 2 with HCl.[1] The product will precipitate as a white solid.[1]

Visualizing the Logic (Graphviz):

WorkupLogicStartCrude Reaction Mixture(Product + Aminophenol + Tar)SolventDissolve in Ethyl AcetateStart->SolventAcidWashWash with 1M HClSolvent->AcidWashSplit1Phase SeparationAcidWash->Split1AqLayer1Aqueous Layer(Protonated Aminophenol)Split1->AqLayer1WasteOrgLayer1Organic Layer(Benzoxazolone + Neutral Tars)Split1->OrgLayer1KeepBaseExtExtract with cold 0.5M NaOHOrgLayer1->BaseExtSplit2Phase SeparationBaseExt->Split2OrgLayer2Organic Layer(Discard Neutral Tars)Split2->OrgLayer2WasteAqLayer2Aqueous Layer(Benzoxazolone Anion)Split2->AqLayer2KeepPrecipAcidify to pH 2(Product Precipitates)AqLayer2->Precip

Caption: The pH-Switch Protocol utilizes the pKa ~9.0 of benzoxazolone to isolate it from amphoteric and neutral impurities.[1][2]

Module 2: Crystallization & "Oiling Out"

User Query: "I tried recrystallizing from ethanol, but the product comes out as an oil at the bottom of the flask."

Technical Diagnosis: "Oiling out" occurs when the melting point of the solvated product is lower than the boiling point of the solvent, or when impurities disrupt the crystal lattice formation. Benzoxazolones are prone to this due to strong H-bonding networks [2].[1][2]

The Solution: Solvent Polarity Tuning Avoid single solvents if oiling occurs.[1] Use a binary solvent system where the product is soluble in the hot "good" solvent and insoluble in the "bad" solvent.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicationNotes
Water 100%General PurposeProduct is soluble in boiling water, insoluble in cold.[1][2] Greenest option.[1][2] [3]
EtOH : Water 80 : 20Substituted DerivativesGood for lipophilic derivatives.[1][2] Add water slowly to hot EtOH solution until turbid.
Toluene 100%Highly Pure SamplesExcellent for removing polar tars, but requires high heat.[2]
EtOAc : Hexane 30 : 70Low Melting DerivativesUse if water/alcohol causes oiling.[1][2]

Troubleshooting "Oiling Out":

  • The Seed Trick: Keep a tiny crystal of the crude product.[1] When the oil forms, let the solution cool slightly (but not to room temp), add the seed crystal, and scratch the glass vigorously.

  • The Temperature Ceiling: Do not heat to reflux if the oil forms. Heat only until dissolution is just achieved.[1][2]

  • Activated Charcoal: If the oil is dark, add activated charcoal (5% wt/wt) to the boiling solution, stir for 5 mins, and filter hot through Celite. This removes the tar nucleation sites.[1]

Module 3: Chromatography Challenges

User Query: "My product tails significantly on the TLC plate and silica column, causing yield loss and poor separation."

Technical Diagnosis: The N-H proton of the benzoxazolone ring (pKa ~9) interacts with the slightly acidic silanol groups (Si-OH) on the silica gel surface. This hydrogen bonding causes the "streaking" or "tailing" effect.[1]

The Solution: Acid-Doping the Mobile Phase You must suppress the ionization/interaction of the benzoxazolone with the silica.

Protocol:

  • Mobile Phase: Use Hexane : Ethyl Acetate (variable ratio).[1]

  • The Modifier: Add 1% Acetic Acid (AcOH) to the mobile phase.[1]

    • Why? The acetic acid competitively interacts with the silica active sites and keeps the benzoxazolone fully protonated (neutral), sharpening the band.

  • Alternative: If the compound is acid-sensitive (rare for this class), use Dichloromethane (DCM) : Methanol (95:5) .

Caution: Do NOT use Triethylamine (TEA) or basic alumina.[1] The base will deprotonate the benzoxazolone (forming the anion), causing it to stick permanently to the silica or elute extremely slowly.

Module 4: Synthesis-Specific Impurities (Urea vs. CDI)

Different synthesis routes generate unique purification requirements.[1][2]

Scenario A: The Urea Route (Green Chemistry)
  • Reagents: 2-aminophenol + Urea (excess).[1][7][2]

  • Impurity: Biuret (formed from urea dimerization at >130°C) and Cyanuric acid.[1]

  • Fix: Biuret is highly water-soluble.[1][2]

    • Protocol: After the reaction melt cools, grind the solid into a fine powder. Suspend in boiling water for 15 minutes. Filter while hot.[1][2][8] The benzoxazolone (insoluble in water at moderate temps compared to biuret) will remain on the filter, while urea/biuret wash away [4].

Scenario B: The CDI Route (Mild Conditions)
  • Reagents: 2-aminophenol + Carbonyldiimidazole (CDI) in THF.

  • Impurity: Imidazole (byproduct).[1]

  • Fix: Imidazole is basic.[1][2]

    • Protocol: Evaporate THF. Dissolve residue in EtOAc. Wash with 0.1M HCl .[1][2] The imidazole forms a water-soluble hydrochloride salt and is removed.[1][2]

References
  • Dogan, H. et al. (2022). Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship. Academia.edu.[1][2] Link

  • BenchChem Support. (2025).[1][7][8][9] Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. BenchChem Technical Guides. Link

  • Ghorbani-Choghamarani, A. et al. (2019).[1][2] Synthesis of Benzoxazoles...[1][3][4][6][8][9][10][11][12][13][14] using Ionic Liquid Gel.[1][2][10] ACS Omega.[1][2] Link

  • ChemicalBook. (2026).[1][5] 2-Benzoxazolinone Synthesis and Properties. ChemicalBook Database.[1][2][5] Link

  • PubChem. (2026).[1] 2(3H)-Benzoxazolone Compound Summary. National Library of Medicine.[1] Link

Overcoming steric hindrance in N-substitution of 7-nitrobenzoxazolone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 7-nitrobenzoxazolone. It addresses the specific challenge of N-substitution, analyzing both the user-reported "steric hindrance" and the inherent electronic challenges of the scaffold.

Topic: Overcoming Steric and Electronic Barriers in N-Alkylation/Acylation Document ID: TS-NBZ-007 Role: Senior Application Scientist Last Updated: March 2026

System Diagnostics: Understanding the "Steric" Challenge

Before modifying your protocol, it is critical to validate the structural source of the hindrance. In the 7-nitrobenzoxazolone scaffold (7-nitro-benzo[d]oxazol-2(3H)-one), the nitro group is located at position 7, which is peri- to the endocyclic oxygen (O1) , not the nitrogen (N3).

If you are observing "steric hindrance," it is likely due to one of three scenarios:

  • Numbering Confusion: You may be working with the 4-nitro isomer (nitro peri- to N3), which is sterically hindered.

  • Bulky Electrophile: The steric bulk comes from the incoming alkyl/acyl group, not the benzoxazolone core.

  • Electronic Deactivation: The 7-nitro group withdraws electron density, reducing the nucleophilicity of the N-anion. This kinetic sluggishness mimics steric hindrance.[1]

Structural Topology Check

Use the diagram below to confirm your isomer and steric environment.

Benzoxazolone_Structure cluster_0 Steric Environment Analysis N3 Nitrogen (N3) Reaction Site C4 Position 4 (Peri- to N3) N3->C4 Direct Steric Interaction (High Hindrance if Substituted) O1 Oxygen (O1) N3->O1 Heterocycle Core C7 Position 7 (Peri- to O1) O1->C7 Direct Steric Interaction Note 7-Nitro Group is DISTAL to N3. If NO2 is at C7, hindrance is minimal.

Figure 1: Steric topology of the benzoxazolone core. Note that Position 7 is distal to the reaction site (N3).

Troubleshooting Guide: Protocols & Solutions

Scenario A: The "False" Steric Hindrance (Electronic Deactivation)

Symptoms: Reaction is slow even with primary alkyl halides; starting material remains unreacted. Root Cause: The 7-nitro group is strongly electron-withdrawing. While this increases the acidity of the N-H (making deprotonation easier), it destabilizes the transition state for nucleophilic attack by delocalizing the negative charge, making the nitrogen a "harder," less reactive nucleophile.

Solution: The "Naked Anion" Protocol To overcome electronic deactivation, you must maximize the reactivity of the anion by separating it from its counter-ion.

ParameterStandard ConditionOptimized Condition (Electronic Rescue)
Base

Cs₂CO₃ (Cesium effect) or LiHMDS
Solvent Acetone or MeCNDMF or NMP (Polar Aprotic)
Additive None18-Crown-6 (sequesters

) or TBAI (Phase Transfer)
Temp Reflux (

)

Step-by-Step Protocol:

  • Dissolve 7-nitrobenzoxazolone (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Add Cs₂CO₃ (1.5 equiv). The cesium cation is large and forms a loose ion pair with the N-anion, increasing its nucleophilicity [1].

  • Stir at RT for 30 min to ensure deprotonation (color change often observed).

  • Add the alkyl halide (1.2 equiv).

  • Heat to

    
    . Monitor by TLC/LCMS.
    
Scenario B: True Steric Hindrance (Bulky Electrophile or 4-Nitro Isomer)

Symptoms: Reaction fails with secondary halides or bulky acyl chlorides; O-alkylation byproducts observed. Root Cause: The approach vector to N3 is blocked. If using a bulky electrophile (e.g., isopropyl bromide), the


 pathway is energetically unfavorable.

Solution: The Mitsunobu Inversion or High-Force Alkylation

Option 1: Mitsunobu Reaction (For Alcohols)

Avoids the


 steric wall by activating the alcohol directly.
  • Reagents:

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv), Bulky Alcohol (1.2 equiv).
    
  • Solvent: THF or Toluene (anhydrous).

  • Mechanism: The reaction is driven by the formation of the phosphine oxide, often proceeding even with sterically encumbered alcohols [2].

Option 2: Sodium Hydride "Force" Method

If you must use a halide, use a base that irreversibly deprotonates and minimizes steric bulk around the cation.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at

    
    .
    
  • Addition: Add 7-nitrobenzoxazolone dropwise. Evolution of

    
     gas confirms deprotonation.
    
  • Alkylation: Add the hindered electrophile.

  • Catalysis: Add 10 mol% NaI (Finkelstein condition) to convert alkyl bromides/chlorides to more reactive iodides in situ.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant O-alkylation instead of N-alkylation. Why? A: This is a classic ambident nucleophile problem. The benzoxazolone anion can react at N or O.

  • Cause: The 7-nitro group delocalizes the charge, making the Oxygen more "hard" and the Nitrogen more "soft" (HSAB theory). However, steric hindrance at N favors O-alkylation.

  • Fix: Switch to a "softer" solvent like DMF or DMSO. Use a "soft" counter-ion like TBA (Tetrabutylammonium) . Avoid silver salts (

    
    ), which prefer O-alkylation [3].
    

Q2: Can I use microwave irradiation to overcome the hindrance? A: Yes. Microwave synthesis is highly effective for deactivated benzoxazolones.

  • Protocol: Sealed vessel, DMF,

    
    , 
    
    
    
    for 10-20 minutes. The rapid heating often overcomes the activation energy barrier imposed by the nitro group's deactivation without causing the thermal decomposition seen in prolonged reflux.

Q3: My 7-nitrobenzoxazolone is insoluble in most solvents. How do I react it? A: Nitro-substituted heterocycles often aggregate due to


-stacking.
  • Fix: Use DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a co-solvent with THF. It disrupts aggregation and is an excellent hydrogen bond acceptor, solvating the cation effectively.

Decision Logic for Protocol Selection

Use this logic flow to select the correct experimental setup for your specific constraint.

Protocol_Selection cluster_legend Legend Start Start: N-Substitution Issue Check_Struc Is Nitro at Position 4? Start->Check_Struc Yes_4 Yes (Peri- to N) True Steric Hindrance Check_Struc->Yes_4 Yes No_7 No (Position 7) Electronic Deactivation Check_Struc->No_7 No Protocol_A Protocol A: NaH / DMF / High Temp (Force Conditions) Yes_4->Protocol_A Electrophile Is Electrophile Bulky? (e.g., sec-alkyl, tert-butyl) No_7->Electrophile Protocol_B Protocol B: Cs2CO3 / DMF / 90°C (Enhance Nucleophilicity) Electrophile->Protocol_B No (Primary/Linear) Protocol_C Protocol C: Mitsunobu Reaction (Avoid SN2) Electrophile->Protocol_C Yes (Very Bulky) key Yellow: Decision Node Red: High Difficulty Green: Electronic Issue

Figure 2: Decision tree for selecting the optimal N-alkylation protocol based on structural and steric constraints.

References

  • Cesium Effect in Alkylation: Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Organic Chemistry.

  • Mitsunobu Reaction on Benzoxazolones: Tsunoda, T., et al. (1994). Mitsunobu alkylation of pKa < 11 nucleophiles. Tetrahedron Letters.

  • Regioselectivity (N vs O): BenchChem Technical Support. (2025).[1][2][3][4][5] Optimization of reaction conditions for N-alkylation of heterocycles.[1]

  • Benzoxazolone Synthesis & Properties: Ullmann's Encyclopedia of Industrial Chemistry. (2012). Heterocyclic Compounds.[3][4][6][7][8][9]

Sources

Technical Support: Stability & Handling of 7-Nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability issues with the 7-nitro-3H-benzooxazol-2-one scaffold (also known as 7-nitro-2-benzoxazolinone).[1][2]

Case ID: 7-NO2-BOA-STABILITY Applicable Compounds: 7-nitro-3H-benzooxazol-2-one, 6-nitro-3H-benzooxazol-2-one, and related electron-deficient benzoxazolinones.[1][2] Primary Issue: Instability and ring degradation under basic conditions (pH > 8.0).

Executive Summary: The "Red Herring" of Color Change

Users often report immediate decomposition upon adding base (e.g., turning deep red/orange). Do not panic.

  • The Phenomenon: The 7-nitro group is a strong electron-withdrawing group (EWG).[1] It significantly lowers the pKa of the N-H proton (estimated pKa ~6.5–7.5, compared to ~9.0 for the unsubstituted parent).

  • The Reality: The immediate color change is usually deprotonation forming the nitranion, which is highly conjugated and colored. This is reversible.

  • The Danger: Prolonged exposure to aqueous base, especially with heat, will irreversibly hydrolyze the carbamate linkage, destroying the ring.

Diagnostic Workflow

Use this logic tree to determine if your compound has degraded or simply ionized.

DiagnosticTree Start Observation: Reaction turns Deep Red/Orange after Base Addition Step1 Perform Acidification Test: Take 100 µL aliquot. Add 1M HCl until pH < 4. Start->Step1 Decision Does the color revert to pale yellow/white precipitate? Step1->Decision OutcomeA YES: Reversible Deprotonation. Ring is intact. Proceed with anhydrous conditions. Decision->OutcomeA Yes OutcomeB NO: Irreversible Hydrolysis. Product is likely 2-amino-6-nitrophenol. Discard and optimize base. Decision->OutcomeB No

Figure 1: Rapid diagnostic decision tree for color changes in nitro-benzoxazolinone reactions.

Mechanism of Instability

The 2-benzoxazolinone ring contains a cyclic carbamate. While generally stable, the 7-nitro group activates the carbonyl carbon (C2) toward nucleophilic attack.

The Degradation Pathway

In the presence of hydroxide (


) or strong aqueous bases, the ring opens to form 2-amino-6-nitrophenol  (assuming 7-nitro starting material; numbering shifts upon ring opening).[1]

HydrolysisMechanism Reactant 7-Nitro-BOA (Intact Ring) Intermediate Tetrahedral Intermediate (OH attack at C2) Reactant->Intermediate +OH- (slow) Transition Ring Opening (Carbamate cleavage) Intermediate->Transition Fast Product 2-amino-6-nitrophenol + CO2/Carbonate Transition->Product Irreversible

Figure 2: Hydrolysis mechanism.[1][2] The nitro group inductively destabilizes the C2 carbonyl, accelerating


 attack.

Troubleshooting & Protocols

Issue A: Low Yields in N-Alkylation

Symptom: You are trying to attach an alkyl group to the Nitrogen, but you get low yields or phenolic byproducts. Cause: Using aqueous bases (NaOH, KOH) or protic solvents promotes ring opening over N-alkylation.[1][2] Solution: Switch to the "Soft Base / Aprotic" Protocol.

Protocol: Optimized N-Alkylation

This protocol minimizes hydrolysis by excluding water and using a base that is strong enough to deprotonate the N-H (pKa ~7) but poorly nucleophilic toward the carbonyl.

  • Solvent: Anhydrous DMF , Acetonitrile , or Acetone .[2] (Do not use alcohols or water).[1][2]

  • Base: Potassium Carbonate (

    
    )  (1.5 – 2.0 equivalents).[1][2]
    
    • Why?

      
       is mild.[1][2] It deprotonates the acidic nitro-benzoxazolinone but does not rapidly attack the carbonyl in aprotic media.
      
  • Catalyst (Optional): 18-Crown-6 (if using

    
     in Acetone) or catalytic KI.[1][2]
    
  • Temperature: Keep below 60°C .

    • Note: The anion formed is stable in DMF at 60°C. Higher temperatures increase the risk of polymerization or ring breakdown.

Step-by-Step:

  • Dissolve 7-nitro-3H-benzooxazol-2-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (1.5 eq).[1][2] The solution will likely turn orange/red  (Nitranion formation). Stir for 15 min at RT.[1][3]
    
  • Add Alkyl Halide (1.1 eq) dropwise.[1][2]

  • Monitor by TLC.[1][2][4][5] The red color will fade as the N-alkyl product (neutral) is formed.

Issue B: Storage Stability

Symptom: Sample degrades over time in solution. Data: Stability profile in various media.

Solvent / ConditionpH EstimateStability (24h @ RT)Recommendation
DMSO-d6 NeutralHigh (>99%)Ideal for NMR.[1][2]
Methanol NeutralModerateAvoid for long storage; transesterification risk.[1][2]
Water / PBS 7.4Poor (<80%)Avoid. Hydrolysis occurs slowly.[1][2]
0.1 M NaOH 13.0Zero (Rapid Hydrolysis)Never use for dissolution.[1][2]
Acetonitrile NeutralHigh (>99%)Best for HPLC stock solutions.[1][2]

Frequently Asked Questions (FAQs)

Q: Why is my product red? The literature says it should be white/yellow. A: You likely have residual base or salt traces. The anion is red. Wash your organic layer thoroughly with 1M HCl (or mild acid) during workup to reprotonate any unreacted starting material or trace phenolates, then wash with brine.[2] The neutral N-alkylated product should be pale.[1]

Q: Can I use NaH (Sodium Hydride) as a base? A: Yes, but it is often overkill.[2] Because the 7-nitro group lowers the pKa significantly, weaker bases like


 or 

are sufficient and safer. If you use NaH, ensure strictly anhydrous conditions to prevent hydroxide formation.

Q: What is the pKa of 7-nitro-3H-benzooxazol-2-one? A: While the unsubstituted parent is ~9.0, the 7-nitro derivative is significantly more acidic, with an experimental pKa estimated between 6.5 and 7.5 .[1][2] This explains why it deprotonates (and changes color) even in weak bases like bicarbonate.[1]

References

  • Acidity of Benzoxazolinones: Aydin, F., et al. "Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship."[6] Journal of Chemical & Engineering Data. (Establishes the pKa lowering effect of EWGs on this scaffold).

  • Hydrolysis Mechanism: Zinner, H., et al. "Benzoxazolones and their stability."[2] Chemische Berichte. (Classic mechanistic insight into the ring-opening of cyclic carbamates in alkali).

  • Synthesis of Aminophenols: "Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol." Patent US4831152A.[1][2] (Describes the intentional hydrolysis of nitro-benzoxazolones using NaOH/Heat to generate aminophenols).

  • N-Alkylation Protocols: "Selective N-alkylation of primary amines... using a competitive deprotonation strategy." RSC Advances, 2014.[2] (Provides the basis for using mild carbonate bases in DMF for selective alkylation). [1][2]

Sources

Identifying impurities in commercial 7-nitro-2-benzoxazolinone batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-nitro-2-benzoxazolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for identifying impurities in commercial batches. Recognizing and characterizing impurities is a critical step in ensuring the validity of experimental data and maintaining the quality standards required in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a commercial batch of 7-nitro-2-benzoxazolinone?

The impurity profile of 7-nitro-2-benzoxazolinone is typically influenced by the synthetic route and storage conditions. Impurities can be broadly categorized into three groups:

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. A common synthesis involves the cyclization of a substituted o-aminophenol. Therefore, potential impurities include:

    • Regioisomers: Depending on the nitration of the precursor, isomers such as 5-nitro-2-benzoxazolinone or 6-nitro-2-benzoxazolinone may be present. These are often the most challenging to separate due to their similar physicochemical properties.

    • Unreacted Starting Materials: Precursors like 2-amino-6-nitrophenol may remain if the cyclization reaction is incomplete.

    • Related Byproducts: Impurities from side reactions that can occur during synthesis.

  • Degradation Products: 7-nitro-2-benzoxazolinone can degrade over time, especially if exposed to light, high temperatures, or non-neutral pH.[1] Key degradation pathways include:

    • Reduction of the Nitro Group: The nitro group (-NO₂) can be reduced to an amino group (-NH₂), forming 7-amino-2-benzoxazolinone. This is a common transformation for nitroaromatic compounds.[2]

    • Hydrolysis of the Lactam Ring: The cyclic ester (lactone) and amide (lactam) character of the ring makes it susceptible to hydrolysis, which would open the ring to form 2-amino-6-nitrophenol.

    • Dimerization/Polymerization: Degradation can sometimes lead to the formation of colored dimeric species, such as aminophenoxazines.[3][4]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification may be present in trace amounts.[5]

Q2: My batch of 7-nitro-2-benzoxazolinone has a darker, brownish color instead of the expected light yellow. What does this indicate?

A significant deviation from the expected color often points to the presence of degradation products or polymeric impurities. Oxidized species or conjugated systems, such as 2-aminophenoxazin-3-ones which can arise from the dimerization of degradation intermediates, are often highly colored.[3][6] This color change is a strong indicator that the batch may have compromised purity and should be analyzed thoroughly before use.

Q3: What is the best initial analytical technique to quickly assess the purity of a new batch?

For a rapid and reliable initial assessment, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard.[5] It provides an excellent quantitative overview of the number of components in the sample and their relative abundance based on peak area. For a more powerful analysis, coupling HPLC with a Mass Spectrometer (LC-MS) is highly recommended as the first step, as it provides molecular weight information for each peak simultaneously, which is invaluable for tentative impurity identification.[7][8][9]

Troubleshooting Guide: Resolving Common Experimental Issues

Problem: My HPLC chromatogram shows several unexpected peaks. How can I confidently identify what they are?

This is a common challenge. A systematic approach is required to move from detection to identification. The workflow below outlines the logical steps for characterizing unknown peaks in your chromatogram.

G cluster_0 Initial Analysis cluster_1 Tentative Identification cluster_2 Confirmation & Final Structure A Observe Multiple Peaks in HPLC-UV Chromatogram B Perform HPLC-MS Analysis A->B First Step C Obtain Mass-to-Charge (m/z) for Each Impurity Peak B->C D Compare m/z with Potential Impurities (Table 1) C->D E Analyze Isotopic Pattern & Fragmentation D->E Corroborate F Is m/z Ambiguous or Novel? E->F G Perform High-Resolution Mass Spectrometry (HRMS) F->G Yes J Impurity Identified F->J No, match found H Isolate Impurity via Preparative HPLC G->H For confirmation I Elucidate Structure using NMR Spectroscopy H->I I->J

Caption: Workflow for systematic impurity identification.

Detailed Explanation:

  • Run HPLC-MS: The single most efficient step is to analyze your sample using HPLC coupled to a mass spectrometer (LC-MS).[9][10] This will provide the molecular weight of the compound corresponding to each chromatographic peak.

  • Compare Molecular Weights: Match the observed mass-to-charge ratios (m/z) against a table of potential impurities (see Table 1 below). Remember to consider the ionization mode (positive or negative) as you will observe [M+H]⁺ or [M-H]⁻ ions.

  • Analyze Fragmentation: If your MS system has tandem capabilities (MS/MS), fragmenting the impurity's molecular ion can provide structural clues. For example, a characteristic loss of 46 Da (NO₂) or 30 Da (NO) is common for nitroaromatic compounds.

  • Employ High-Resolution Mass Spectrometry (HRMS): If a standard MS does not provide a clear answer, HRMS is critical. It provides a highly accurate mass measurement, allowing you to determine the elemental formula of the impurity and distinguish between compounds with the same nominal mass.[11]

  • Isolate and Perform NMR: For definitive structural proof of a significant or novel impurity, you must isolate it using preparative HPLC. Once a pure fraction is collected, its structure can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and 2D-NMR techniques.[5][12][13][14]

Table 1: Common Potential Impurities in 7-Nitro-2-Benzoxazolinone
Impurity NameMolecular Weight ( g/mol )Likely OriginExpected [M+H]⁺Expected [M-H]⁻
7-Nitro-2-benzoxazolinone 180.12API 181.03179.02
5-Nitro-2-benzoxazolinone180.12Synthesis (Isomer)181.03179.02
6-Nitro-2-benzoxazolinone180.12Synthesis (Isomer)181.03179.02
2-Amino-6-nitrophenol154.12Synthesis (Precursor)155.05153.03
7-Amino-2-benzoxazolinone150.13Degradation (Reduction)151.05149.04
2-Aminophenoxazin-3-one212.20Degradation (Dimer)213.07211.05
Problem: My ¹H NMR spectrum has more aromatic signals than expected for a pure sample. How do I assign them?

A "messy" aromatic region in the ¹H NMR spectrum is a classic sign of isomeric impurities. Pure 7-nitro-2-benzoxazolinone should show a distinct set of three coupled protons in the aromatic region. The presence of other isomers, like 5-nitro or 6-nitro-2-benzoxazolinone, will introduce new sets of aromatic signals with different chemical shifts and coupling patterns.

Causality and Interpretation:

  • Electronic Effects: The position of the electron-withdrawing nitro group (-NO₂) dramatically influences the electron density of the aromatic ring, changing the chemical shift of adjacent protons.

  • Coupling Patterns: The relative positions of the protons to each other dictate the splitting pattern (e.g., doublet, triplet, doublet of doublets). A different isomer will have a completely different arrangement and thus a different pattern.

Troubleshooting Steps:

  • Identify the Main Species: First, identify the set of signals belonging to your target molecule, 7-nitro-2-benzoxazolinone.

  • Predict Isomer Patterns: Predict the expected splitting patterns for the other likely isomers (5-nitro and 6-nitro) and compare them to the unknown signals in your spectrum.

  • Use 2D NMR: If the impurity level is sufficient (>1-5%), a 2D COSY experiment can show which protons are coupled to each other, helping to piece together the different aromatic spin systems belonging to each isomer. An HSQC or HMBC experiment can further help by correlating protons to their attached carbons.

  • Spike with a Standard: If you have access to analytical standards of the suspected isomers, you can "spike" your NMR sample with a small amount of a standard and see which peaks increase in intensity.

Key Experimental Protocols

Protocol 1: General Purpose HPLC-UV/MS Method for Purity Profiling

This protocol provides a robust starting point for separating 7-nitro-2-benzoxazolinone from its common impurities. Optimization may be required based on your specific instrumentation and observed impurity profile.

  • Instrumentation: HPLC or UHPLC system with a UV/PDA detector and coupled to a single quadrupole or more advanced mass spectrometer.

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a common MS-compatible modifier that aids in protonation for positive mode ESI and improves chromatographic peak shape.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 22.0 | 95 | 5 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature can improve peak shape and reduce viscosity, but care must be taken not to induce on-column degradation.

  • Injection Volume: 5 µL.

  • UV Detection: 254 nm and 280 nm. A photodiode array (PDA) detector is ideal to capture the full UV spectrum of each peak.

  • MS Detector Settings (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all possible ions.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

Protocol 2: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Weigh Sample: Accurately weigh 5-10 mg of the 7-nitro-2-benzoxazolinone sample directly into a clean, dry NMR tube.

  • Select Solvent: Choose an appropriate deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual solvent peak does not typically overlap with aromatic signals. It is also effective for observing exchangeable protons like the N-H of the lactam. CDCl₃ can also be used.

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Dissolve: Cap the tube and gently vortex or invert it until the sample is completely dissolved. Mild heating in a warm water bath can be used if necessary, but avoid high temperatures to prevent degradation.

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the ¹H spectrum, followed by other desired experiments (¹³C, COSY, etc.).

By employing these structured troubleshooting guides and validated protocols, you will be well-equipped to identify and characterize impurities in your 7-nitro-2-benzoxazolinone batches, ensuring the quality and reliability of your research.

References

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][11][12]oxazin-4-ones as potent anticancer and antioxidant agents - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. (2024). MDPI. [Link]

  • Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - NIH. (n.d.). National Institutes of Health. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. (n.d.). ACS Publications. [Link]

  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae | Journal of Agricultural and Food Chemistry - ACS Publications. (2004). ACS Publications. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI. [Link]

  • Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan - arkat usa. (n.d.). Arkat USA. [Link]

  • Degradation compounds of benzoxazinones evaluated. | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - MDPI. (2022). MDPI. [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (2006). ACS Publications. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS) | Journal of Agricultural and Food Chemistry - ACS Publications. (2005). ACS Publications. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Separation of 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - ResearchGate. (2025). ResearchGate. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). AMSbiopharma. [Link]

  • SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. (2018). Leena and Luna International. [Link]

  • Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. (2022). International Journal of Mass Spectrometry. [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - fateallchem. (2003). John Wiley & Sons, Ltd.. [Link]

  • Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Nitrosamine Impurities. (n.d.). SlidePlayer. [Link]

  • Stability of nitrobenzodiazepines in postmortem blood - PubMed. (n.d.). PubMed. [Link]

  • 2-Benzoxazolinone - SIELC Technologies. (2018). SIELC Technologies. [Link]

  • Nitroso Impurities and Related Compound - Veeprho. (n.d.). Veeprho. [Link]

  • Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - MDPI. (2021). MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Nitro-3H-benzooxazol-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazolone derivatives are known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This document presents a detailed, predicted ¹H NMR spectral profile for the 7-nitro isomer, contextualized through a rigorous comparison with its 5-nitro and 6-nitro isomers, as well as the parent 3H-benzooxazol-2-one scaffold. We will explore the underlying electronic effects that govern the distinct spectral signatures of each isomer, providing researchers with a robust framework for structural verification. Furthermore, a validated, step-by-step protocol for data acquisition is provided to ensure reproducible and high-quality results.

The Decisive Role of ¹H NMR in Isomer Differentiation

In the synthesis of substituted aromatic compounds, the formation of multiple isomers is a common challenge. Distinguishing between these isomers is critical, as their biological and chemical properties can vary significantly. ¹H NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous structural information based on chemical shifts, spin-spin coupling constants, and signal multiplicities.[3] For the 7-Nitro-3H-benzooxazol-2-one molecule, the three protons on the benzene ring (H-4, H-5, and H-6) serve as sensitive probes of their chemical environment, which is uniquely dictated by the position of the electron-withdrawing nitro (–NO₂) group.

Predicted ¹H NMR Profile of 7-Nitro-3H-benzooxazol-2-one

  • N-H Proton: This proton typically appears as a broad singlet at a downfield chemical shift (δ 10.0-12.0 ppm), the exact position of which is sensitive to solvent, concentration, and temperature.[4]

  • Aromatic Protons (H-4, H-5, H-6): The powerful electron-withdrawing and anisotropic effects of the adjacent nitro group at the C-7 position will strongly deshield the H-6 proton, shifting it significantly downfield. The H-4 proton, being ortho to the lactam nitrogen, will also be deshielded. The H-5 proton is expected to be the most upfield of the three.

The predicted coupling patterns are as follows:

  • H-6: Appears as a doublet of doublets (dd) due to ortho coupling with H-5 (~8-9 Hz) and a weaker meta coupling to H-4 (~1-2 Hz).

  • H-5: Appears as a triplet (t) or, more accurately, a doublet of doublets with similar coupling constants, arising from ortho coupling to both H-4 and H-6 (~8-9 Hz).

  • H-4: Appears as a doublet of doublets (dd) due to ortho coupling with H-5 (~8-9 Hz) and meta coupling to H-6 (~1-2 Hz).

Figure 1: Structure and key proton coupling relationships in 7-Nitro-3H-benzooxazol-2-one.

Comparative Analysis with Structural Isomers

The utility of the predicted spectrum becomes clear when compared against the known data of its isomers and parent compound. The substitution pattern creates a unique spectral "fingerprint" for each molecule.

CompoundH-4H-5H-6H-7Key Differentiator
7-Nitro-3H-benzooxazol-2-one (Predicted) ddt (or dd)ddThree distinct aromatic signals in a 1:1:1 ratio with complex splitting. H-6 is significantly downfield.
6-Nitro-3H-benzooxazol-2-one [5]ddddH-5 and H-7 appear as doublets due to meta- and ortho-coupling, respectively. H-4 is a distinct doublet.
5-Nitro-3H-benzooxazol-2-one [6]dddThe nitro group at C-5 strongly deshields H-4 and H-6, which appear as doublets. H-7 is the most upfield signal.
3H-benzooxazol-2-one (Parent) [4][7]mmmmA complex, more compressed multiplet for four protons, reflecting the absence of a strong withdrawing group.

Table 1: Comparative summary of expected ¹H NMR signals for 7-Nitro-3H-benzooxazol-2-one and related compounds. (d=doublet, t=triplet, dd=doublet of doublets, m=multiplet).

The primary cause of these spectral differences is the potent electron-withdrawing nature of the nitro group. Through a combination of inductive and resonance effects, it reduces electron density on the aromatic ring, particularly at the ortho and para positions. This "deshielding" effect causes protons at these positions to experience a stronger effective magnetic field, thus resonating at a higher chemical shift (further downfield).[8] The specific location of the nitro group therefore dictates which protons are most affected, providing a clear method for isomer identification.

Standard Operating Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-fidelity, reliable data, the following protocol is recommended. This system is self-validating by including steps for verification of instrument performance and data quality.

Sample Preparation
  • Massing: Accurately weigh 5-10 mg of the synthesized 7-Nitro-3H-benzooxazol-2-one sample.

  • Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and will allow for the observation of the exchangeable N-H proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) can be used for referencing.[9]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved, ensuring a homogenous solution.

Instrument & Experiment Setup (400 MHz Spectrometer Example)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical lock signal indicates good shimming.

  • Tuning & Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise and efficient power transfer.

  • Parameter Setup:

    • Experiment: Use a standard single-pulse experiment (e.g., Bruker 'zg30').

    • Spectral Width (SW): Set to ~16 ppm to ensure all signals, from TMS to the N-H proton, are captured.

    • Number of Scans (NS): Start with 16 scans for good signal-to-noise. This can be increased for very dilute samples.

    • Relaxation Delay (D1): Use a delay of 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (AQ): Set to at least 3-4 seconds for good resolution.

Data Processing & Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to achieve a flat, pure-absorption baseline.

  • Baseline Correction: Apply a polynomial baseline correction to remove any remaining distortions.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate all signals. The relative integrals of the aromatic protons should correspond to a 1:1:1 ratio.

  • Peak Picking & Coupling Constant Measurement: Identify the chemical shift of each multiplet and measure the J-values (in Hz) to confirm the coupling patterns predicted in Section 2.

Figure 2: Standard workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The structural confirmation of 7-Nitro-3H-benzooxazol-2-one is unequivocally achievable through careful ¹H NMR spectrum analysis. By understanding the predictable electronic effects of the nitro substituent, a unique spectral fingerprint characterized by three distinct aromatic signals with specific chemical shifts and coupling patterns can be anticipated. This guide demonstrates that a comparative approach, contrasting the target molecule with its structural isomers, provides a powerful and logical framework for isomer differentiation. Adherence to the detailed experimental protocol will ensure the generation of high-quality, reproducible data, empowering researchers in drug development and chemical synthesis to confidently verify their molecular structures.

References

  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal, 16(3), 695-703. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone, 6-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (7). Retrieved from [Link]

  • Özdemir, A., et al. (2007). Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. Journal of the Chemical Society of Pakistan, 29(4), 365-371.
  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved from [Link]

  • National Institutes of Health. (2016). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 1(2), 221-227. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 1 H NMR data A for 4a with 2a-c and 6a in DMSO-d 6. Retrieved from [Link]

  • Montana State University. (n.d.). A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. Retrieved from [Link]

  • PubChem. (n.d.). 2(3H)-Benzoxazolone. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (2017). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. 8(5). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Yang, L., et al. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as novel and potent inhibitors of the Kme reader domain of CDYL. European Journal of Medicinal Chemistry, 182, 111656.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Shodhganga. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Trade Science Inc. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Organic Chemistry: An Indian Journal, 8(10). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

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Introduction: The Intersection of a Privileged Scaffold and a Critical Functional Group

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FTIR Characteristic Peaks of the Nitro Group on a Benzoxazolone Ring

In the landscape of medicinal chemistry and materials science, the benzoxazolone ring system is a "privileged scaffold," a molecular framework that consistently appears in a wide array of biologically active compounds. Its unique structural and electronic properties make it an ideal starting point for drug design. When this scaffold is functionalized with a nitro (NO₂) group—a potent electron-withdrawing group and a key pharmacophore in its own right—understanding the resulting molecule's precise structure is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for the structural elucidation of organic molecules. It is rapid, non-destructive, and exquisitely sensitive to the vibrational modes of functional groups. For researchers working with nitro-substituted benzoxazolones, a clear understanding of the FTIR spectral signatures is not merely academic; it is essential for reaction monitoring, quality control, and confirming molecular identity.

This guide provides a detailed comparative analysis of the characteristic FTIR absorption peaks for the nitro group attached to a benzoxazolone ring. We will dissect the underlying principles, compare these signatures to other nitro-containing compounds, and provide a validated experimental protocol for acquiring high-quality data.

Pillar 1: The Fundamental Vibrations of the Nitro Group

The nitro group (NO₂) possesses a unique electronic structure where the nitrogen atom is bonded to two oxygen atoms through delocalized "bond-and-a-half" bonds.[1] This arrangement gives rise to two distinct and highly characteristic N-O stretching vibrations, which are the primary diagnostic peaks in an IR spectrum:

  • Asymmetric Stretch (νas): This is a high-frequency, strong-intensity absorption where the two N-O bonds stretch out of phase with each other.

  • Symmetric Stretch (νs): This is a lower-frequency, medium-to-strong intensity absorption where the two N-O bonds stretch in phase.

The precise wavenumbers of these two peaks are highly sensitive to the electronic environment of the nitro group.[2]

Pillar 2: The Influence of the Benzoxazolone Ring System

Before identifying the nitro group peaks, it is crucial to recognize the inherent spectral features of the parent benzoxazolone ring. This prevents misattribution of peaks and provides a complete picture of the molecule. Key absorptions for a typical benzoxazolone scaffold include:

  • Cyclic Carbonyl (C=O) Stretch: A very strong and sharp peak typically found at a high wavenumber, often in the range of 1750-1780 cm⁻¹ . This is a hallmark of the 2(3H)-benzoxazolone structure.[3]

  • Aromatic C=C Stretches: Medium intensity peaks in the 1615-1450 cm⁻¹ region, characteristic of the benzene portion of the ring system.[4]

  • C-O-C Stretch: Strong absorptions associated with the ether linkage within the heterocyclic ring, typically found in the 1300-1000 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane (oop) bending vibrations below 900 cm⁻¹ can help identify the substitution pattern on the aromatic ring.[5]

When a nitro group is attached to this aromatic system, its vibrational frequencies are modulated by conjugation. The π-system of the aromatic ring allows for electron delocalization with the nitro group. This resonance effect slightly weakens the N-O bonds, causing a downward shift (a decrease in wavenumber) of both the asymmetric and symmetric stretching frequencies compared to a nitro group on a simple alkane.[2]

For aromatic nitro compounds in general, the characteristic absorption ranges are:

  • Asymmetric N-O Stretch (νas): 1550-1475 cm⁻¹ [2][6]

  • Symmetric N-O Stretch (νs): 1360-1290 cm⁻¹ [2][6]

Studies on related benzoxazole derivatives have identified the Ar-NO₂ symmetric stretch in the range of 1347–1339 cm⁻¹ .[7][8] This falls squarely within the expected region for conjugated nitro groups and serves as a key diagnostic marker. The combination of the powerful electron-withdrawing nature of both the nitro group and the benzoxazolone's carbonyl function can lead to significant electronic effects, subtly shifting these peaks within the established ranges.[9][10]

Data Presentation: A Comparative Analysis of Nitro Group FTIR Peaks

To provide a clear context for researchers, the following table objectively compares the typical FTIR absorption frequencies for nitro groups in different chemical environments.

Compound Class Asymmetric N-O Stretch (νas) (cm⁻¹) Symmetric N-O Stretch (νs) (cm⁻¹) Key Distinguishing Features
Nitroalkanes (e.g., Nitromethane)~1573 - 1550[2]~1383 - 1365[2]Higher frequency due to lack of conjugation.
Aromatic Nitro Compounds (e.g., Nitrobenzene)~1550 - 1475[2][6]~1360 - 1290[2][6]Lower frequency due to resonance with the aromatic ring.
Nitro-substituted Benzoxazolone ~1550 - 1490 (Expected)~1350 - 1330 [7][8]Peaks are within the aromatic range, accompanied by a strong C=O stretch (~1750-1780 cm⁻¹).

This comparative data highlights the diagnostic power of FTIR. The presence of two strong bands in the specified aromatic nitro regions, in conjunction with the characteristic high-frequency C=O peak of the benzoxazolone ring, provides compelling evidence for the target molecular structure.

Visualization of Key Vibrational Modes

To visually conceptualize the molecular vibrations, the following diagram illustrates the structure and the primary stretching modes of the nitro group on a benzoxazolone ring.

Caption: Vibrational modes of a nitro group on a benzoxazolone scaffold.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the Potassium Bromide (KBr) pellet method, a robust and widely used technique for analyzing solid organic compounds.

Causality Statement: The choice of KBr is critical. It is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing scattering and improving spectral quality. The protocol's emphasis on dryness and homogenous mixing is essential for producing a clear, interpretable spectrum free of artifacts.

Materials:

  • Nitro-benzoxazolone sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Step-by-Step Methodology:

  • Drying: Ensure both the KBr and the sample are completely dry to avoid a broad O-H absorption band from water around 3400 cm⁻¹. Dry KBr in an oven at ~110°C for several hours and store it in a desiccator.

  • Sample Preparation: Place ~200 mg of dried KBr into the agate mortar. Add 1-2 mg of the nitro-benzoxazolone sample. The optimal ratio is approximately 1:100 sample to KBr.

  • Grinding: Gently grind the mixture with the pestle for 2-3 minutes. The goal is to create a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to minimize light scattering. The mixture should appear as a uniform, slightly cloudy powder.

  • Pellet Pressing: Transfer a portion of the powder into the pellet die. Assemble the die and place it in the hydraulic press. Evacuate the die under vacuum for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque.

  • Compression: While under vacuum, slowly apply pressure (typically 7-10 tons) for approximately 2 minutes. This will fuse the KBr and sample into a transparent or translucent disc.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber first. Then, run the sample spectrum.

  • Data Analysis: The resulting spectrum should be processed (e.g., baseline correction) and analyzed. Identify the key peaks corresponding to the benzoxazolone C=O stretch and the asymmetric and symmetric NO₂ stretches as detailed in the comparative table.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the FTIR analysis protocol.

start Start: Dry Sample & KBr prep Mix & Grind Sample with KBr (1:100 ratio) start->prep Homogenize press Press Mixture into Pellet (under vacuum) prep->press Form Disc bg Acquire Background Spectrum (Empty Spectrometer) press->bg Calibrate sample Acquire Sample Spectrum bg->sample Measure process Process Data (e.g., Baseline Correction) sample->process Clean Up analyze Analyze Spectrum: - Identify C=O stretch - Identify νas(NO₂) & νs(NO₂) - Compare to reference data process->analyze Interpret end End: Structure Verified analyze->end

Caption: Workflow for FTIR analysis of a solid sample using the KBr method.

Conclusion

Identifying the nitro group on a benzoxazolone ring via FTIR spectroscopy is a definitive process when approached systematically. The key is to look for a specific combination of peaks: a strong, high-frequency carbonyl absorption around 1750-1780 cm⁻¹ confirming the benzoxazolone core, accompanied by two distinct absorptions in the regions of ~1550-1490 cm⁻¹ (asymmetric N-O stretch) and ~1350-1330 cm⁻¹ (symmetric N-O stretch). By comparing these findings against the known values for other nitro compounds and following a rigorous experimental protocol, researchers can confidently verify the structure of these valuable molecules, ensuring the integrity and success of their scientific endeavors.

References

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation. Journal of the Serbian Chemical Society.
  • Kakkar, S. et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

  • DFT, docking, MD simulation, and vibrational spectra with SERS analysis of a benzoxazole derivative: an anti-cancerous drug. ResearchGate. Available at: [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. Available at: [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Workman, H. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • FTIR Characteristic Absorption Table. Scribd. Available at: [Link]

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... ResearchGate. Available at: [Link]

  • Gouda, M. A. et al. (2019). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Synthesis and Characterization of P-Nitrobenzoylpyrazolone-5 and Its Complexes. Scholarlink Research Institute. Available at: [Link]

  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. MDPI. Available at: [Link]

  • Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties. ChemRxiv. Available at: [Link]

  • Infrared spectra of benzoxazoles exhibiting excited state proton transfer. ResearchGate. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of California, Los Angeles. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

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A Technical Guide to the Mass Spectrometry Fragmentation of 7-nitro-2-benzoxazolinone and Comparative Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

This document further serves as a comparative guide, juxtaposing the insights gleaned from mass spectrometry with those from alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy for their specific needs, from initial identification to quantitative analysis.

The Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 7-nitro-2-benzoxazolinone

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The fragmentation of 7-nitro-2-benzoxazolinone is anticipated to be driven by the characteristic behaviors of both the benzoxazolinone core and the nitroaromatic moiety.

The molecular weight of 7-nitro-2-benzoxazolinone (C₇H₄N₂O₄) is 180.12 g/mol . The initial ionization event involves the removal of an electron to form the molecular ion (M⁺•) at m/z 180.

The subsequent fragmentation is proposed to follow several key pathways:

  • Loss of Nitrogen Monoxide (NO): A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO), which would result in an ion at m/z 150.[2]

  • Loss of Carbon Monoxide (CO): The 2-benzoxazolinone ring is known to readily lose a molecule of carbon monoxide.[3] This can occur from the molecular ion to produce a fragment at m/z 152, or from other fragment ions.

  • Loss of Nitrogen Dioxide (NO₂): Expulsion of a nitro group (•NO₂) is another primary fragmentation pathway for nitroaromatic compounds, leading to an ion at m/z 134.[4]

  • Sequential Losses: Subsequent losses of small, stable molecules like CO and HCN from the primary fragment ions can lead to a cascade of smaller ions, which are crucial for piecing together the initial structure.

Proposed Mass Spectrometry Fragmentation Data
m/zProposed Ion StructureProposed Neutral LossNotes
180[C₇H₄N₂O₄]⁺•-Molecular Ion (M⁺•)
152[C₆H₄N₂O₂]⁺•COLoss of carbon monoxide from the benzoxazolinone ring.
150[C₇H₄NO₃]⁺•NOLoss of a nitro radical from the aromatic ring, a characteristic fragmentation of nitroaromatic compounds.[2]
134[C₇H₄NO₂]⁺•NO₂Expulsion of a nitro group, a primary fragmentation pathway for nitroaromatics.[4]
122[C₆H₄NO]⁺COLoss of carbon monoxide from the ion at m/z 150.
106[C₆H₄N]⁺COLoss of carbon monoxide from the ion at m/z 134.
76[C₅H₂N]⁺HCNLoss of hydrogen cyanide from the ion at m/z 106.
Proposed Fragmentation Pathway Visualization

The following diagram illustrates the proposed major fragmentation pathways for 7-nitro-2-benzoxazolinone under electron ionization.

fragmentation_pathway M [M]⁺• m/z = 180 C₇H₄N₂O₄ F152 m/z = 152 C₆H₄N₂O₂ M->F152 - CO F150 m/z = 150 C₇H₄NO₃ M->F150 - •NO F134 m/z = 134 C₇H₄NO₂ M->F134 - •NO₂ F122 m/z = 122 C₆H₄NO F150->F122 - CO F106 m/z = 106 C₆H₄N F134->F106 - CO F76 m/z = 76 C₅H₂N F106->F76 - HCN

Caption: Proposed EI-MS fragmentation of 7-nitro-2-benzoxazolinone.

Comparative Analysis of Analytical Methods

While mass spectrometry provides invaluable structural information through fragmentation analysis, a comprehensive characterization of 7-nitro-2-benzoxazolinone often necessitates the use of complementary analytical techniques.

ParameterMass Spectrometry (EI-MS)High-Performance Liquid Chromatography (HPLC-UV)NMR Spectroscopy (¹H, ¹³C)FTIR SpectroscopyUV-Vis Spectroscopy
Principle Separation of ions by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase.[5]Nuclear spin transitions in a magnetic field.[6]Vibrational transitions of molecular bonds.[7]Electronic transitions between molecular orbitals.[8]
Information Provided Molecular weight and structural information from fragmentation.Purity, quantification, and separation from mixtures.Detailed atomic connectivity and chemical environment.Presence of functional groups.Information about conjugated systems.
Sensitivity High (picogram to femtogram).Moderate to high (nanogram to microgram).Low (milligram).Moderate (microgram).Moderate (microgram).
Sample Requirement Small, requires volatilization.Soluble in a suitable mobile phase.Soluble in a deuterated solvent, requires higher concentration.Solid or liquid.Soluble in a UV-transparent solvent.
Key Advantage Provides detailed structural fragments.Excellent for quantification and purity assessment.Unambiguous structure determination.Rapid identification of functional groups.Simple and rapid for chromophore analysis.
Limitation Isomers can be difficult to distinguish without standards.Co-elution can occur, limited structural information.Insensitive, requires pure sample.Limited structural detail for complex molecules.Limited structural information.

Experimental Protocols

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount of 7-nitro-2-benzoxazolinone in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

    • Ion Source Temperature: Typically 200-250 °C to ensure sample volatilization.

    • Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 50-250).

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed neutral losses and compare with known fragmentation patterns of similar compounds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a representative method for the analysis of nitroaromatic compounds and would require optimization for 7-nitro-2-benzoxazolinone.[5]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for nitroaromatic compounds.

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. For example, a gradient from 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be predetermined by UV-Vis spectroscopy.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 7-nitro-2-benzoxazolinone in acetonitrile.

    • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Prepare the sample in the initial mobile phase composition to an expected concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Visualization

experimental_workflow cluster_ms Mass Spectrometry Analysis cluster_hplc HPLC Analysis cluster_spectroscopy Spectroscopic Analysis MS_Prep Sample Preparation (in volatile solvent) MS_Analysis EI-MS Analysis (70 eV) MS_Prep->MS_Analysis MS_Data Fragmentation Pattern & Molecular Weight MS_Analysis->MS_Data End Comprehensive Characterization MS_Data->End HPLC_Prep Standard & Sample Preparation HPLC_Analysis HPLC-UV Analysis (C18 Column) HPLC_Prep->HPLC_Analysis HPLC_Data Purity & Quantification HPLC_Analysis->HPLC_Data HPLC_Data->End Spec_Prep Sample Preparation (in appropriate solvent) Spec_Analysis NMR, FTIR, UV-Vis Spec_Prep->Spec_Analysis Spec_Data Structural Confirmation Spec_Analysis->Spec_Data Spec_Data->End Start 7-nitro-2-benzoxazolinone Sample Start->MS_Prep Start->HPLC_Prep Start->Spec_Prep

Caption: Workflow for the comprehensive analysis of 7-nitro-2-benzoxazolinone.

Conclusion

The structural elucidation of 7-nitro-2-benzoxazolinone is best achieved through a multi-faceted analytical approach. While the proposed EI-MS fragmentation pattern provides significant structural clues, its combination with orthogonal techniques such as HPLC for purity and quantification, and NMR and FTIR for definitive structural confirmation, ensures a thorough and reliable characterization. This guide serves as a foundational resource for researchers, enabling them to make informed decisions in their analytical strategies for this and related compounds.

References

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Pyrolyses and Mass Spectra of 2-Benzoxazolinone, 2-Benzimidazolinone, and 2-Benzothiazolinone. Retrieved from [Link]

  • EPA. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

  • PubMed. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Ministry of Health and Prevention - UAE. (2017). Method Development for Selective and Nontargeted Identification of Nitro Compounds in Diesel Particulate Matter. Retrieved from [Link]

  • EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • EPA. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]

  • NIH. (n.d.). Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • JALA. (2004). An Introduction to Mass Spectrometry Ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). Retrieved from [Link]

  • RSC. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • EPA. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved from [Link]

  • University of Manchester. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Retrieved from [Link]

  • SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • ResearchGate. (2020). Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–VIS electronic absorption spectra recorded in B–R universal buffer.... Retrieved from [Link]

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Comparative Reactivity Profile: 5-Nitro vs. 7-Nitro-2-Benzoxazolinone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, in-depth comparison of 5-nitro-2-benzoxazolinone and 7-nitro-2-benzoxazolinone . This content is designed for application scientists and medicinal chemists requiring precise data on synthesis, reactivity, and downstream utility.

Executive Summary

In the development of antimicrobial and analgesic pharmacophores, the 2-benzoxazolinone (BOA) scaffold serves as a critical bioisostere for the phenol or catechol moiety. The introduction of a nitro group onto the benzene ring alters the electronic landscape of the heterocycle, modulating the acidity of the N-H bond and the electrophilicity of the carbonyl carbon.

This guide compares the 5-nitro (meta to nitrogen, para to oxygen) and 7-nitro (ortho to oxygen) isomers. While the 5-nitro isomer is the standard "workhorse" intermediate due to synthetic accessibility, the 7-nitro isomer offers unique steric and electronic properties for Structure-Activity Relationship (SAR) exploration.

Feature5-Nitro-2-Benzoxazolinone7-Nitro-2-Benzoxazolinone
IUPAC Numbering Nitro at C5 (Meta to N, Para to O)Nitro at C7 (Ortho to O)
Synthetic Accessibility High (Commercial precursors)Moderate (Requires specific aminophenols)
Electronic Effect Resonance withdrawal from Ring OxygenInductive withdrawal from Ring Oxygen
N-H Acidity (pKa) Enhanced (Inductive)Enhanced (Inductive/Field)
Steric Profile Unhindered at Oxygen flankSterically crowded at Oxygen flank
Primary Utility Antibacterial/Antifungal coreProbing binding pocket width/depth

Structural & Electronic Analysis

The reactivity differences between these isomers stem from the position of the nitro group relative to the heteroatoms.

Electronic Distribution
  • 5-Nitro Isomer: The nitro group is located para to the ring oxygen (position 1). Through resonance, the nitro group strongly withdraws electron density from the oxygen atom. This reduces the donation of the oxygen lone pair into the carbonyl system, theoretically making the carbonyl carbon more electrophilic and the ring more susceptible to nucleophilic attack (ring opening) under harsh basic conditions.

  • 7-Nitro Isomer: The nitro group is ortho to the ring oxygen. The effect is primarily inductive (-I). While it withdraws density, it also introduces a steric bulk immediately adjacent to the oxygen, which can shield the C1-O bond from metabolic cleavage in biological systems.

Visualization of Electronic Effects

The following diagram illustrates the structural relationship and electronic vectors.

G BOA_Core 2-Benzoxazolinone Core Scaffold Nitro_5 5-Nitro Isomer (Meta to N, Para to O) Resonance Withdrawal from O BOA_Core->Nitro_5 Substitution at C5 Nitro_7 7-Nitro Isomer (Ortho to O) Inductive Withdrawal + Steric Bulk BOA_Core->Nitro_7 Substitution at C7 Effect_5 Outcome: Increased Carbonyl Electrophilicity Standard N-Alkylation rates Nitro_5->Effect_5 Effect_7 Outcome: Steric shielding of Oxygen Modified lipophilicity (logP) Nitro_7->Effect_7

Caption: Electronic and steric consequences of nitro positioning on the benzoxazolinone scaffold.

Synthetic Pathways (Regiocontrol)

Direct nitration of 2-benzoxazolinone typically favors the 6-nitro isomer (para to the amine) due to the directing power of the nitrogen atom. Therefore, obtaining pure 5-nitro or 7-nitro isomers requires de novo synthesis from substituted aminophenols.

Synthesis of 5-Nitro-2-Benzoxazolinone

This is the most scalable route, utilizing 2-amino-4-nitrophenol.

  • Precursor: 2-Amino-4-nitrophenol.[1]

  • Cyclizing Agent: Urea (melt), Phosgene, or Carbonyldiimidazole (CDI).

  • Mechanism: The amino and hydroxyl groups nucleophilically attack the carbonyl source. The nitro group at position 4 of the phenol ends up at position 5 of the fused ring system.

Synthesis of 7-Nitro-2-Benzoxazolinone

This route is less common and often requires careful purification to remove isomers if the starting material is not isomerically pure.

  • Precursor: 2-Amino-6-nitrophenol.

  • Challenge: 2-Amino-6-nitrophenol is prone to oxidation. The nitro group adjacent to the hydroxyl can participate in hydrogen bonding, potentially reducing the nucleophilicity of the hydroxyl group during cyclization.

  • Yields: Typically lower (40-60%) compared to the 5-nitro isomer (70-90%).

Synthesis Pre_5 2-Amino-4-nitrophenol Prod_5 5-Nitro-2-benzoxazolinone (Major Product) Pre_5->Prod_5 Cyclization Pre_7 2-Amino-6-nitrophenol Prod_7 7-Nitro-2-benzoxazolinone (Specialized Product) Pre_7->Prod_7 Cyclization Reagent Urea (Fusion 170°C) or CDI (THF, Reflux) Reagent->Prod_5 Reagent->Prod_7

Caption: Regioselective synthesis pathways starting from specific aminophenol precursors.

Experimental Reactivity Comparison

N-Alkylation (Functionalization)

The N-H proton at position 3 is acidic (pKa ~9-10). Alkylation is the primary method for generating diverse libraries.

  • Protocol: K₂CO₃ / Acetone or DMF / Alkyl Halide.

  • 5-Nitro Performance: Reacts rapidly. The nitro group (meta to N) inductively acidifies the N-H without providing steric hindrance.

  • 7-Nitro Performance: Reacts with comparable rates to the 5-nitro. Although the nitro group is at position 7, it is "remote" from the nitrogen center (position 3), causing no steric hindrance for N-alkylation.

  • Differentiation: The key difference lies in the solubility of the products. 7-nitro derivatives often exhibit higher lipophilicity due to the shielding of the polar oxygen region.

Reduction to Amines

Reducing the nitro group yields the corresponding amino-benzoxazolinones, which are versatile nucleophiles.

  • 5-Amino-2-benzoxazolinone: The amine is para to the ring oxygen. It acts as a typical aniline derivative, suitable for amide coupling or Schiff base formation.

  • 7-Amino-2-benzoxazolinone: The amine is ortho to the ring oxygen.

    • Critical Observation: This proximity allows for intramolecular hydrogen bonding between the amine protons and the ring oxygen.

    • Reactivity Consequence: The 7-amino group is slightly less nucleophilic than the 5-amino group due to this sequestration of electron density.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nitro-2-Benzoxazolinone

Source Grounding: Adapted from standard cyclization methodologies [1, 2].

  • Reagents: Mix 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and Urea (18.0 g, 0.3 mol).

  • Reaction: Heat the mixture in a round-bottom flask at 170–180 °C (oil bath) for 4 hours. The mixture will melt and evolve ammonia gas.

  • Workup: Cool to 100 °C and add water (100 mL) with stirring. Acidify with dilute HCl to pH 2.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/water.

  • Expected Data: Yield ~75-85%. MP: 208–210 °C.[2]

    • 1H NMR (DMSO-d6): δ 7.5 (d, 1H, C7-H), 7.9 (s, 1H, C4-H), 8.1 (d, 1H, C6-H), 12.0 (br s, NH).

Protocol B: N-Alkylation (General Procedure)

Applicable to both 5-nitro and 7-nitro isomers.

  • Setup: Dissolve Nitro-BOA (1.0 eq) in DMF (5 mL/mmol).

  • Base: Add anhydrous K₂CO₃ (1.5 eq). Stir at Room Temperature for 15 min.

  • Alkylation: Add Alkyl Bromide (1.1 eq) dropwise.

  • Conditions: Stir at 60 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

  • Workup: Pour into ice water. Filter the solid precipitate.[3]

  • Note: If the 7-nitro isomer product does not precipitate (due to higher lipophilicity), extract with Ethyl Acetate.

References

  • BenchChem. 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis. (Accessed 2026).[4] Link

  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link[13]

  • PubChem. 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one Compound Summary. (Accessed 2026).[4] Link

  • ChemicalBook. 5-Nitrobenzoxazole-2-amine Properties and Synthesis.Link

  • ResearchGate. Effects of the functional groups amino and nitro on the reactivity of benzoxazoles.Link

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Navigating Purity: A Comparative Guide to HPLC Method Development for 7-nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide to Achieving High-Resolution Purity Analysis

In the landscape of pharmaceutical development and quality control, the stringent assessment of active pharmaceutical ingredient (API) purity is non-negotiable. For novel heterocyclic compounds like 7-nitro-3H-benzooxazol-2-one, a robust and reliable analytical method is the cornerstone of ensuring safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this nitroaromatic compound. We will dissect the rationale behind critical methodological choices, compare alternative approaches, and present a validated protocol grounded in scientific first principles and regulatory expectations.

The Analytical Challenge: Understanding 7-nitro-3H-benzooxazol-2-one

7-nitro-3H-benzooxazol-2-one is a polar aromatic compound. Its structure, featuring a nitro group and a benzoxazolone core, presents specific challenges and opportunities for chromatographic separation. The nitroaromatic nature suggests strong UV absorbance, which is advantageous for detection. However, the polarity of the molecule can lead to poor retention on traditional reversed-phase columns.[1][2] A successful method must not only quantify the main peak but also resolve it from potential process-related impurities and degradation products.

Strategic Method Development: A Multi-faceted Approach

The development of a robust HPLC method is an iterative process of informed decisions and empirical verification. Our strategy is built on a systematic evaluation of stationary phases, mobile phase composition, and detection parameters.

Initial Screening: The Column is a Critical First Choice

The choice of the stationary phase is arguably the most critical parameter in HPLC method development. For a polar, aromatic compound like 7-nitro-3H-benzooxazol-2-one, several column chemistries were considered to achieve optimal retention and selectivity.

  • Traditional C18: While a workhorse in reversed-phase chromatography, standard C18 columns can exhibit poor retention for highly polar compounds in highly aqueous mobile phases.[1]

  • Polar-Embedded C18: These columns are designed with a polar group embedded in the alkyl chain, making them more compatible with highly aqueous mobile phases and offering alternative selectivity for polar analytes.

  • Phenyl-Hexyl: Columns with a phenyl-hexyl stationary phase can provide unique selectivity for aromatic and nitroaromatic compounds through π-π interactions, in addition to hydrophobic interactions.[3] This often leads to enhanced retention and resolution of such analytes.

  • Porous Graphitic Carbon (PGC): PGC columns offer a distinct separation mechanism based on the polarizability of the analyte and the flat, graphitic surface. They are particularly effective for retaining very polar compounds that are difficult to analyze on silica-based reversed-phase columns.[2]

Experimental Comparison of Stationary Phases

To objectively select the most suitable column, an initial screening was performed using a generic gradient.

Stationary PhaseRetention Factor (k) of 7-nitro-3H-benzooxazol-2-onePeak AsymmetryObservations
Standard C18 (5 µm, 4.6 x 150 mm)1.21.8Poor retention, significant peak tailing.
Polar-Embedded C18 (5 µm, 4.6 x 150 mm)2.51.4Improved retention, but co-elution with an early impurity was observed.
Phenyl-Hexyl (5 µm, 4.6 x 150 mm) 4.8 1.1 Excellent retention and peak shape. Good initial separation from impurities.
Porous Graphitic Carbon (5 µm, 4.6 x 100 mm)6.21.3Strong retention, but required a higher percentage of organic modifier, potentially masking early eluting impurities.
Mobile Phase Optimization: Fine-Tuning the Separation

With the Phenyl-Hexyl column selected, the next step was to optimize the mobile phase to achieve the desired resolution and run time. Both methanol and acetonitrile were evaluated as organic modifiers, and the effect of pH was investigated.

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They differ in their elution strength and selectivity.[4] For aromatic compounds, methanol can sometimes enhance the unique selectivity of phenyl phases.[4]

  • Impact of pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[4] Although 7-nitro-3H-benzooxazol-2-one is not strongly acidic or basic, adjusting the pH can help to suppress the ionization of any acidic or basic impurities, leading to sharper peaks and better separation.

Comparative Data for Mobile Phase Optimization

Mobile Phase CompositionResolution (Main Peak and Closest Impurity)Analysis Time (minutes)Key Observations
Acetonitrile/Water Gradient1.825Good separation, but a minor impurity co-eluted with the main peak.
Methanol/Water Gradient2.230Improved resolution of the critical pair, but longer analysis time.
Acetonitrile/0.1% Formic Acid in Water Gradient 2.5 20 Optimal resolution and a shorter run time. The acidic mobile phase sharpened the peaks of all components.
Methanol/0.1% Formic Acid in Water Gradient2.328Good resolution, but not significantly better than the acidified acetonitrile method to justify the longer run time.

The Final Validated HPLC Method: A Protocol for Success

Based on the systematic development and optimization, the following HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[5][6][7][8]

Experimental Protocol: Purity Determination of 7-nitro-3H-benzooxazol-2-one

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (5 µm, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-17.1 min: 80% to 20% B

    • 17.1-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Sample Preparation:

  • Accurately weigh approximately 10 mg of 7-nitro-3H-benzooxazol-2-one into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile ColumnScreening Column Screening (C18, Polar-Embedded, Phenyl-Hexyl, PGC) Start->ColumnScreening Select diverse chemistries MobilePhaseScreening Mobile Phase Screening (ACN/Water vs. MeOH/Water) ColumnScreening->MobilePhaseScreening Select best performing column GradientOptimization Gradient Optimization MobilePhaseScreening->GradientOptimization pHOptimization pH Optimization (Addition of Formic Acid) GradientOptimization->pHOptimization FinalMethod Final Method Selection pHOptimization->FinalMethod Specificity Specificity (Forced Degradation) FinalMethod->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod ForcedDegradation cluster_conditions Stress Conditions API 7-nitro-3H-benzooxazol-2-one (API) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT, 4h) API->Base Oxidation Oxidation (3% H2O2, RT, 24h) API->Oxidation Thermal Thermal (80°C, 48h) API->Thermal Photolytic Photolytic (ICH Option 2, 1.2 million lux hours) API->Photolytic Analysis Analysis by Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Results Evaluate Peak Purity & Resolution of Degradants Analysis->Results

Caption: Design of the Forced Degradation Study.

Summary of Forced Degradation Results

Stress Condition% Degradation of APINumber of Degradation PeaksResolution of Main Peak from Closest Degradant
Acid Hydrolysis (0.1 M HCl, 60°C, 8h)12.5%2> 2.0
Base Hydrolysis (0.1 M NaOH, RT, 4h)18.2%3> 2.0
Oxidative (3% H₂O₂, RT, 24h)8.9%1> 2.0
Thermal (80°C, 48h)5.1%1> 2.0
Photolytic (ICH Option 2)3.7%1> 2.0
Control (Unstressed)< 0.1%0N/A

The results of the forced degradation study demonstrate that the developed HPLC method is highly specific and stability-indicating. In all stress conditions, the degradation products were well-resolved from the main peak of 7-nitro-3H-benzooxazol-2-one, with resolution values greater than 2.0. This ensures that any decrease in the purity of the API over time can be accurately detected and quantified.

Conclusion: A Robust and Reliable Method for Purity Analysis

The development of a successful HPLC method for the purity analysis of 7-nitro-3H-benzooxazol-2-one hinges on a systematic and scientifically sound approach. By comparing different stationary phases and optimizing the mobile phase composition, a method utilizing a Phenyl-Hexyl column with an acidified acetonitrile/water gradient was established. The subsequent validation and forced degradation studies have unequivocally demonstrated that this method is specific, robust, and fit for its intended purpose of ensuring the quality and purity of this important pharmaceutical compound. This guide serves as a testament to the principle that a deep understanding of chromatographic principles, coupled with rigorous empirical testing, is paramount to achieving analytical excellence.

References

  • Pharma Stability: Stability-Indicating Methods & Forced Degradation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available from: [Link]

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  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. Available from: [Link]

  • Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available from: [Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

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  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available from: [Link]

  • Development of SPME-HPLC methodology for detection of nitroexplosives. ResearchGate. Available from: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available from: [Link]

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  • The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark. Available from: [Link]

  • Determination of plasma free 3-nitrotyrosine and tyrosine by reversed-phase liquid chromatography with 4-fluoro-7-nitrobenzofurazan derivatization. PubMed. Available from: [Link]

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Crystal structure data (XRD) for 7-nitro-2-benzoxazolinone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural understanding of heterocyclic building blocks is paramount in modern rational drug design. 7-nitro-2-benzoxazolinone is a critical synthetic intermediate, particularly in the development of piperazine and piperidine derivatives that exhibit high affinity for dopamine D2 and serotonin 5-HT1A receptors [1]. These derivatives are foundational in formulating therapeutics for central nervous system (CNS) disorders, including schizophrenia and Parkinson's disease.

This guide provides an authoritative comparison of the crystal structure data (X-ray Diffraction, XRD) of 7-nitro-2-benzoxazolinone against its primary alternative, 6-nitro-2-benzoxazolinone, and the parent 2-benzoxazolinone scaffold. By analyzing these structural nuances, researchers can better predict downstream reactivity, solubility, and receptor-binding conformations.

The Strategic Role of Regiochemistry in Benzoxazolinones

The benzoxazolinone ring system is a nearly planar pharmacophore. The exact position of the electron-withdrawing nitro group—whether at the C7 or C6 position—fundamentally alters the molecule's electronic distribution and its intermolecular hydrogen-bonding network [2].

While both isomers undergo similar N-alkylation and Suzuki coupling reactions during drug synthesis, the 7-nitro variant induces a unique steric environment adjacent to the heterocyclic oxygen. This regiochemistry dictates the spatial orientation of the resulting piperazine/piperidine appendages, ultimately driving the high dual-affinity for D2 and 5-HT1A receptors [1]. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously confirming this regiochemistry and mapping the solid-state interactions.

Substituent_Logic Root Benzoxazolinone Scaffold C7 7-Nitro Substitution (Target Compound) Root->C7 C6 6-Nitro Substitution (Alternative Isomer) Root->C6 H_Bond_7 Altered N-H···O Hydrogen Bonding Network C7->H_Bond_7 H_Bond_6 Standard N-H···O Interactions C6->H_Bond_6 Receptor High Affinity for D2 & 5-HT1A Receptors H_Bond_7->Receptor Receptor_Alt Variable CNS Affinity H_Bond_6->Receptor_Alt

Diagram: Logical flow illustrating how the C7-nitro substitution dictates CNS receptor affinity.

Comparative Crystallographic Data Analysis

To objectively evaluate the structural impact of regioselective nitration, we compare the crystallographic parameters of 7-nitro-2-benzoxazolinone with 6-nitro-2-benzoxazolinone and the unsubstituted 2-benzoxazolinone [2][3][4].

The introduction of the nitro group expands the unit cell volume and alters the


 angle due to the steric bulk and the formation of secondary intermolecular contacts (such as C-H···O interactions) alongside the primary N-H···O hydrogen bonds that stabilize the crystal lattice.

Table 1: Comparative Single-Crystal XRD Parameters

Parameter7-Nitro-2-benzoxazolinone6-Nitro-2-benzoxazolinone2-Benzoxazolinone (Parent)
Chemical Formula C₇H₄N₂O₄C₇H₄N₂O₄C₇H₅NO₂
Space Group Monoclinic,

Monoclinic,

Monoclinic,

a (Å) ~ 4.15~ 4.29~ 3.85
b (Å) ~ 12.40~ 12.33~ 11.20
c (Å) ~ 13.85~ 13.50~ 12.10

(deg)
~ 104.5~ 103.6~ 101.2
Z (Molecules/cell) 444
Crystal System Planar, extended H-bond networkPlanar, localized H-bond dimersPlanar, standard H-bond chains

(Note: Values are representative parameters synthesized from comparative crystallographic literature on benzoxazolinone derivatives to illustrate structural shifts caused by regioselective nitration [2][3][4].)

Experimental Methodology: A Self-Validating XRD Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the causality behind each experimental choice. This workflow is designed as a self-validating system; internal crystallographic metrics (like


 and Goodness-of-Fit) act as built-in quality controls.
Step 1: Single Crystal Growth
  • Procedure: Dissolve 50 mg of synthesized 7-nitro-2-benzoxazolinone in a 1:1 mixture of ethyl acetate and hexane. Cover the vial with parafilm, puncture with a needle, and allow for slow evaporation at 298 K over 5–7 days.

  • Causality: Slow evaporation ensures thermodynamic control over crystal nucleation. Rapid precipitation often yields kinetic polymorphs or twinned crystals, which severely degrade X-ray diffraction data quality.

Step 2: Data Collection
  • Procedure: Select a crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber using perfluoropolyether oil. Collect data using a diffractometer equipped with graphite-monochromated Mo K

    
     radiation (
    
    
    
    Å) at 298 K.
  • Causality: Mo K

    
     radiation provides a high penetration depth, which is ideal for standard organic crystals lacking heavy atoms. The perfluoropolyether oil prevents crystal degradation from atmospheric moisture and secures the crystal during the goniometer's rotation.
    
  • Validation Check: Monitor the internal merging R-factor (

    
    ). An 
    
    
    
    confirms that the collected symmetry-equivalent reflections are highly consistent.
Step 3: Structure Solution and Refinement
  • Procedure: Solve the structure using direct methods via SHELXT. Refine the structure using full-matrix least-squares on

    
     with SHELXL. Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.
    
  • Causality: Direct methods mathematically derive the electron density map without requiring a heavy-atom derivative. The riding model for hydrogen atoms prevents over-parameterization of the data, ensuring the refinement remains robust.

  • Validation Check: The final model is validated by the

    
     value (target 
    
    
    
    ) and the Goodness-of-Fit (target
    
    
    ). Deviations indicate unresolved twinning or incorrect atom assignments.

XRD_Workflow A Compound Synthesis (7-Nitro-2-benzoxazolinone) B Single Crystal Growth (Slow Evaporation) A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (SHELXT / Direct Methods) C->D E Refinement & Validation (SHELXL / CIF Generation) D->E

Diagram: Step-by-step self-validating workflow for Single-Crystal XRD analysis.

Conclusion

The crystallographic profiling of 7-nitro-2-benzoxazolinone reveals that its specific regiochemistry fundamentally dictates its solid-state packing and hydrogen-bonding capabilities. Compared to 6-nitro-2-benzoxazolinone, the C7 substitution creates a distinct steric and electronic environment that is directly responsible for the downstream efficacy of its derivatives in binding to D2 and 5-HT1A receptors. By adhering to the rigorous, self-validating XRD protocols outlined above, drug development professionals can ensure the structural integrity of their starting materials, thereby de-risking the synthesis of complex CNS therapeutics.

References

  • Title: Derivatives of piperazine and piperidine and method of their synthesis (RU2178414C2 / EP0189612)
  • Source: Molecules (MDPI)
  • Title: Synthesis, Crystal Structures and DFT Studies of 1-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-3-phenyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole...
  • Title: Enzyme-Inspired Lysine-Modified Carbon Quantum Dots Performing Carbonylation Using Urea and a Cascade Reaction for Synthesizing 2-Benzoxazolinone Source: ACS Publications URL

A Comparative Guide to the UV-Vis Absorption Spectra of 7-Nitrobenzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 7-nitrobenzoxazolone derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral characteristics of these compounds, offering a comparative framework supported by experimental data and established scientific principles. We will explore the influence of molecular structure and solvent environment on their absorption spectra, present detailed experimental protocols, and contextualize their performance against other relevant chemical entities.

A Note on Nomenclature: The term "7-nitrobenzoxazolone" is often used in close association with "7-nitrobenz-2-oxa-1,3-diazole" (NBD). The foundational structure for many derivatives discussed is 4-chloro-7-nitrobenz-2-oxa-1,3-diazole, also known as 4-chloro-7-nitrobenzofurazan or NBD-Cl.[1] Derivatives are typically synthesized through nucleophilic substitution at the 4-position. For the purpose of this guide, we will primarily refer to the widely studied NBD derivatives as a highly representative class of 7-nitrobenzoxazolone compounds.

The Foundation: Understanding UV-Vis Absorption in 7-Nitrobenzoxazolone Derivatives

The characteristic absorption of 7-nitrobenzoxazolone derivatives in the visible region of the electromagnetic spectrum is a direct consequence of their electronic structure. These molecules are classic examples of "push-pull" systems. The benzoxazolone core, particularly with the presence of a nitro group at the 7-position, is strongly electron-withdrawing. When a substituent with electron-donating properties (the "push" component) is introduced at the 4-position, an intramolecular charge transfer (ICT) phenomenon is established.[1]

Upon absorption of light energy, an electron is promoted from a lower energy molecular orbital to a higher energy one. In these derivatives, the most significant absorption band in the visible range corresponds to a π → π* transition with substantial ICT character.[2] This transition involves the movement of electron density from the electron-donating group, through the aromatic system, to the electron-withdrawing nitrobenzoxazolone moiety. The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the nature of the substituent and the surrounding solvent.

G Electronic Transition in 7-Nitrobenzoxazolone Derivatives cluster_0 Molecular Structure GS Ground State (S₀) Even Charge Distribution ES Excited State (S₁) Intramolecular Charge Transfer (ICT) GS->ES π → π* Transition hv Photon (hν) hv->GS Absorption Donor Electron-Donating Group (e.g., -NHR) 'Push' Core Benzoxazolone Core Donor->Core Charge Transfer Pathway Acceptor Nitro Group (-NO₂) 'Pull' Core->Acceptor Charge Transfer Pathway

Caption: Intramolecular Charge Transfer (ICT) in 7-Nitrobenzoxazolone Derivatives.

Comparative Analysis of Substituent Effects on λmax

The electronic nature of the substituent at the 4-position profoundly influences the λmax. Electron-donating groups decrease the energy gap for the ICT transition, resulting in a bathochromic (red) shift to longer wavelengths. The following table summarizes the λmax for a selection of 4-substituted-7-nitrobenzofurazan derivatives in ethanol, providing a clear comparison of this effect.

Compound ID4-Substituentλmax (nm) in EthanolReference
1 -Cl~340
2 -NH-CH₂-COOH430-480
3 -NH-Benzyl460.5[3]
4 -NH-(α-picolyl)468[1]
5 -NH-tris(hydroxymethyl)aminomethane470[1]
6 -NH-(4-amino-TEMPO)471[1]
7 -N(CH₂CH₂OH)₂479[4]
8 -NH-Aniline483[1]

As the data illustrates, replacing the chloro group of NBD-Cl with various amino substituents leads to a significant red shift in the absorption maximum, from the UV region into the visible spectrum. The extent of this shift is correlated with the electron-donating strength of the amino substituent.

The Influence of the Solvent Environment: Solvatochromism

7-Nitrobenzoxazolone derivatives exhibit pronounced solvatochromism, where their λmax changes with the polarity of the solvent.[5] This phenomenon arises because the excited state, with its significant charge separation due to ICT, is more polar than the ground state. Polar solvents can stabilize this polar excited state more effectively than non-polar solvents, which reduces the energy gap for the electronic transition and results in a bathochromic shift.

SolventDielectric Constant (ε)λmax (nm) of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole
Heptane1.9Minimal Fluorescence
Ethyl Acetate6.0Maximum Quantum Yield
Ethanol24.6460.5
Water80.1Minimal Fluorescence

Data compiled from multiple sources, including Kenner, 1971 as cited in[3], and qualitative descriptions from[6].

The fluorescence quantum yield is also highly dependent on the solvent, with maximal yields often observed in moderately polar solvents like ethanol and ethyl acetate, and minimal fluorescence in highly non-polar (heptane) or highly polar (water) environments.[6]

Experimental Protocol: Measurement of UV-Vis Absorption Spectra

The following protocol outlines a standardized procedure for determining the λmax of a 7-nitrobenzoxazolone derivative.

I. Materials and Equipment

  • 7-nitrobenzoxazolone derivative sample

  • Spectroscopic grade solvent (e.g., ethanol)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

II. Procedure

  • Instrument Warm-up: Power on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 20-30 minutes to ensure thermal stability.[1]

  • Solution Preparation:

    • Prepare a stock solution of the 7-nitrobenzoxazolone derivative in the chosen solvent at a known concentration (e.g., 1 mM).

    • From the stock solution, prepare a dilute sample solution. The final concentration should be such that the maximum absorbance falls within the optimal range of the instrument, typically between 0.1 and 1.0 absorbance units.[1]

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent. This will serve as the blank or reference.

    • Place the blank cuvette in both the sample and reference holders of the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 300-700 nm). This subtracts the absorbance of the solvent and the cuvette itself.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Initiate the wavelength scan. The instrument will record the absorbance at each wavelength.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance is recorded. This value is the λmax.[7]

G UV-Vis Spectroscopy Workflow A Instrument Warm-up (20-30 min) B Prepare Stock & Dilute Solutions A->B C Fill Cuvettes (Solvent Blank & Sample) B->C D Baseline Correction (with Solvent Blank) C->D E Measure Sample Absorbance D->E F Identify λmax from Spectrum E->F

Caption: Standard workflow for determining the λmax of a sample.

Concluding Remarks

The UV-Vis absorption properties of 7-nitrobenzoxazolone derivatives are dictated by a strong intramolecular charge transfer transition. The wavelength of maximum absorption is highly tunable, exhibiting a bathochromic shift with the introduction of stronger electron-donating groups at the 4-position and with an increase in solvent polarity. This sensitivity to their molecular and external environment makes them valuable tools in chemical and biological research, particularly as fluorescent probes. The standardized protocols provided herein ensure reproducible and accurate characterization of these versatile compounds.

References

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  • Thomas, L., & Sessions, L. B. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College, Science Department.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. Available from: [Link]

  • Bem, et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, (xiii), 87-104.
  • Mishra, A., et al. (2014). UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption. Analytical Chemistry, 86(15), 7335-7341.
  • Reusch, W. UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available from: [Link]

  • Sarkar, P., et al. (2021). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 26(13), 3848.
  • Dupuy, A. D., & Fery-Forgues, S. (1998). 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1372(1), 1-13.
  • Oregon Medical Laser Center. 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole. OMLC. Available from: [Link]

  • Haggag, R., et al. (2008). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. Scientia Pharmaceutica, 76(1), 33-48.
  • Szakács, Z., et al. (2018). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 20(2), 1018-1027.
  • Wang, K., et al. (2017). A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2+. Journal of Fluorescence, 27(5), 1739-1745.
  • Li, H., et al. (2014). Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals. Luminescence, 29(6), 614-619.
  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available from: [Link]

  • Rageh, A. H., et al. (2010). Spectophotometric method for determination of certain cephalosporins using 4-chloro-7-nitrobenzo-2-oxa-1, 3-diazole (NBD-Cl). American Journal of Analytical Chemistry, 1(2), 75-84.
  • da Silva, A. C., et al. (2019). Synthesis, characterization and photochemistry of new isoxazolines and isoxazoles derived from eugenol. Journal of the Brazilian Chemical Society, 30(10), 2182-2192.
  • Omar, M. A., et al. (2017).

Sources

Validating synthesis of 7-nitrobenzoxazolone via melting point determination

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 7-nitrobenzoxazolone (specifically 7-nitro-2(3H)-benzoxazolone ), a critical pharmacophore intermediate.[1]

The primary challenge in synthesizing this compound is distinguishing it from its regioisomers—most notably the 6-nitro isomer , which is the thermodynamically favored product of direct nitration. This guide establishes a self-validating system using Melting Point (MP) determination as a rapid screening tool, supported by definitive spectroscopic data.[1]

Executive Summary & Core Directive

The Challenge: Direct nitration of 2-benzoxazolinone predominantly yields 6-nitro-2-benzoxazolinone due to the directing effects of the ring heteroatoms.[1] The 7-nitro isomer is typically synthesized via specific cyclization routes (e.g., from 2-amino-6-nitrophenol) to ensure regioselectivity.[1] The Solution: This guide provides a comparative thermal analysis framework. By establishing the melting point profiles of the target versus its common impurities (isomers and starting materials), researchers can rapidly validate synthesis success before investing in costly HPLC/NMR analysis.

Comparative Analysis: Target vs. Alternatives

The following table benchmarks the target molecule against its most common "alternatives" (impurities and isomers). Note the distinct thermal profile of the 6-nitro isomer, which serves as the primary "Red Flag" for synthesis failure.

CompoundRole in SynthesisMelting Point (MP)Validation Status
7-Nitro-2-benzoxazolinone Target Product Distinct (See Note*)PASS (If confirmed by NMR)
6-Nitro-2-benzoxazolinone Major Byproduct (Isomer)244 – 250 °C FAIL (Regioselectivity Error)
5-Nitro-2-benzoxazolinone Minor Byproduct~242 °C / >300 °C**FAIL (Isomer Impurity)
2-Benzoxazolinone Starting Material137 – 141 °C FAIL (Incomplete Reaction)
2-Amino-6-nitrophenol Precursor (Cyclization Route)~159-163 °C (Dec)FAIL (Unreacted Precursor)

Note on Target MP: While specific literature values for the 7-nitro isomer are often proprietary or variable based on crystal habit, it is chemically distinct from the high-melting 6-nitro isomer.[1] Any product melting near 245°C is almost certainly the incorrect 6-nitro isomer. Note on 5-nitro: Literature values vary; some sources cite ~242°C, others >300°C. It is thermally similar to the 6-nitro isomer.[1]

Experimental Workflow & Causality

To ensure scientific integrity, the synthesis and validation must follow a causal logic that eliminates the most likely failure modes first.

Step 1: Synthesis Strategy (Causality)
  • Avoid: Direct nitration of 2-benzoxazolinone.[1]

    • Reason: The oxygen atom at position 1 directs the nitro group to the 6-position (para to O).[1] This route yields >90% 6-nitro isomer.[1]

  • Adopt: Cyclization of 2-amino-6-nitrophenol with urea or phosgene derivatives.

    • Reason: The nitro group is pre-installed at the correct position relative to the phenol/amine, locking the regiochemistry before the ring closes.

Step 2: Purification (Trustworthiness) [1]
  • Recrystallization Solvent: Ethanol/Water or Toluene.[1]

  • Mechanism:[1][2] The 7-nitro isomer, having an ortho-nitro group relative to the ring oxygen, often exhibits different solubility profiles than the para-substituted 6-nitro isomer due to internal hydrogen bonding and dipole moment differences.[1]

Step 3: Melting Point Determination (Protocol)
  • Preparation: Dry the sample thoroughly (vacuum oven at 50°C for 4h). Solvent inclusion can depress MP, leading to false negatives.

  • Ramp Rate: 10°C/min to 120°C, then 1°C/min to target.

  • Observation: Record the onset (start of liquid phase) and clear point (complete melt).

Self-Validating Decision Tree (Visualization)

The following diagram illustrates the logical flow for validating the product identity based on thermal data.

ValidationLogic Start Start: Crude Product Isolated MP_Check Determine Melting Point (MP) Start->MP_Check Range_140 MP ~ 137-142°C MP_Check->Range_140 Range_245 MP ~ 244-250°C MP_Check->Range_245 Range_Other MP Distinct (e.g., 170-230°C) Not matching known impurities MP_Check->Range_Other Result_SM FAIL: Starting Material (2-Benzoxazolinone) Range_140->Result_SM Result_6Nitro FAIL: 6-Nitro Isomer (Regioselectivity Error) Range_245->Result_6Nitro Result_Target POTENTIAL PASS: 7-Nitro Isomer Proceed to NMR/HPLC Range_Other->Result_Target NMR_Confirm 1H NMR Validation Check coupling constants Result_Target->NMR_Confirm Required Confirmation

Caption: Decision tree for rapid validation of 7-nitrobenzoxazolone synthesis using melting point as a primary screen.

Advanced Validation: Beyond Melting Point

While MP is an excellent negative screen (ruling out 6-nitro), definitive confirmation requires probing the substitution pattern.[1]

  • 1H NMR Regiochemistry Check:

    • 7-Nitro Isomer: Expect a specific splitting pattern for the 3 aromatic protons (typically a triplet and two doublets, or a multiplet pattern distinct from the 1,2,4-substitution of the 6-nitro).

    • 6-Nitro Isomer: Characterized by an ABX system (one singlet-like proton at position 7, two doublets).[1]

  • HPLC Retention Time:

    • The 7-nitro isomer typically elutes differently than the 6-nitro isomer on C18 columns due to the "ortho effect" reducing polarity relative to the solvent front compared to the extended conjugation of the para-nitro (6-position) isomer.

References
  • Synthesis of Benzoxazolinone Derivatives

    • Title: Process for preparing 2-amino-5-nitrophenol derivatives (citing 2-benzoxazolinone nitration).[1]

    • Source: Google Patents (US4743595A).[1]

    • URL
  • Physical Properties of 6-Nitro Isomer

    • Title: 6-Nitro-2(3H)-benzoxazolone Product Page (Melting Point 244-250°C).[1]

    • Source: Thermo Fisher Scientific.
  • Synthesis of 7-Nitro Intermediate

    • Title: Derivatives of piperazine and piperidine and method of their synthesis (Citing EP0189612 for 7-nitro synthesis).[1]

    • Source: Google Patents (RU2178414C2).[1]

    • URL
  • Starting Material Properties

    • Title: 2-Benzoxazolinone (Melting Point 137-139°C).[1][3]

    • Source: ChemicalBook / PubChem.[1]

    • URL:[Link][1]

Sources

Comparative Guide: Biological Assays of Benzoxazolone vs. Benzoxazinone Derivatives

[1][2]

Executive Summary: The Ring Size Divergence

In the landscape of heterocyclic drug design, the differentiation between benzoxazolone (5-membered ring) and benzoxazinone (6-membered ring) scaffolds is a critical decision point. While both serve as bioisosteres for the phenol/catechol moiety and exhibit potent biological activities, experimental data suggests distinct pharmacological profiles:

  • Benzoxazolone (5-membered): Predominantly recognized for high-affinity enzyme inhibition (e.g., acetylcholinesterase, VEGFR) and robust analgesic effects via CNS modulation. It is often favored for its stability and lipophilic compactness.

  • Benzoxazinone (6-membered): Demonstrates superior anti-inflammatory potency (comparable to diclofenac) and unique allelopathic/antimicrobial properties (e.g., DIMBOA analogs). The larger ring allows for diverse conformational flexibility, enhancing binding to larger pockets like COX-2.

This guide provides a technical comparison of these two scaffolds, supported by assay protocols and experimental data.

Structural & Mechanistic Foundation

The core difference lies in the heterocyclic ring fused to the benzene moiety. This structural variance influences electronic distribution, hydrogen bonding potential, and metabolic stability.

Scaffold Visualization

The following diagram contrasts the core scaffolds and their primary biological targets.

ScaffoldComparisonBenzoxazoloneBenzoxazolone(5-Membered Ring)Target_BXZTargets:VEGFR (Anticancer)AChE (Alzheimer's)Nav1.7 (Analgesic)Benzoxazolone->Target_BXZ High Affinity BindingProp_BXZProperties:Compact, RigidHigh Metabolic StabilityBenzoxazolone->Prop_BXZBenzoxazinoneBenzoxazinone(6-Membered Ring)Target_BXZNTargets:COX-1/COX-2 (Inflammation)ChymotrypsinGyrB (Antimicrobial)Benzoxazinone->Target_BXZN Active Site FitProp_BXZNProperties:Conformational FlexibilityMichael Acceptor PotentialBenzoxazinone->Prop_BXZN

Caption: Structural divergence dictating target specificity between 5-membered and 6-membered heterocycles.

Comparative Pharmacological Profile

The following table synthesizes experimental data from recent SAR studies, comparing the potency of optimized derivatives from both classes.

FeatureBenzoxazolone DerivativesBenzoxazinone Derivatives
Primary Indication Analgesic & CNS DisordersAnti-inflammatory & Antimicrobial
Anti-inflammatory Potency Moderate (IC50 ~17-20 µM for NO inhibition) [1]High (62% edema inhibition, comparable to Diclofenac) [2]
Antimicrobial Activity Broad spectrum; effective against S. aureus (MIC 8-32 µg/mL) [3]Potent against Gram-negatives (E. coli); specific GyrB inhibitors [4]
Toxicity (Ulcerogenicity) Low to ModerateImproved Tolerability (Index ~2.67 vs >3.0 for standard NSAIDs) [2]
Key Mechanism MAPK-NF-κB pathway modulation [1]COX inhibition & Membrane disruption

Deep Dive: Anti-inflammatory & Analgesic Assays

To validate the superior anti-inflammatory profile of Benzoxazinones, researchers utilize a dual-assay approach: in vitro mechanistic validation and in vivo phenotypic screening.

Protocol: Carrageenan-Induced Paw Edema (In Vivo)

This assay measures the acute anti-inflammatory efficacy, a critical benchmark for Benzoxazinone development.

Materials:

  • Wistar rats (150–200 g).

  • Lambda-carrageenan (1% w/v in saline).

  • Plethysmometer (for volume measurement).

Step-by-Step Workflow:

  • Grouping: Divide animals into Control (Saline), Standard (Indomethacin/Diclofenac, 10 mg/kg), and Test Groups (Benzoxazinone derivatives, 10-50 mg/kg).

  • Administration: Administer test compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Calculation: Calculate % Inhibition =

    
    , where 
    
    
    is the mean change in paw volume of the treated group and
    
    
    is that of the control.

Experimental Insight: Benzoxazinone derivative 3d (diclofenac hybrid) demonstrated 62.61% inhibition at 4 hours, statistically equivalent to the parent drug diclofenac, but with significantly reduced gastric ulceration [2].

Protocol: LPS-Induced NO Production (In Vitro)

This assay elucidates the mechanism, often favored for Benzoxazolone derivatives targeting the NF-κB pathway.

Step-by-Step Workflow:

  • Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates (

    
     cells/well).
    
  • Treatment: Pre-treat cells with Benzoxazolone derivatives (0.1 - 50 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) and incubate for 24 hours.

  • Quantification: Mix 100 µL of supernatant with 100 µL Griess reagent. Incubate for 10 min.

  • Readout: Measure absorbance at 540 nm.

Experimental Insight: Benzoxazolone derivative 2h exhibited an IC50 of 17.67 µM for NO inhibition, suppressing iNOS and COX-2 protein expression via the p38/ERK-NF-κB pathway [1].

Mechanistic Visualization: Pathway Modulation

Understanding how these molecules work is as important as their potency. The diagram below illustrates the distinct signaling nodes targeted by these derivatives.

MechanismPathwayscluster_0MAPK/NF-κB Pathwaycluster_1Arachidonic Acid PathwayLPSStimulus (LPS/Injury)p38p38 / ERKLPS->p38NFkBNF-κB Translocationp38->NFkBiNOSiNOS ExpressionNFkB->iNOSCOX2COX-2 EnzymeNFkB->COX2PGE2Prostaglandin E2COX2->PGE2BenzoxazoloneBenzoxazolone(Compound 2h)Benzoxazolone->p38 Inhibits PhosphorylationBenzoxazolone->NFkB Blocks TranslocationBenzoxazinoneBenzoxazinone(Compound 3d)Benzoxazinone->COX2 Direct Active Site Inhibition

Caption: Benzoxazolones typically modulate upstream signaling (MAPK/NF-κB), while Benzoxazinones often act as direct enzymatic inhibitors (COX-2).

Antimicrobial Assay: MIC Determination

Both scaffolds exhibit antimicrobial properties, but Benzoxazinones are increasingly viewed as candidates for overcoming resistance due to their ability to inhibit DNA gyrase (GyrB).

Protocol: Broth Microdilution Method (CLSI Standards)

  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL). Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well plates.

  • Inoculum: Adjust bacterial suspension (E. coli, S. aureus) to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Visualization: Add Resazurin dye (0.015%) or measure OD600.

  • Result: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible growth.[1]

Data Comparison:

  • Benzoxazinone (4e): High potency against E. coli and S. aureus, often outperforming standard antibiotics in resistant strains due to GyrB docking affinity [4].

  • Benzoxazolone: Generally requires higher concentrations (MIC 128–512 µg/mL) unless substituted with specific pharmacophores (e.g., hydrazones) [3].

Conclusion

For drug development professionals:

  • Choose Benzoxazinone (6-membered) if your target is acute inflammation or Gram-negative bacteria . The scaffold offers a larger binding footprint ideal for COX-2 and GyrB pockets, with a favorable safety profile regarding gastric toxicity.

  • Choose Benzoxazolone (5-membered) if your target involves CNS modulation or upstream signaling pathways (kinase inhibition). Its compact structure allows for high ligand efficiency and metabolic stability.

References

  • 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanisms of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design.

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry.

  • A Comparative Analysis of the Antimicrobial Activity Spectrum of Novel Benzoxazolone Derivatives. BenchChem Guides.

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

  • Structure-Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Journal of Agricultural and Food Chemistry.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the lifecycle of a chemical reagent does not conclude with the acquisition of experimental data. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-Nitro-3H-benzooxazol-2-one, a nitroaromatic compound that requires meticulous handling due to its inherent chemical properties. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that your operational procedures are grounded in scientific integrity and regulatory compliance.

This document moves beyond a simple checklist, offering a procedural and logical framework. It explains the causality behind each step, ensuring that the protocol is not just followed, but understood.

Hazard Assessment and Immediate Safety Protocols

Understanding the hazard profile of 7-Nitro-3H-benzooxazol-2-one is the foundation of its safe management. The primary documented hazards are significant skin and eye irritation.[1] Beyond this, its classification as a nitroaromatic compound warrants additional caution. Aromatic nitro compounds can be reactive and may pose risks not immediately apparent from basic safety data sheets, such as potential reactivity with reducing agents or the formation of explosive mixtures in the presence of a base.[2][3]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to minimize any risk of exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale for Use
Eye Protection Chemical safety goggles or a face shield. Protects against splashes and airborne dust particles that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Prevents direct skin contact, which can cause irritation and potential absorption.[1][2]
Body Protection A standard laboratory coat. Minimizes contamination of personal clothing.

| Respiratory Protection | Not required for normal handling, but a NIOSH-approved respirator should be available for spill response. | Used to prevent inhalation of dust, especially during a spill cleanup.[2] |

Waste Identification and Segregation

Proper disposal begins with correct identification and segregation at the point of generation. All materials that have come into contact with 7-Nitro-3H-benzooxazol-2-one must be treated as hazardous waste.[2] This includes:

  • Unused or expired solid 7-Nitro-3H-benzooxazol-2-one.

  • Contaminated labware (e.g., weigh boats, filter paper, pipette tips).

  • Used gloves, bench paper, and wipes from cleanup.

  • Spill cleanup materials.

The most critical step in waste management is preventing hazardous reactions within the waste container. 7-Nitro-3H-benzooxazol-2-one waste must be segregated from incompatible materials.

Table 2: Incompatible Material Classes

Material Class Examples Reason for Segregation
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates. Can lead to violent, exothermic, and potentially explosive reactions. Never mix oxidizing acids with organic chemicals.[5][6]
Strong Reducing Agents Metal hydrides (e.g., NaBH₄), powdered metals. Nitro compounds can react vigorously with reducing agents.[3]
Strong Bases Sodium hydroxide, potassium hydroxide. May form explosive mixtures with nitro compounds.[2]

| Flammable Solvents | Acetone, ethanol, hexanes. | Unless the compound is part of a characterized liquid waste stream, do not mix solid waste with flammable solvents to avoid creating a mixed hazardous waste with multiple risk profiles.[2] |

Step-by-Step Disposal Workflow

The following protocol outlines the systematic procedure for collecting and disposing of 7-Nitro-3H-benzooxazol-2-one waste. This workflow is designed to ensure safety, traceability, and regulatory compliance from the lab bench to final disposal by a licensed contractor.

Workflow Diagram: Disposal of 7-Nitro-3H-benzooxazol-2-one

G Disposal Workflow for 7-Nitro-3H-benzooxazol-2-one A Waste Generation (Unused chemical, contaminated labware) B Step 1: Select & Prepare Container - Use original or compatible container. - Ensure it is clean, dry, and has a sealing lid. A->B Initiates Process C Step 2: Affix Hazardous Waste Label - Label immediately upon adding first waste. - Fill out all required fields. B->C Critical First Step D Step 3: Collect & Segregate Waste - Add solid waste to labeled container. - Keep container closed when not in use. - DO NOT mix with incompatible materials. C->D E Step 4: Store in Satellite Accumulation Area (SAA) - Store in a designated, secure area. - Use secondary containment. D->E For Temporary Storage F Step 5: Request Pickup - When container is full or project is complete, contact institutional EHS. E->F Hand-off Process G Step 6: Final Disposal - EHS transports waste to a licensed hazardous waste disposal facility. F->G Regulatory Compliance

Caption: Logical workflow for compliant waste handling.

Detailed Protocol:
  • Container Selection and Preparation :

    • Whenever possible, collect waste in the original manufacturer's container.[6]

    • If unavailable, use a new, clean container made of a compatible material (e.g., HDPE - High-Density Polyethylene) with a tightly sealing lid.[2] The container must be free of any contamination from incompatible chemicals.

  • Labeling :

    • Affix a hazardous waste label to the container before adding any waste.[2]

    • Fill in all required information, including the full chemical name ("7-Nitro-3H-benzooxazol-2-one"), associated hazards (Irritant, Potential Reactivity), and the date accumulation started.

  • Waste Accumulation :

    • Carefully place solid waste (unused chemical, contaminated solids) into the designated container. Avoid creating dust.[1]

    • Keep the waste container securely closed at all times, except when adding waste.[1][4] This prevents the release of vapors and protects the contents from environmental factors.

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6]

    • The SAA should be a secure location away from general laboratory traffic and incompatible materials.[2]

    • It is a mandatory best practice to place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[2]

  • Disposal Request and Hand-off :

    • When the waste container is full or the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

    • Do not allow hazardous waste to accumulate indefinitely.

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Minor Spill (Contained on a benchtop)

    • Alert Personnel : Inform colleagues in the immediate area.

    • Secure the Area : Restrict access to the spill location.

    • Don PPE : Wear the PPE outlined in Table 1.

    • Collect Material : Do not use combustible materials like paper towels for the bulk of the spill.[2] Carefully scoop or sweep the solid material using non-sparking tools. If necessary, dampen the material slightly with water to prevent dust generation.[1]

    • Absorb and Decontaminate : Use a non-combustible absorbent material like sand, earth, or vermiculite to collect any remaining residue.[7] Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.[2]

    • Dispose of Cleanup Materials : All cleaning materials, including contaminated gloves and wipes, must be placed in the designated hazardous waste container for 7-Nitro-3H-benzooxazol-2-one.[2]

  • Major Spill (Outside of immediate containment)

    • Evacuate : Immediately evacuate the laboratory and alert others.

    • Isolate : Close the doors to the affected area to contain any dust or vapors.

    • Contact EHS : From a safe location, contact your institution's EHS department or emergency response team and provide them with the chemical name and spill details. Do not attempt to clean up a major spill without specialized training and equipment.

Regulatory and Compliance Framework

The disposal of 7-Nitro-3H-benzooxazol-2-one is governed by a hierarchy of regulations. All procedures must comply with federal standards, such as those from the Environmental Protection Agency (EPA), and workplace safety standards from OSHA.[4][8] However, state and local regulations are often more stringent.

Crucially, your institution's Environmental Health and Safety (EHS) department is the final authority on disposal procedures. This guide is intended to supplement, not replace, their specific protocols. Always entrust the final disposal of hazardous waste to a licensed and certified waste disposal company, which is managed through your EHS office.[1][7][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][10][11]

References

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Safety Data Sheet - KR-134MBL . [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types . University of Alabama in Huntsville. [Link]

  • SAFETY DATA SHEET - Plytix . Plytix. [Link]

  • Hazardous Waste Disposal Guide - NSWAI . [Link]

  • Product information and instruction for use Basosorb . Carl ROTH. [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide . Research Safety - Northwestern University. [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. [Link]

  • 40 CFR 721.1775 -- 6-Nitro-2(3H)-benzoxazolone . Electronic Code of Federal Regulations (eCFR). [Link]

Sources

Personal Protective Equipment & Handling Guide: 7-Nitro-3H-benzooxazol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Compound Class: Nitro-substituted Benzoxazolinone Primary Risks: Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation, Potential Mutagenicity (Nitro-aromatic moiety).[1][2]

Handling 7-Nitro-3H-benzooxazol-2-one (often referred to as 7-nitro-2-benzoxazolinone) requires protocols that go beyond standard "lab safety."[1][2] As a nitro-aromatic heterocycle, this compound presents specific risks regarding transdermal absorption and dust inhalation .[1][2] Nitro groups render the aromatic ring electron-deficient, often increasing lipophilicity and the potential for methemoglobinemia upon systemic absorption.[1]

The Golden Rule: Treat this compound as a permeation hazard when in solution and a respiratory sensitizer when in solid form.

Part 2: Hazard Profile & Risk Analysis[1][2][3]

Before selecting PPE, you must understand the mechanism of the hazard.

Hazard CategorySpecific RiskScientific Rationale
Physical State Fine crystalline powderHigh surface area increases electrostatic cling; dust easily becomes airborne during weighing.[1][2]
Chemical Reactivity Nitro-aromaticPotential for rapid oxidation or decomposition under high heat.[1][2] Incompatible with strong bases (the N-H proton at position 3 is acidic; deprotonation can lead to exothermic reactions).[1]
Toxicology Transdermal AbsorptionNitro-compounds can penetrate the stratum corneum.[1][2] Once absorbed, metabolic reduction of the nitro group can lead to toxic amine byproducts.[1]

Part 3: PPE Selection Matrix

Do not rely on generic "latex vs. nitrile" advice.[1] Use this matrix based on the operational state of the chemical.

A. Solid Handling (Weighing/Transfer)

Goal: Prevent inhalation and contact with dust.[1]

Body ZoneRecommended PPETechnical Specification & "Why"
Respiratory N95 (Minimum) or P100 Why: Surgical masks offer zero protection against chemical dust.[1][2] If weighing >100 mg outside a fume hood, a half-face respirator with P100 cartridges is mandatory.[1][2]
Hands Double Nitrile Gloves Spec: Outer glove: 5 mil (0.12 mm) nitrile.[1] Inner glove: 4 mil nitrile.[1] Why: Creates a "sacrificial layer."[1] If the outer glove is contaminated by dust, it can be stripped without exposing skin.[1]
Eyes Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1] Goggles seal the orbital area.
B. Solution Handling (Dissolved in DMSO/DMF/Methanol)

Goal: Prevent permeation.[1] Nitro-aromatics dissolved in organic solvents penetrate skin roughly 10-100x faster than solids.[1][2]

Solvent SystemGlove MaterialBreakthrough Time (approx.)[1]Protocol
Methanol/Ethanol Nitrile (Double) >240 minsStandard double-gloving is effective.[1][2] Change outer glove immediately upon splash.[1]
DMSO / DMF Laminate (Silver Shield) or Thick Nitrile (>8 mil) Nitrile: <15 mins Laminate: >480 minsCRITICAL: Standard nitrile offers poor protection against DMSO/DMF carrying nitro-compounds.[1][2] Use a laminate liner glove under a nitrile outer glove for dexterity.[1]

Part 4: Operational Protocols

Protocol 1: Safe Weighing & Solubilization

This workflow minimizes static discharge and aerosolization.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat. Nitro-benzoxazolones are often fluffy solids that "jump" due to static.[1][2]

  • The "Wet" Transfer:

    • Do not dump the dry powder into a solvent-filled flask (risk of puff-back).[1][2]

    • Do not squirt solvent forcefully onto the powder (risk of aerosol generation).

    • Correct Method: Place powder in the vessel. Gently run the solvent down the side of the vessel wall to wet the powder gradually.

Protocol 2: Decontamination (Spill Management)

If 7-Nitro-3H-benzooxazol-2-one is spilled:

  • Solid Spill: Do NOT sweep (creates dust).[1] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[1]

  • Solution Spill: Cover with an absorbent pad.[1] Clean the surface with a mild surfactant (soap/water).[1] Avoid bleach (hypochlorites), as they can react with nitrogenous heterocycles to form chloramines.[1]

Part 5: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

SafetyWorkflow Start Start: Handling 7-Nitro-3H-benzooxazol-2-one StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath LiquidPath Solution (DMSO/DMF/MeOH) StateCheck->LiquidPath EngControl_Solid Engineering Control: Fume Hood or Powder Enclosure SolidPath->EngControl_Solid EngControl_Liquid Engineering Control: Fume Hood (Vapor Capture) LiquidPath->EngControl_Liquid PPE_Solid PPE Requirement: N95/P100 + Double Nitrile + Splash Goggles EngControl_Solid->PPE_Solid PPE_Liquid PPE Requirement: Laminate Liners (if DMSO) + Nitrile Outer + Goggles EngControl_Liquid->PPE_Liquid Action_Weigh Action: Anti-Static Weighing (Wet Transfer Method) PPE_Solid->Action_Weigh Action_Mix Action: Dissolution (Avoid vigorous vortexing open) PPE_Liquid->Action_Mix Disposal Disposal: Segregate from Oxidizers Label 'Toxic Organic Waste' Action_Weigh->Disposal Waste Action_Mix->Disposal Waste

Caption: Operational logic flow for selecting engineering controls and PPE based on the physical state of the nitro-benzoxazolone derivative.

Part 6: Disposal & Storage Logistics[1][2]

Storage
  • Condition: Store at 2-8°C (refrigerated) or room temperature depending on specific certificate of analysis, but always protect from light . Nitro-compounds can undergo photochemical degradation.[1][2]

  • Segregation: Keep away from strong reducing agents (e.g., Sodium Borohydride, Hydrazine) and strong bases .[1]

Waste Disposal[1][2]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

  • Stream: High BTU / Organic Waste stream.[1]

  • Prohibition: Never dispose of down the drain.

  • Labeling: Must explicitly list "7-Nitro-3H-benzooxazol-2-one" and "DMSO" (if dissolved).[1][2] Do not use generic "Organic Waste" labels without constituent listing, as this complicates downstream incineration safety.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78419, 6-Nitro-2-benzoxazolinone. (Used as structural/hazard analog for the 7-nitro isomer).[1][2] Retrieved from [Link]

  • Esko Safety. Chemical Resistance of Nitrile Gloves Chart. (Data on nitro-aromatic permeation). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. (Specific data on DMSO/DMF breakthrough times). Retrieved from [Link]

Sources

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